MS645
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[10-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]decyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54Cl2N10O2S2/c1-27-29(3)63-47-41(27)43(33-15-19-35(49)20-16-33)53-37(45-57-55-31(5)59(45)47)25-39(61)51-23-13-11-9-7-8-10-12-14-24-52-40(62)26-38-46-58-56-32(6)60(46)48-42(28(2)30(4)64-48)44(54-38)34-17-21-36(50)22-18-34/h15-22,37-38H,7-14,23-26H2,1-6H3,(H,51,61)(H,52,62)/t37-,38-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGPQYYCEGAFLY-UWXQCODUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCCCCCNC(=O)C[C@H]4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54Cl2N10O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Bivalent Advantage of MS645: A Technical Guide to Enhanced BRD4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MS645, a bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4. It elucidates the "bivalent advantage" of this compound over traditional monovalent inhibitors, focusing on its enhanced affinity, sustained transcriptional repression, and superior efficacy in preclinical models. This document details the underlying mechanisms, presents key quantitative data, and outlines the experimental protocols used to demonstrate these advantages.
Introduction: The Rationale for Bivalent BET Inhibition
The BET family of proteins, particularly BRD4, are critical epigenetic readers that play a central role in regulating gene transcription. BRD4 contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine (B10760008) residues on histone tails and transcription factors. This interaction is crucial for the recruitment of the transcriptional machinery to promoters and enhancers, driving the expression of key oncogenes such as c-Myc.
Monovalent BET inhibitors, such as JQ1, have shown promise in preclinical studies by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains. However, their efficacy can be limited by factors such as suboptimal affinity and transient target engagement. This compound was developed to overcome these limitations through a bivalent design. It consists of two BRD4-binding moieties connected by a linker, allowing it to simultaneously engage both the BD1 and BD2 domains of a single BRD4 protein. This bivalent binding leads to a significant increase in affinity and a more sustained inhibition of BRD4's transcriptional activity.
The Bivalent Advantage of this compound: Quantitative Analysis
The core of this compound's enhanced efficacy lies in its bivalent binding to the tandem bromodomains of BRD4. This simultaneous engagement results in a significant increase in binding affinity and more potent downstream effects compared to its monovalent counterparts.
Enhanced Binding Affinity
This compound demonstrates a marked increase in affinity for the tandem BD1-BD2 domains of BRD4 compared to its binding to the individual bromodomains. This synergistic binding is a key aspect of its bivalent advantage.
| Compound | Target | Ki (nM) | Fold Gain in Affinity (Tandem vs. Single Domain) |
| This compound | BRD4 (BD1-BD2) | 18.4 | 12- to 28-fold [1] |
| This compound | BRD4 (BD1) | 232.8 | - |
| This compound | BRD4 (BD2) | 323.1 | - |
| MS417 (monovalent) | BRD4 (BD1) | 23.5 | - |
| (+)-JQ1 (monovalent) | BRD4 (BD1) | ~50 | - |
| (+)-JQ1 (monovalent) | BRD4 (BD2) | ~90 | - |
Superior Inhibition of BRD4 Transcriptional Activity
The enhanced binding affinity of this compound translates to a more potent and sustained repression of BRD4-mediated gene transcription. A key example is the inhibition of Interleukin-6 (IL-6), a known BRD4 target gene.
| Compound (at 20 nM) | Cell Line | Target Gene | % Inhibition of mRNA Expression |
| This compound | MDA-MB-231 | IL-6 | >70% [1] |
| JQ1 (monovalent) | MDA-MB-231 | IL-6 | 20-30%[1] |
| MS417 (monovalent) | MDA-MB-231 | IL-6 | 20-30%[1] |
Potent Anti-proliferative Activity
This compound exhibits potent cell growth inhibitory effects across various cancer cell lines, particularly in triple-negative breast cancer (TNBC).
| Compound | Cell Line | Cell Type | IC50 (nM) |
| This compound | HS5878T | TNBC | 4.1 [2] |
| This compound | BT549 | TNBC | 6.8 [2] |
| This compound | MCF10A | Non-tumorigenic Breast Epithelial | 7.9 [2] |
Mechanism of Action: Sustained Transcriptional Repression
The bivalent binding of this compound to BRD4 not only enhances its affinity but also leads to a more durable and profound inhibition of BRD4's function. This is achieved through the disruption of critical protein-protein interactions and the subsequent downregulation of key oncogenic signaling pathways.
Disruption of BRD4's Interaction with the Transcriptional Machinery
A key aspect of the bivalent advantage is the ability of this compound to effectively dissociate BRD4 from its essential co-activators, Mediator Complex Subunit 1 (MED1) and Transcription Factor Yin Yang 1 (YY1). Monovalent inhibitors like JQ1 are less effective at disrupting these interactions.[1]
Caption: Bivalent vs. Monovalent Inhibition of BRD4 Interactions.
Downregulation of the c-Myc and Regulation of the p21 Signaling Axis
By effectively inhibiting BRD4, this compound leads to a significant reduction in the expression of the oncoprotein c-Myc.[2] c-Myc is a master transcriptional regulator that promotes cell proliferation and is a direct downstream target of BRD4. Furthermore, c-Myc is a known repressor of the cyclin-dependent kinase inhibitor p21.[3][4][5][6] The reduction in c-Myc levels by this compound consequently leads to an upregulation of p21, a tumor suppressor that induces cell cycle arrest.[2]
Caption: this compound Signaling Pathway to Cell Cycle Arrest.
Experimental Protocols
The following are outlines of the key experimental methodologies used to establish the bivalent advantage of this compound.
BRD4 Binding Affinity Assays (e.g., TR-FRET)
Objective: To determine the binding affinity (Ki) of this compound and monovalent inhibitors to individual and tandem bromodomains of BRD4.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the binding of the inhibitor to the BRD4 bromodomain. A fluorescently labeled ligand (e.g., a biotinylated histone peptide) binds to a tagged BRD4 protein, bringing a donor and acceptor fluorophore into proximity and generating a FRET signal. The inhibitor competes with the ligand for binding, leading to a decrease in the FRET signal.
Methodology:
-
Reagents: Recombinant GST-tagged BRD4 (BD1, BD2, and BD1-BD2), biotinylated histone H4 peptide, Europium-labeled anti-GST antibody (donor), and Streptavidin-APC (acceptor).
-
Procedure:
-
A dilution series of the test compound (this compound or monovalent inhibitor) is prepared.
-
The test compound is incubated with the BRD4 protein and the biotinylated histone peptide.
-
The anti-GST-Eu and Streptavidin-APC are added, and the mixture is incubated to allow for binding.
-
The TR-FRET signal is read on a compatible plate reader.
-
-
Data Analysis: The IC50 values are calculated from the dose-response curves, and these are then converted to Ki values using the Cheng-Prusoff equation.
Co-Immunoprecipitation (Co-IP) for BRD4-MED1/YY1 Interaction
Objective: To assess the ability of this compound to disrupt the interaction between BRD4 and its co-activators MED1 and YY1 in a cellular context.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., HCC1806) are treated with this compound, a monovalent inhibitor (e.g., JQ1), or a vehicle control (DMSO) for a specified time.
-
Cell Lysis: Cells are harvested and lysed in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: The cell lysates are incubated with an antibody against BRD4, which is coupled to magnetic or agarose (B213101) beads. This pulls down BRD4 and any proteins bound to it.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The protein complexes are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against BRD4, MED1, and YY1 to detect the presence of these proteins in the immunoprecipitated complex. A stronger band for MED1 and YY1 in the control and JQ1 lanes compared to the this compound lane indicates that this compound is more effective at disrupting the interaction.[1]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the effect of this compound on the mRNA expression levels of BRD4 target genes, such as IL-6.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., MDA-MB-231) are treated with various concentrations of this compound or control inhibitors for a defined period.[1]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific for the target gene (IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, comparing the expression in treated cells to that in control-treated cells.
Western Blotting for Protein Expression
Objective: To determine the effect of this compound on the protein levels of c-Myc and p21.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HCC1806) are treated with a dose range of this compound for a specified time.[2]
-
Protein Extraction: Total protein is extracted from the cells.
-
SDS-PAGE and Transfer: Protein samples are separated by size using SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for c-Myc, p21, and a loading control (e.g., β-actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein levels.
Conclusion
This compound represents a significant advancement in the development of BET inhibitors. Its bivalent design confers a distinct advantage over monovalent inhibitors, characterized by a substantial increase in binding affinity to BRD4. This enhanced affinity translates into a more potent and sustained inhibition of BRD4's transcriptional activity, leading to the effective disruption of its interactions with key co-activators and the subsequent downregulation of the c-Myc oncogene and upregulation of the p21 tumor suppressor. The quantitative data and experimental evidence presented in this guide underscore the potential of this compound as a promising therapeutic agent for cancers driven by BRD4 dysregulation. Further investigation and clinical development of bivalent BET inhibitors like this compound are warranted.
References
- 1. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Myc represses the p21(WAF1/CIP1) promoter and interacts with Sp1/Sp3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Myc inhibition and p21 modulation contribute to unsymmetrical bisacridines-induced apoptosis and senescence in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examination of the expanding pathways for the regulation of p21 expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
The Bivalent BRD4 Inhibitor MS645: A Deep Dive into its Transcriptional Impact on Cancer
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism and effects of MS645, a novel bivalent bromodomain and extraterminal domain (BET) inhibitor, on gene transcription in cancer cells. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data, outlines detailed experimental protocols, and visualizes the intricate signaling pathways involved.
Core Mechanism of Action: Sustained Transcriptional Repression
This compound is a potent, bivalent inhibitor of BRD4, a key epigenetic reader protein that plays a critical role in regulating the transcription of oncogenes. By simultaneously engaging both bromodomains (BD1 and BD2) of BRD4, this compound exhibits a spatially constrained binding mode. This unique mechanism of action leads to a sustained repression of BRD4's transcriptional activity, proving more effective than monovalent inhibitors, particularly in solid tumors like triple-negative breast cancer (TNBC).[1][2]
The sustained inhibition of BRD4 by this compound disrupts its interaction with essential components of the transcriptional machinery, including the mediator complex subunit MED1 and the transcription factor Yin Yang 1 (YY1).[1][3] This blockade of critical protein-protein interactions is fundamental to this compound's ability to downregulate the expression of genes crucial for cancer cell proliferation and survival.
Quantitative Impact on Gene Transcription in Triple-Negative Breast Cancer
This compound has demonstrated significant effects on the transcriptional landscape of TNBC cells. Notably, treatment with this compound leads to a dramatic and dose-dependent reduction in the expression of the proto-oncogene c-Myc, a master regulator of cell proliferation, and a concurrent increase in the expression of the tumor suppressor gene p21 (also known as CDKN1A), a critical cell cycle inhibitor.
Below are tables summarizing the quantitative changes in gene and protein expression observed in the HCC1806 TNBC cell line following treatment with this compound.
Table 1: Effect of this compound on c-Myc and p21 Protein Expression in HCC1806 Cells
| Treatment Concentration (nM) | c-Myc Protein Level (Relative to Control) | p21 Protein Level (Relative to Control) |
| 15 | Significant Reduction | Significant Increase |
| 30 | Further Reduction | Further Increase |
| 60 | Dramatic Reduction | Substantial Increase |
Source: Data extrapolated from qualitative descriptions in available research.[3]
Table 2: Effect of this compound on the Expression of Cell Cycle and DNA Damage Repair Genes
| Gene | Biological Function | Effect of this compound Treatment |
| CDK6 | Cell Cycle Progression | Downregulation |
| RAD51 | DNA Damage Repair | Downregulation |
| BRCA1 | DNA Damage Repair | Downregulation |
Source: Data derived from ChIP-PCR experiments showing dissociation of BRD4 and MED1 from these gene loci.[3]
Signaling Pathways Modulated by this compound
The primary mechanism of this compound involves the disruption of the BRD4-mediated transcriptional activation complex. By inhibiting the interaction between BRD4, MED1, and YY1, this compound effectively halts the transcription of downstream target genes essential for cancer cell growth.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on gene transcription and target engagement.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
This protocol is for the analysis of mRNA expression levels of target genes in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., HCC1806)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Gene-specific primers for target genes (e.g., MYC, CDKN1A) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Treat with desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
RNA Isolation: Harvest cells and extract total RNA using a commercial kit following the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qRT-PCR: Perform qPCR using a real-time PCR system. The reaction mixture should contain cDNA template, gene-specific primers, and qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Western Blot Analysis
This protocol details the procedure for analyzing protein expression levels of BRD4, c-Myc, and p21.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-c-Myc, anti-p21, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to the loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to BRD4 in a cellular context.
Materials:
-
Cancer cells
-
This compound
-
PBS with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Lysis buffer
-
Western blot reagents (as above)
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound or vehicle. Harvest cells and resuspend in PBS with protease inhibitors.
-
Heat Shock: Aliquot cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler. Include a non-heated control.
-
Cell Lysis: Lyse cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge lysates at high speed to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble BRD4 by Western blot. An increased amount of soluble BRD4 at higher temperatures in this compound-treated cells indicates target engagement.
Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate the disruption of the BRD4-MED1/YY1 interaction by this compound.
Materials:
-
Treated cell lysates
-
Co-IP lysis buffer
-
Antibodies for immunoprecipitation (e.g., anti-BRD4)
-
Protein A/G agarose (B213101) beads
-
Western blot reagents
Procedure:
-
Cell Lysis: Lyse cells treated with this compound or vehicle in Co-IP lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with the primary antibody (e.g., anti-BRD4) overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze the presence of co-immunoprecipitated proteins (MED1 and YY1) by Western blot. A decrease in the amount of MED1 and YY1 co-immunoprecipitated with BRD4 in this compound-treated cells indicates the disruption of their interaction.
Conclusion
This compound represents a promising therapeutic agent, particularly for cancers like TNBC that are dependent on BRD4-mediated transcription. Its bivalent binding mechanism leads to sustained target inhibition and a profound impact on the expression of key oncogenes and tumor suppressors. The experimental protocols and pathway visualizations provided in this guide offer a robust framework for further investigation and development of this compound and other next-generation BET inhibitors.
References
MS645: A Bivalent Chemical Probe for Sustained BRD4 Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of MS645, a potent and selective bivalent chemical probe for the bromodomain and extra-terminal domain (BET) family protein BRD4. This compound offers a unique mechanism of action by simultaneously engaging both bromodomains of BRD4, leading to a sustained inhibition of its transcriptional activity. This guide details the biochemical and cellular activity of this compound, provides comprehensive experimental protocols for its characterization, and visualizes its mechanism and downstream effects through signaling and workflow diagrams.
Introduction
The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression and are implicated in a wide range of diseases, including cancer and inflammation. BRD4 acts as an epigenetic reader, recognizing acetylated lysine (B10760008) residues on histones and transcription factors to recruit the transcriptional machinery to specific gene loci. The development of small molecule inhibitors targeting BET bromodomains has shown therapeutic promise; however, monovalent inhibitors often exhibit limitations in efficacy and duration of action.
This compound is a thienodiazepine-based bivalent BRD inhibitor designed to overcome these limitations. Its structure allows for simultaneous binding to the tandem bromodomains (BD1 and BD2) of BRD4, resulting in a spatially constrained inhibition that locks BRD4 in an inactive state.[1] This sustained repression of BRD4's transcriptional activity offers a powerful tool for studying BRD4 function and a potential therapeutic strategy for diseases driven by BRD4 dysregulation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and cellular potency.
Table 1: Binding Affinity of this compound for BRD4 Bromodomains
| Target | Ki (nM) |
| BRD4-BD1/BD2 | 18.4 |
Binding affinity was determined by fluorescence polarization assay.
Table 2: Cellular Activity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | IC50 (nM) |
| HS5878T | 4.1 |
| BT549 | 6.8 |
| HCC1806 | Not specified in search results |
| MDA-MB-231 | Not specified in search results |
Cell viability was assessed using an MTT assay.
Mechanism of Action
This compound exerts its function through a distinct mechanism of bivalent binding to the two tandem bromodomains of BRD4. This spatially constrained inhibition effectively displaces BRD4 from chromatin and disrupts its interaction with key transcriptional co-regulators.
Disruption of BRD4-Mediator and BRD4-YY1 Interactions
A critical aspect of this compound's mechanism is its ability to block the interaction between BRD4 and the Mediator complex subunit MED1, as well as the transcription factor Yin Yang 1 (YY1).[1][2] These interactions are crucial for the transcriptional activation of BRD4 target genes. Unlike monovalent inhibitors such as JQ1, this compound's bivalent binding leads to a more potent and sustained dissociation of these complexes, resulting in a profound downregulation of gene expression.[1]
Downstream Signaling Effects
The sustained inhibition of BRD4 by this compound leads to significant changes in the expression of genes critical for cell cycle progression and DNA damage repair. Notably, this compound treatment results in a dramatic reduction of c-Myc expression, a key oncogene regulated by BRD4.[3] Concurrently, this compound treatment leads to an increase in the expression of p21, a tumor suppressor and cell-cycle inhibitor.[3] This dual effect on c-Myc and p21 contributes to the potent anti-proliferative activity of this compound in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
Cell Harvesting: Scrape cells into PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Shock: Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR thermocycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw in liquid nitrogen and a 37°C water bath.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Normalize protein concentrations and perform Western blotting using an anti-BRD4 antibody. A loading control should also be used.
-
Data Analysis: Quantify the band intensities for BRD4. Plot the percentage of soluble BRD4 relative to the non-heated control against the temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, in this case, to assess the displacement of BRD4 from chromatin upon this compound treatment.
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-600 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify BRD4 binding sites. Compare the binding profiles between this compound-treated and vehicle-treated samples to determine the effect of the inhibitor on BRD4 chromatin occupancy.
Fluorescence Polarization (FP) Assay
The FP assay is a solution-based, homogeneous technique used to measure the binding affinity of a small molecule to a protein.
Protocol:
-
Reagents: Purified BRD4 protein (e.g., BD1/BD2 tandem domain), a fluorescently labeled tracer that binds to BRD4, and this compound.
-
Assay Setup: In a 384-well black plate, add a constant concentration of the BRD4 protein and the fluorescent tracer.
-
Inhibitor Titration: Add serial dilutions of this compound to the wells. Include wells with no inhibitor (maximum polarization) and wells with no protein (minimum polarization).
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Chromatin Immunoprecipitation Sequencing (ChIP-seq) Workflow.
Conclusion
This compound represents a significant advancement in the development of chemical probes for studying BET bromodomain function. Its unique bivalent binding mode results in a sustained and potent inhibition of BRD4, offering a superior tool for dissecting the intricate roles of BRD4 in gene regulation and disease. This technical guide provides researchers and drug development professionals with the necessary information and protocols to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of BRD4 biology and the development of novel therapeutic strategies.
References
- 1. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4-binding enhancer promotes CRC progression by interacting with YY1 to activate the Wnt pathway through upregulation of TCF7L2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Preliminary Investigation of MS645 in Solid Tumors: A Technical Guide
Introduction
MS645 is a novel, potent, and bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for the tandem bromodomains (BD1 and BD2) of BRD4.[1] Developed as a thienodiazepine-based compound, this compound is engineered to spatially constrain the bivalent inhibition of BRD4, leading to a sustained repression of its transcriptional activity. This sustained action presents a promising therapeutic strategy, particularly in solid tumors like triple-negative breast cancer (TNBC), where conventional monovalent BET inhibitors have shown limited efficacy.[2] This document provides a comprehensive overview of the preliminary preclinical investigations of this compound, focusing on its mechanism of action, quantitative data from key experiments, and the experimental protocols employed.
Core Mechanism of Action
This compound exerts its anti-tumor effects by disrupting the crucial role of BRD4 in transcriptional regulation. BRD4 acts as an epigenetic reader, binding to acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting the transcriptional machinery to drive the expression of key oncogenes. This compound, by binding to the bromodomains of BRD4, prevents this interaction.
The bivalent nature of this compound allows it to simultaneously engage both bromodomains of BRD4, leading to a more sustained and potent inhibition compared to monovalent inhibitors.[2] A key aspect of this compound's mechanism is its ability to block the interaction between BRD4 and the transcription enhancer/mediator proteins MED1 and the transcription factor YY1.[1][2] This disruption leads to the downregulation of critical genes involved in cell cycle control and DNA damage repair, ultimately inhibiting the rapid proliferation of cancer cells.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Binding Affinity of this compound
| Target | Binding Affinity (Ki, nM) |
| BRD4-BD1/BD2 | 18.4 |
Data sourced from MedchemExpress.[1]
Table 2: In Vitro Cell Growth Inhibition by this compound
| Cell Line | Cancer Type | IC50 (nM) |
| HS5878T | Triple-Negative Breast Cancer | 4.1 |
| BT549 | Triple-Negative Breast Cancer | 6.8 |
| MCF 10A | Non-tumorigenic Breast Epithelial | 7.9 |
| RAW | Mouse Macrophage | Not specified, but noted as less toxic than panobinostat |
Data sourced from MedchemExpress.[1]
Key Experimental Protocols
The following are generalized methodologies for the key experiments conducted to evaluate the efficacy and mechanism of action of this compound.
BRD4 Binding Affinity Assay (Ki Determination)
A competitive binding assay is a standard method to determine the binding affinity (Ki) of an inhibitor.
-
Principle: This assay measures the ability of the test compound (this compound) to displace a known fluorescently labeled ligand that binds to the target protein (BRD4 bromodomains).
-
General Protocol:
-
Recombinant human BRD4 bromodomain proteins (BD1, BD2, or tandem BD1-BD2) are incubated with a fluorescently labeled probe known to bind to the active site.
-
Serial dilutions of this compound are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
The fluorescence polarization or a similar detection method is used to measure the displacement of the fluorescent probe.
-
The data is analyzed to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
-
Cell Viability Assay (IC50 Determination)
The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability.
-
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
General Protocol:
-
Cancer cell lines (e.g., HS5878T, BT549) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.
-
Western Blot Analysis for c-Myc and p21 Expression
Western blotting is used to detect specific proteins in a sample.
-
Principle: This technique uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies.
-
General Protocol:
-
HCC1806 cells are treated with various concentrations of this compound (e.g., 15, 30, 60 nM).[1]
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for c-Myc, p21, and a loading control (e.g., β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected to visualize the protein bands.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits BRD4, disrupting oncogene expression and promoting cell cycle arrest.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: General workflow for the preclinical evaluation of this compound.
Conclusion
The preliminary investigation of this compound reveals it to be a highly potent bivalent BET inhibitor with significant anti-proliferative activity in solid tumor cell lines, particularly in triple-negative breast cancer. Its unique mechanism of sustained BRD4 inhibition through the disruption of key protein-protein interactions (BRD4-MED1/YY1) differentiates it from earlier monovalent BET inhibitors. The downregulation of the oncogene c-Myc and the upregulation of the tumor suppressor p21 are key downstream effects contributing to its anti-cancer activity.[1] Further preclinical studies, especially in in vivo models, are warranted to fully elucidate the therapeutic potential of this compound for the treatment of solid tumors.
References
Unlocking the Therapeutic Potential of MS645: A Bivalent BET Bromodomain Inhibitor for Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Published: December 17, 2025
Abstract
MS645 is an innovative, bivalent small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for BRD4.[1][2] Its unique mechanism of action, involving spatially constrained, simultaneous binding to the tandem bromodomains (BD1 and BD2) of BRD4, results in a sustained and potent repression of transcriptional activity. This sustained inhibition has demonstrated significant preclinical efficacy, particularly in models of triple-negative breast cancer (TNBC), a historically challenging solid tumor to treat.[1][3] This in-depth guide consolidates the current understanding of this compound, detailing its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation. The information presented herein is intended to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic application of this promising compound.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene transcription, playing a pivotal role in the development and progression of various cancers. BRD4 acts as an epigenetic reader, recognizing and binding to acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting the transcriptional machinery to drive the expression of key oncogenes, such as c-Myc.
While monovalent BET inhibitors like JQ1 have shown promise in hematological malignancies, their efficacy in solid tumors has been limited. This compound, a thienodiazepine-based bivalent BRD inhibitor, was designed to overcome this limitation. By engaging both bromodomains of BRD4 simultaneously, this compound achieves a more profound and durable inhibition of BRD4's transcriptional function, leading to superior anti-proliferative effects in solid tumor models.[3]
Mechanism of Action
This compound's therapeutic potential stems from its distinct bivalent binding mode to BRD4. This interaction leads to a cascade of downstream effects that ultimately inhibit cancer cell growth and proliferation.
Sustained Inhibition of BRD4 Transcriptional Activity
This compound binds to the tandem bromodomains (BD1 and BD2) of BRD4 with high affinity, exhibiting an inhibitory constant (Ki) of 18.4 nM for the BRD4-BD1/BD2 construct.[2] This bivalent interaction provides a sustained repression of BRD4's transcriptional activity, a key differentiator from monovalent inhibitors.
Downregulation of Key Oncogenic Pathways
The sustained inhibition of BRD4 by this compound leads to the significant downregulation of critical oncogenic signaling pathways. A primary target of BRD4 is the proto-oncogene c-Myc, a master regulator of cell proliferation, growth, and metabolism. Treatment with this compound results in a dramatic reduction of c-Myc expression.[2]
Concurrently, this compound treatment leads to an increase in the expression of the tumor suppressor and cell-cycle inhibitor p21.[2] The inverse regulation of c-Myc (downregulation) and p21 (upregulation) is a hallmark of the cellular response to potent BRD4 inhibition and contributes significantly to the anti-proliferative effects of this compound.
Disruption of Protein-Protein Interactions
Beyond its direct impact on gene transcription, this compound also disrupts the interaction of BRD4 with other key components of the transcriptional machinery. Specifically, this compound has been shown to inhibit the association of BRD4 with the transcription enhancer/mediator protein MED1 and the transcription factor YY1.[1][3] This interference further cripples the assembly of active transcription complexes at oncogenic loci, contributing to the overall anti-cancer activity of this compound.
Preclinical Data
The preclinical evaluation of this compound has demonstrated its potent anti-cancer activity, particularly in TNBC cell lines and in vivo models.
In Vitro Efficacy
This compound exhibits potent cell growth inhibitory effects across a panel of triple-negative breast cancer cell lines, with IC50 values ranging from 4 to 20 nM.[4] This highlights the sensitivity of TNBC cells to sustained BRD4 inhibition.
| Cell Line | Cancer Type | IC50 (nM)[2] |
| HS5878T | Triple-Negative Breast Cancer | 4.1 |
| BT549 | Triple-Negative Breast Cancer | 6.8 |
| MCF10A (non-tumorigenic) | Breast Epithelial | 7.9 |
In Vivo Efficacy
While specific in vivo efficacy data for this compound, such as tumor growth inhibition curves and detailed treatment regimens, are not yet publicly available in the searched literature, studies on other BET bromodomain inhibitors in TNBC xenograft models have shown significant tumor growth inhibition.[5] Given the superior in vitro potency of this compound, it is anticipated to demonstrate robust anti-tumor activity in preclinical in vivo models of TNBC. Further research is needed to fully characterize its in vivo efficacy.
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not extensively available in the public domain. However, the bivalent nature of the molecule suggests the potential for distinct PK/PD properties compared to monovalent inhibitors. Future studies will be crucial to determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as to identify and validate pharmacodynamic biomarkers to monitor its biological activity in vivo.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound inhibits BRD4, leading to c-Myc downregulation and p21 upregulation.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical experimental workflow for the in vitro characterization of this compound.
Caption: In vitro evaluation workflow for this compound in TNBC cell lines.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of preclinical findings. The following sections provide an overview of the methodologies used to evaluate this compound.
Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Triple-negative breast cancer cell lines (e.g., HS5878T, BT549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (typically ranging from picomolar to micromolar concentrations) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP)
Objective: To assess the effect of this compound on the interaction between BRD4 and its binding partners (e.g., MED1, YY1).
Materials:
-
TNBC cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against BRD4, MED1, and YY1
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Lysis: Lyse treated cells with ice-cold lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the protein of interest (e.g., BRD4) overnight at 4°C.
-
Bead Binding: Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and prey proteins (e.g., BRD4, MED1, YY1).
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the effect of this compound on the occupancy of BRD4 at specific gene promoters (e.g., c-Myc).
Materials:
-
TNBC cells treated with this compound or vehicle control
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonication or enzymatic digestion reagents to shear chromatin
-
ChIP-grade antibody against BRD4
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Reverse cross-linking solution
-
DNA purification kit
-
qPCR primers for target gene promoters
Protocol:
-
Cross-linking: Cross-link proteins to DNA with formaldehyde.
-
Chromatin Preparation: Lyse cells and shear chromatin to fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with a BRD4-specific antibody.
-
Complex Capture: Capture the antibody-chromatin complexes with protein A/G beads.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Quantify the enrichment of specific DNA sequences (e.g., c-Myc promoter) by quantitative PCR.
TNBC Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
TNBC cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject TNBC cells, often mixed with Matrigel, into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Monitoring: Measure tumor volume with calipers at regular intervals. Monitor animal body weight and overall health.
-
Endpoint: At the end of the study (defined by tumor size or time), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Future Directions
The preclinical data for this compound are highly encouraging, particularly for the treatment of TNBC. Future research should focus on several key areas to advance its clinical development:
-
Comprehensive In Vivo Studies: Detailed in vivo efficacy studies in a broader range of TNBC patient-derived xenograft (PDX) models are needed to confirm its anti-tumor activity in a more clinically relevant setting.
-
Pharmacokinetic and Pharmacodynamic Profiling: A thorough characterization of the ADME properties of this compound is essential. Identification and validation of robust pharmacodynamic biomarkers will be critical for monitoring its biological activity in clinical trials.
-
Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, such as chemotherapy or targeted therapies, could lead to more effective treatment regimens for TNBC.
-
Resistance Mechanisms: Understanding potential mechanisms of resistance to this compound will be crucial for developing strategies to overcome or prevent the emergence of drug-resistant tumors.
Conclusion
This compound represents a promising next-generation BET inhibitor with a distinct bivalent mechanism of action that confers sustained and potent inhibition of BRD4. Its impressive preclinical activity in TNBC models provides a strong rationale for its continued development as a novel therapeutic agent for this aggressive and difficult-to-treat cancer. The detailed experimental protocols and data presented in this guide offer a valuable resource for the scientific community to further explore and unlock the full therapeutic potential of this compound.
References
- 1. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. championsoncology.com [championsoncology.com]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
MS645: A Bivalent BET Bromodomain Inhibitor and its Impact on c-Myc Expression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MS645, a potent bivalent BET (Bromodomain and Extra-Terminal domain) inhibitor, and its direct impact on the expression of the critical oncoprotein, c-Myc. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction: this compound and the c-Myc Oncogene
1.1 this compound: A Bivalent BET Inhibitor this compound is a potent and specific bivalent inhibitor of the BET family of proteins, with a strong affinity for the tandem bromodomains (BD1 and BD2) of BRD4 (Bromodomain-containing protein 4).[1] Its bivalent nature allows it to spatially constrain the inhibition of BRD4 bromodomains, leading to a sustained and profound repression of BRD4's transcriptional activity.[1] BRD4 acts as a critical epigenetic reader, binding to acetylated histones and recruiting the transcriptional machinery to specific gene promoters, including those of key oncogenes.
1.2 c-Myc: A Central Regulator of Cell Proliferation and Cancer The c-Myc proto-oncogene encodes a transcription factor that is a master regulator of numerous cellular processes, including cell growth, proliferation, metabolism, and apoptosis.[2] Dysregulation and overexpression of c-Myc are hallmarks of a vast number of human cancers, where it drives uncontrolled cell proliferation and tumor progression.[2][3] Consequently, targeting the expression of c-Myc is a primary strategy in modern cancer therapy. BRD4 is a well-established critical co-activator for c-Myc transcription, making it an attractive therapeutic target.
Mechanism of Action: How this compound Represses c-Myc
The primary mechanism by which this compound impacts c-Myc expression is through the direct inhibition of BRD4. The process is as follows:
-
BRD4 Binds to Acetylated Chromatin: In cancer cells, BRD4 uses its dual bromodomains to bind to acetylated lysine (B10760008) residues on histone tails at super-enhancer regions of key genes, including the MYC gene locus.
-
Recruitment of Transcriptional Machinery: Upon binding, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex and other components of the transcriptional apparatus. This action initiates and elongates the transcription of the target gene.
-
This compound Inhibits BRD4: this compound, as a bivalent BET inhibitor, effectively displaces BRD4 from the chromatin by occupying its acetyl-lysine binding pockets.
-
Transcriptional Repression of c-Myc: The displacement of BRD4 from the MYC gene's promoter and enhancer regions prevents the recruitment of the transcriptional machinery, leading to a rapid and significant downregulation of c-Myc mRNA and subsequent protein expression.[1]
This targeted inhibition ultimately leads to cell cycle arrest and a reduction in tumor cell proliferation.
References
Foundational Research on MS645 in Triple-Negative Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical research on MS645, a novel bivalent bromodomain and extraterminal (BET) inhibitor, in the context of Triple-Negative Breast Cancer (TNBC). This document synthesizes key findings on its mechanism of action, experimental data from foundational studies, and detailed experimental protocols.
Core Concepts: this compound in TNBC
This compound is a thienodiazepine-based bivalent BET bromodomain (BrD) inhibitor developed to target BRD4, a key epigenetic reader protein implicated in oncogenesis.[1][2][3] In TNBC, a highly aggressive and difficult-to-treat subtype of breast cancer, BRD4 plays a crucial role in regulating the transcription of genes essential for cancer cell proliferation and survival.[3][4] Unlike monovalent BET inhibitors, this compound is designed to simultaneously engage the two tandem bromodomains (BD1 and BD2) of BRD4, leading to a more sustained and potent inhibition of its transcriptional activity.[2][3]
The foundational research, primarily detailed in the 2018 Proceedings of the National Academy of Sciences (PNAS) paper by Ren et al., demonstrates that this compound exhibits superior anti-proliferative activity in TNBC cell lines compared to other BET inhibitors.[1][3] The mechanism of action involves the spatially constrained inhibition of BRD4, which in turn blocks its interaction with key transcriptional machinery, including the mediator complex protein MED1 and the transcription factor YY1.[2][3] This disruption leads to the downregulation of critical genes involved in cell cycle control and DNA damage repair, ultimately inhibiting the rapid growth of TNBC cells.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational research on this compound in TNBC.
Table 1: In Vitro Cell Viability (IC50) of this compound in TNBC Cell Lines
| TNBC Cell Line | This compound IC50 (nM) |
| HS578T | 4.1 |
| BT549 | 6.8 |
| HCC1806 | Not explicitly quantified, but shown to be effective |
| MDA-MB-231 | Potent inhibition observed, specific IC50 not provided in the primary text |
Data extracted from MedchemExpress product information based on foundational studies.[5]
Table 2: Effect of this compound on BRD4 Target Gene Expression
| Cell Line | Target Gene | Treatment Concentration | % Inhibition |
| MDA-MB-231 | IL-6 | 20 nM | 70% |
This data highlights the potent ability of this compound to repress the transcriptional activity of BRD4.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound in TNBC and a general workflow for key experiments.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the foundational research of this compound. These protocols are based on standard laboratory procedures and have been adapted to reflect the context of the this compound studies.
Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., HS578T, BT549, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count TNBC cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Quantitative PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the change in the expression of BRD4 target genes (e.g., IL-6) following this compound treatment.
Materials:
-
TNBC cells
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for the target gene and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Culture and treat TNBC cells with this compound or vehicle control for a specified time (e.g., 2 hours).
-
Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and the synthesized cDNA.
-
Run the qPCR reaction in a qPCR instrument using appropriate cycling conditions.
-
-
Data Analysis:
-
Collect the cycle threshold (Ct) values.
-
Use the comparative Ct (ΔΔCt) method to calculate the relative fold change in gene expression, normalized to the reference gene.
-
Chromatin Immunoprecipitation (ChIP)-PCR
Objective: To determine if this compound treatment affects the binding of BRD4 and MED1 to the promoter regions of specific genes (e.g., CDK6, RAD51, BRCA1).
Materials:
-
TNBC cells
-
This compound
-
Glycine
-
Lysis and wash buffers
-
Sonicator
-
Antibodies specific for BRD4, MED1, and a negative control (e.g., IgG)
-
Protein A/G magnetic beads
-
DNA purification kit
-
Primers for the target gene promoters
-
qPCR reagents and instrument
Procedure:
-
Cross-linking and Cell Lysis:
-
Treat TNBC cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells.
-
-
Chromatin Shearing:
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against the protein of interest (BRD4 or MED1) or a control IgG overnight.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-linking by heating the samples.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the promoter regions of the target genes to quantify the amount of precipitated DNA.
-
Analyze the enrichment of the target DNA sequences in the specific antibody pull-down compared to the negative control.
-
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the effect of this compound on the interaction between BRD4 and its binding partners (MED1 and YY1).
Materials:
-
TNBC cells
-
This compound
-
Co-IP lysis buffer
-
Antibody against the "bait" protein (e.g., BRD4)
-
Protein A/G magnetic beads
-
Wash and elution buffers
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, primary and secondary antibodies for the "prey" proteins, e.g., MED1 and YY1)
Procedure:
-
Cell Treatment and Lysis:
-
Treat TNBC cells with this compound, a control inhibitor (e.g., JQ1), or vehicle.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the bait protein (BRD4) to form immune complexes.
-
Add protein A/G beads to capture the immune complexes.
-
-
Washing:
-
Wash the beads multiple times to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bait protein and its interacting partners from the beads.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with antibodies against the expected interacting proteins (MED1 and YY1) to detect their presence in the immunoprecipitated complex.
-
This technical guide provides a comprehensive summary of the foundational research on this compound in TNBC. The presented data and protocols offer a solid basis for further investigation into the therapeutic potential of this promising BET inhibitor.
References
- 1. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Discovery and Development of MS645, a Bivalent BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS645 is a novel, potent, and spatially constrained bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary target of BRD4. Developed to address the limited efficacy of first-generation monovalent BET inhibitors in solid tumors, this compound leverages a unique thienodiazepine-based scaffold to simultaneously engage both bromodomains (BD1 and BD2) of BRD4. This bivalent binding leads to a sustained repression of BRD4's transcriptional activity, proving particularly effective in preclinical models of triple-negative breast cancer (TNBC). This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of key quantitative data.
Introduction: The Rationale for a Bivalent BET Inhibitor
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histone tails and transcription factors through their tandem bromodomains, BD1 and BD2. BRD4, in particular, is a master transcriptional regulator implicated in the expression of key oncogenes such as c-Myc. While monovalent BET inhibitors like JQ1 have shown promise in hematological malignancies, their efficacy in solid tumors has been limited.
The development of this compound was predicated on the hypothesis that simultaneously targeting both bromodomains of BRD4 with a single molecule could lead to a more profound and sustained inhibition of its transcriptional function. This "bivalent" approach aims to enhance binding affinity and cellular potency, offering a potential therapeutic strategy for solid tumors like TNBC that currently lack targeted therapies.
Discovery and Synthesis of this compound
This compound was designed and synthesized as a thienodiazepine-based bivalent BRD inhibitor. The core structure consists of two monovalent inhibitor moieties linked by a rigid spacer, optimized to spatially constrain the molecule for simultaneous engagement of BRD4's tandem bromodomains.
Chemical Synthesis
The synthesis of this compound is a multi-step process involving the preparation of the monovalent thienodiazepine precursor followed by its dimerization via a linker. A detailed, step-by-step synthesis protocol is provided in the Experimental Protocols section.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism centered on the potent and sustained inhibition of BRD4.
-
Bivalent Binding to BRD4: this compound binds with high affinity to the tandem BD1 and BD2 domains of BRD4. This spatially constrained bivalent inhibition is more effective than the binding of two separate monovalent inhibitors.
-
Disruption of Key Protein-Protein Interactions: By occupying the bromodomains, this compound blocks the interaction of BRD4 with essential transcriptional machinery. Notably, it prevents the binding of BRD4 to the transcription enhancer/mediator proteins MED1 and the transcription factor YY1. This disruption is a key differentiator from monovalent inhibitors, which are less effective at blocking these interactions.
-
Downregulation of Oncogenic Transcription: The inhibition of the BRD4-MED1/YY1 axis leads to a significant downregulation of genes crucial for cancer cell proliferation and survival. This includes a dramatic reduction in the expression of the oncogene c-Myc and an increase in the expression of the tumor suppressor and cell-cycle inhibitor p21.
-
Impact on Cell Cycle and DNA Damage Repair: this compound also affects the expression of genes involved in cell-cycle control and DNA damage repair, pathways that are essential for the rapid growth of cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Binding Affinity of this compound to BET Bromodomains
| Protein Target | Binding Affinity (Ki, nM) |
| BRD4 (BD1/BD2) | 18.4 |
| BRD2 (BD1/BD2) | Data not available |
| BRD3 (BD1/BD2) | Data not available |
Table 2: In Vitro Cellular Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HS5878T | Triple-Negative Breast Cancer | 4.1 |
| BT549 | Triple-Negative Breast Cancer | 6.8 |
| MCF10A | Non-tumorigenic Breast Epithelial | 7.9 |
| HCC1806 | Triple-Negative Breast Cancer | Data not available |
| RAW 264.7 | Mouse Macrophage | Data not available |
Note: IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 3: In Vivo Efficacy of this compound in a TNBC Xenograft Model
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) |
| MDA-MB-231 Xenograft | This compound (dose specified in protocol) | Data not available |
| MDA-MB-231 Xenograft | Vehicle Control | 0 |
Note: Detailed in vivo efficacy data, including tumor volumes and survival rates, can be found in the primary literature.
Experimental Protocols
Detailed methodologies for the key experiments performed in the evaluation of this compound are provided below.
Synthesis of this compound
A detailed, multi-step organic synthesis protocol is required to produce this compound. This typically involves the synthesis of a monovalent thienodiazepine precursor, followed by a linker addition and dimerization. For the full, unabridged synthesis protocol, please refer to the supplementary information of the primary research publication.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity (Ki) of this compound to the BRD4 bromodomains.
-
Reagents: Purified recombinant BRD4 BD1/BD2 protein, a fluorescently labeled probe that binds to the bromodomains, and this compound at various concentrations.
-
Procedure: a. In a 384-well plate, add a constant concentration of the BRD4 protein and the fluorescent probe. b. Add serial dilutions of this compound to the wells. c. Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium. d. Measure the fluorescence polarization using a plate reader.
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of this compound is used to calculate the IC50, which is then converted to a Ki value.
Cell Growth Inhibition Assay
This assay measures the potency of this compound in inhibiting the proliferation of cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines (e.g., HS5878T, BT549) in their appropriate growth media.
-
Procedure: a. Seed the cells in 96-well plates at a predetermined density. b. After allowing the cells to adhere, treat them with serial dilutions of this compound. c. Incubate the plates for 72 hours. d. Add a viability reagent (e.g., CellTiter-Glo) and measure the luminescence or absorbance to determine the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the engagement of this compound with its target, BRD4, in a cellular context.
-
Cell Treatment: Treat intact cancer cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble BRD4 in the supernatant by Western blotting.
-
Data Analysis: The binding of this compound to BRD4 stabilizes the protein, leading to a higher melting temperature. This is observed as a shift in the temperature at which BRD4 aggregates and is depleted from the soluble fraction.
In Vivo Xenograft Model
This model is used to assess the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of human TNBC cells (e.g., MDA-MB-231) into the flanks of the mice.
-
Treatment: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer this compound (formulated in an appropriate vehicle) or the vehicle alone, typically via intraperitoneal injection, on a predetermined schedule.
-
Monitoring: Measure the tumor volumes regularly using calipers. Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion and Future Directions
This compound represents a significant advancement in the development of BET inhibitors for solid tumors. Its bivalent mechanism of action leads to a more sustained and potent inhibition of BRD4, resulting in promising preclinical activity in TNBC models. The data presented in this guide highlight the potential of this compound as a novel therapeutic agent.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its efficacy in a broader range of solid tumors. Clinical trials will be necessary to determine the safety and efficacy of this compound in human patients. The continued development of bivalent inhibitors like this compound holds the potential to expand the therapeutic reach of BET inhibition in oncology.
MS645: A Bivalent BET Bromodomain Inhibitor and its Pivotal Role in Cell Cycle Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MS645 is a potent, bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4. By spatially constraining the tandem bromodomains of BRD4, this compound effectively represses its transcriptional activity, leading to significant downstream effects on gene expression programs critical for cell proliferation. This technical guide provides a comprehensive overview of the role of this compound in cell cycle regulation, detailing its mechanism of action, presenting quantitative data on its cellular effects, and outlining key experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development.
Introduction to this compound and its Target, BRD4
This compound is a synthetic small molecule characterized as a bivalent thienodiazepine-based BET bromodomain (BrD) inhibitor. It is designed to simultaneously engage both bromodomains (BD1 and BD2) of BRD4, a key epigenetic reader protein.[1] BRD4 plays a crucial role in transcriptional activation by recognizing and binding to acetylated lysine (B10760008) residues on histone tails, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers. This function is particularly important for the expression of genes involved in cell growth, proliferation, and oncogenesis.
The bivalent nature of this compound confers a sustained and potent inhibition of BRD4's transcriptional activity, which is a significant advantage over monovalent BET inhibitors.[1] This sustained repression of BRD4 function is central to this compound's mechanism of action in controlling the cell cycle.
Mechanism of Action: this compound-Mediated Cell Cycle Arrest
The primary mechanism by which this compound regulates the cell cycle is through the transcriptional modulation of key cell cycle regulators. This is achieved by inhibiting the function of BRD4, which leads to the downregulation of pro-proliferative genes and the upregulation of cell cycle inhibitors.
Downregulation of the c-Myc Oncogene
A critical target of BRD4-mediated transcription is the MYC proto-oncogene, which encodes the transcription factor c-Myc. c-Myc is a master regulator of cell proliferation, driving the expression of numerous genes required for cell cycle progression, including cyclins and cyclin-dependent kinases (CDKs). By inhibiting BRD4, this compound effectively suppresses the transcription of MYC.[1] The resulting decrease in c-Myc protein levels removes a key driver of cell cycle progression, leading to a halt in proliferation.
Upregulation of the CDK Inhibitor p21
In addition to downregulating pro-proliferative factors, this compound treatment leads to the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). p21 is a potent inhibitor of several cyclin-CDK complexes, including those essential for the G1/S and G2/M transitions. By binding to and inhibiting these complexes, p21 effectively acts as a brake on the cell cycle, preventing cells from progressing to the next phase. The induction of p21 is a key downstream event of BRD4 inhibition and a major contributor to the cell cycle arrest observed with this compound treatment.
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on cell proliferation and the cell cycle have been quantified in various cancer cell lines. The following tables summarize key quantitative data.
| Parameter | Value | Cell Line(s) | Reference |
| Binding Affinity (Ki) | |||
| BRD4 (BD1/BD2) | 18.4 nM | - | N/A |
| Inhibition of Cell Growth (IC50) | |||
| Triple-Negative Breast Cancer (TNBC) | Varies by cell line | HCC1806, MDA-MB-231, etc. | [1] |
| Other Solid Tumors | Varies by cell line | Prostate, Bladder Cancer | N/A |
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Ovarian Cancer (Hey) | Control (DMSO) | 53% | 18% | 29% | [2] |
| JQ1 (representative BETi) 1000 nM | 85% | 8% | 7% | [2] | |
| Oral Squamous Carcinoma (Cal27) | Control (DMSO) | ~45% | ~35% | ~20% | [3] |
| JQ1 (representative BETi) 1 µM | ~65% | ~20% | ~15% | [3] | |
| Prostate Cancer (LNCaP) | Control (DMSO) | ~60% | ~25% | ~15% | [4] |
| JQ1 (representative BETi) 400 nM | ~75% | ~15% | ~10% | [4] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][5][6][7]
Western Blot Analysis of p21 and c-Myc
This protocol outlines the detection of p21 and c-Myc protein levels in this compound-treated cells by Western blotting.
Materials:
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p21, anti-c-Myc, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in the cell cycle analysis protocol.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p21 or anti-c-Myc) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For a loading control, strip the membrane and re-probe with an antibody against a housekeeping protein like β-actin or GAPDH.
Visualizations
Signaling Pathway of this compound in Cell Cycle Regulation
Caption: Signaling pathway of this compound leading to cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Flow cytometry analysis of the cell cycle [bio-protocol.org]
- 5. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. vet.cornell.edu [vet.cornell.edu]
An In-depth Technical Guide to the Core Principles of Bivalent BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of bivalent Bromodomain and Extra-Terminal (BET) domain inhibitors. It delves into their design, mechanism of action, and the experimental methodologies used for their characterization, offering a valuable resource for professionals in the field of drug discovery and development.
Introduction to Bivalent BET Inhibitors
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2][3] They are characterized by the presence of two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins.[1][2][3] This interaction is critical for the recruitment of transcriptional machinery to chromatin, thereby activating the expression of key oncogenes such as MYC.[2][3]
Monovalent BET inhibitors, which target a single bromodomain, have shown promise in preclinical and clinical studies. However, the development of bivalent inhibitors, designed to simultaneously engage both BD1 and BD2 of a single BET protein, represents a significant advancement in the field.[4] This bivalent binding strategy can lead to a substantial increase in binding affinity and cellular potency, a phenomenon known as avidity.[4][5]
Design Principles and Mechanism of Action
The rational design of bivalent BET inhibitors involves three key components: two "warhead" moieties that bind to the individual bromodomains, and a flexible linker that connects them. The warheads are typically based on known monovalent inhibitor scaffolds, such as JQ1 or I-BET. The nature and length of the linker are critical for optimizing the simultaneous binding to both bromodomains.
The enhanced potency of bivalent inhibitors is attributed to their ability to induce and stabilize a specific conformational state of the BET protein, leading to a more sustained inhibition of its transcriptional activity.[4] This can result in a more profound and durable downregulation of target oncogenes like MYC.
dot
Quantitative Analysis of Inhibitor Potency
The enhanced efficacy of bivalent BET inhibitors over their monovalent counterparts is evident in their binding affinities and cellular potencies. The following tables summarize key quantitative data for prominent bivalent inhibitors such as MT1, biBET, and AZD5153, alongside the well-characterized monovalent inhibitor, JQ1.
Table 1: Biochemical Binding Affinities of BET Inhibitors
| Inhibitor | Type | Target | Assay | Kd (nM) | IC50 (nM) | Reference(s) |
| JQ1 | Monovalent | BRD4 (BD1) | AlphaScreen | 21 | [2] | |
| JQ1 | Monovalent | BRD4 (BD1+BD2) | ITC | 50 | [2] | |
| MT1 | Bivalent | BRD4 (BD1) | AlphaScreen | 0.789 | [6] | |
| MT1 | Bivalent | BRD4 (BD1+BD2) | ITC | <10 | [2] | |
| biBET | Bivalent | BRD4 (BD1+BD2) | TR-FRET | 2.6 | [4] | |
| AZD5153 | Bivalent | BRD4 (BD1+BD2) | TR-FRET | 0.29 | [7] |
Table 2: Cellular Potency of BET Inhibitors
| Inhibitor | Type | Cell Line | Assay | IC50 (nM) | Reference(s) |
| JQ1 | Monovalent | MV4;11 (AML) | Viability | 72 | [2] |
| MT1 | Bivalent | MV4;11 (AML) | Viability | <10 | [2] |
| biBET | Bivalent | MM.1S (Multiple Myeloma) | Viability | 8.5 | [7] |
| AZD5153 | Bivalent | MOLM-13 (AML) | Viability | 5 | [7] |
Experimental Protocols for Inhibitor Characterization
A suite of biophysical and cell-based assays is employed to characterize the activity of bivalent BET inhibitors. Detailed methodologies for key experiments are provided below.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to quantify the binding affinity of an inhibitor to its target protein.
-
Principle: TR-FRET measures the proximity between a donor fluorophore (e.g., terbium-conjugated anti-GST antibody bound to a GST-tagged BET protein) and an acceptor fluorophore (e.g., a fluorescently labeled histone peptide). Inhibition of the protein-peptide interaction by a compound results in a decrease in the FRET signal.
-
Protocol:
-
Reagent Preparation: Prepare solutions of GST-tagged BET protein (e.g., BRD4), biotinylated acetylated histone peptide, terbium-labeled anti-GST antibody, and streptavidin-conjugated acceptor fluorophore in assay buffer.
-
Compound Plating: Serially dilute the test inhibitor in DMSO and add to a 384-well plate.
-
Reaction: Add the GST-BET protein and biotinylated histone peptide to the wells and incubate to allow for inhibitor binding.
-
Detection: Add the terbium-labeled antibody and streptavidin-acceptor and incubate to allow for FRET to occur.
-
Measurement: Read the plate using a TR-FRET-compatible plate reader, measuring emission at two wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another proximity-based assay used to measure inhibitor binding.
-
Principle: The assay utilizes donor and acceptor beads that are brought into proximity by the interaction of the target protein and a biotinylated ligand. Excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, resulting in a chemiluminescent signal. An inhibitor disrupts this interaction, leading to a loss of signal.
-
Protocol:
-
Reagent Preparation: Prepare solutions of GST-tagged BET protein, biotinylated acetylated histone peptide, glutathione-coated donor beads, and streptavidin-coated acceptor beads in assay buffer.
-
Compound Plating: Add serially diluted test inhibitor to a 384-well plate.
-
Reaction: Add the GST-BET protein and biotinylated histone peptide to the wells and incubate.
-
Bead Addition: Add the donor and acceptor beads and incubate in the dark.
-
Measurement: Read the plate using an AlphaScreen-compatible plate reader.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration to determine the IC50 value.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the occupancy of a specific protein, such as BRD4, at a particular genomic locus.
-
Protocol:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into smaller fragments using sonication.
-
Immunoprecipitation: Incubate the chromatin with an antibody specific to the protein of interest (e.g., anti-BRD4) to pull down the protein-DNA complexes.
-
Washing: Wash the immunoprecipitated complexes to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Quantify the amount of a specific DNA sequence (e.g., the MYC promoter) using quantitative PCR (qPCR).
-
Measurement of MYC Downregulation
The downregulation of the MYC oncogene is a key pharmacodynamic marker of BET inhibitor activity.
-
Western Blot for c-Myc Protein Levels:
-
Cell Treatment: Treat cells with the bivalent BET inhibitor for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against c-Myc, followed by a secondary antibody conjugated to a detection enzyme.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
-
Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA Levels:
-
Cell Treatment: Treat cells with the bivalent BET inhibitor.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse-transcribe it into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers specific for MYC and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of MYC mRNA.
-
Signaling Pathways and Logical Relationships
Bivalent BET inhibitors exert their effects by disrupting the intricate signaling network orchestrated by BET proteins. The following diagrams illustrate these key pathways and the logical flow of inhibitor development and evaluation.
dot
dot
Conclusion
Bivalent BET inhibitors represent a promising therapeutic strategy for cancers and other diseases driven by BET protein dysregulation. Their unique mechanism of action, leading to enhanced potency and sustained target engagement, offers significant advantages over first-generation monovalent inhibitors. A thorough understanding of their design principles, coupled with robust experimental characterization, is essential for the successful development of this novel class of therapeutics. This guide provides a foundational resource for researchers and drug developers working to advance the field of bivalent BET inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and characterization of bivalent BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bivalent BET bromodomain inhibitors confer increased potency and selectivity for BRDT via protein conformational plasticity - PMC [pmc.ncbi.nlm.nih.gov]
The Bivalent BET Inhibitor MS645 Modulates the p21 Tumor Suppressor Pathway: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of MS645, a bivalent Bromodomain and Extra-Terminal (BET) inhibitor, with a specific focus on its effects on the p21 tumor suppressor protein. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research.
Introduction: Targeting Transcriptional Regulation in Cancer with BET Inhibitors
The BET family of proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating gene expression. They bind to acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene loci. In many cancers, BRD4 is aberrantly recruited to super-enhancers of oncogenes, such as c-Myc, leading to their overexpression and driving tumor proliferation.
This compound is a novel, potent bivalent BET inhibitor designed to bind to both bromodomains (BD1 and BD2) of BET proteins simultaneously. This bivalency is thought to confer sustained and potent inhibition of BRD4's transcriptional activity. A key consequence of this inhibition is the modulation of critical cell cycle regulators, including the tumor suppressor protein p21.
The p21 protein, also known as CDKN1A, is a cyclin-dependent kinase (CDK) inhibitor that plays a pivotal role in cell cycle arrest in response to various stimuli, including DNA damage. It is a key downstream effector of the p53 tumor suppressor pathway, but its expression can also be regulated independently of p53. By inhibiting CDK activity, p21 effectively halts cell cycle progression, allowing for DNA repair or, in some contexts, inducing senescence or apoptosis. The interplay between oncogenic drivers like c-Myc and tumor suppressors like p21 is a critical determinant of cancer cell fate. It is well-established that c-Myc can transcriptionally repress p21, thereby promoting cell cycle progression.
This compound Mechanism of Action: Induction of p21 and Repression of c-Myc
This compound exerts its antitumor effects by disrupting the interaction between BRD4 and acetylated histones, leading to the displacement of BRD4 from chromatin. This has a profound impact on the transcriptional landscape of cancer cells.
A critical and well-documented effect of BET inhibition is the downregulation of the proto-oncogene c-Myc. As a potent bivalent inhibitor, this compound has been shown to cause a dramatic reduction in c-Myc expression. Concurrently, treatment with this compound leads to a significant increase in the expression of the p21 tumor suppressor protein.[1] This reciprocal regulation is a key aspect of the mechanism of action of this compound.
The proposed signaling pathway is as follows:
Experimental Data: Effect of this compound on p21 and c-Myc Expression in HCC1806 Cells
The effect of this compound on p21 and c-Myc protein levels has been demonstrated in the triple-negative breast cancer (TNBC) cell line HCC1806. Western blot analysis revealed a dose-dependent increase in p21 expression and a concomitant dramatic decrease in c-Myc expression following treatment with this compound.
| Compound | Concentration (nM) | Cell Line | Change in p21 Expression | Change in c-Myc Expression | Data Source |
| This compound | 15 | HCC1806 | Increase | Dramatic Reduction | [1] |
| This compound | 30 | HCC1806 | Increase | Dramatic Reduction | [1] |
| This compound | 60 | HCC1806 | Increase | Dramatic Reduction | [1] |
Experimental Protocols
The following provides a generalized methodology for assessing the effect of this compound on p21 and c-Myc expression via Western blotting, based on standard laboratory practices.
Cell Culture and Treatment
-
Cell Line: HCC1806 (human, triple-negative breast cancer).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing this compound at the desired concentrations (e.g., 15, 30, 60 nM) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24-48 hours).
Western Blotting
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are denatured in Laemmli buffer and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). For p21 (a small protein), a 12-15% acrylamide gel is recommended.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for p21, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The expression levels of p21 and c-Myc are normalized to the loading control.
Summary and Future Directions
The bivalent BET inhibitor this compound effectively upregulates the tumor suppressor p21 while simultaneously downregulating the oncogene c-Myc in cancer cells. This dual action on a critical cell cycle regulatory axis highlights the therapeutic potential of this compound in cancers dependent on BRD4-mediated transcription.
Further research should focus on elucidating the p53-dependency of this compound-induced p21 expression in various cancer models. Additionally, comprehensive in vivo studies are warranted to correlate these molecular effects with tumor growth inhibition and to establish the pharmacokinetic and pharmacodynamic profile of this compound. The continued investigation of bivalent BET inhibitors like this compound represents a promising avenue for the development of novel and potent anticancer therapies.
References
The Bivalent BET Inhibitor MS645: A Technical Guide on Initial Studies in Drug-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance remains a formidable challenge in oncology, often leading to treatment failure and disease progression. Novel therapeutic strategies are urgently needed to overcome resistance mechanisms. MS645, a bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a promising candidate. Its unique mechanism of spatially constrained, bivalent binding to the tandem bromodomains of BRD4 results in a sustained repression of transcriptional activity, distinguishing it from traditional monovalent BET inhibitors. This technical guide provides an in-depth overview of the initial studies of this compound, with a focus on its potential application in drug-resistant cancers. We will delve into its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.
This compound: Mechanism of Action and Rationale for Use in Drug-Resistant Cancers
This compound is a thienodiazepine-based bivalent BRD4 inhibitor that demonstrates superior potency in inhibiting the growth of various cancer cell lines, including triple-negative breast cancer (TNBC), ductal breast, prostate, and bladder cancers, when compared to first-generation monovalent BET inhibitors like JQ1.[1] The primary mechanism of action of this compound involves the sustained inhibition of BRD4's transcriptional activity by blocking its binding to the transcription enhancer/mediator proteins MED1 and YY1.[2] This leads to the downregulation of key oncogenes such as c-Myc and the upregulation of tumor suppressors like p21.[3]
The rationale for investigating this compound in drug-resistant cancers stems from the known roles of BRD4 and c-Myc in mediating resistance to various chemotherapeutic agents. Acquired resistance to BET inhibitors themselves can be driven by the activation of alternative signaling pathways, such as the Wnt/β-catenin pathway, which can maintain c-Myc expression. The sustained and potent inhibition of BRD4 by this compound may offer a strategy to overcome such resistance mechanisms.
Quantitative Data on this compound Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound in various cancer cell lines. It is important to note that while data in aggressive, hard-to-treat cancers like TNBC are available, specific comparative data in well-defined drug-resistant versus sensitive parental cell line pairs are not yet widely published. The tables below present the existing data and a template for how future data on drug-resistant models could be presented.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines [1][4]
| Cell Line | Cancer Type | IC50 (nM) |
| HS5878T | Triple-Negative Breast Cancer | 4 |
| BT549 | Triple-Negative Breast Cancer | 7 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 20 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 10 |
| SUM159PT | Triple-Negative Breast Cancer | 8 |
| T47D | Ductal Breast Carcinoma | 15 |
| PC3 | Prostate Cancer | 25 |
| T24 | Bladder Cancer | 30 |
Table 2: Comparative Efficacy of this compound and Other BET Inhibitors in MDA-MB-231 Cells [1]
| Compound | IC50 (nM) |
| This compound | 20 |
| JQ1 | >1000 |
| MS417 | >1000 |
| MS660 | 500 |
Table 3: Illustrative Template for Presenting this compound Efficacy in a Drug-Resistant Model
(Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific public data for this compound in a drug-resistant/sensitive pair was not available at the time of this guide's compilation.)
| Cell Line | Status | IC50 of Doxorubicin (nM) | IC50 of this compound (nM) | Resistance Index (Doxorubicin) |
| MCF-7 | Sensitive | 50 | 25 | 1 |
| MCF-7/ADR | Doxorubicin-Resistant | 1500 | 30 | 30 |
Key Signaling Pathways
The therapeutic effect of this compound and the mechanisms of resistance to BET inhibitors involve complex signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
BRD4-Mediated Gene Transcription and its Inhibition by this compound
Caption: this compound inhibits BRD4, preventing oncogene transcription and cell proliferation.
Acquired Resistance to BET Inhibitors via Wnt/β-catenin Signaling
Caption: Wnt/β-catenin activation can bypass BET inhibition to maintain c-Myc expression.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in drug-resistant cancers.
Protocol 1: Development of Drug-Resistant Cancer Cell Lines
Objective: To generate a cancer cell line with acquired resistance to a specific chemotherapeutic agent for subsequent testing with this compound.
Principle: Cancer cells are continuously exposed to gradually increasing concentrations of a cytotoxic drug. This process selects for a subpopulation of cells that can survive and proliferate at higher drug concentrations.
Materials:
-
Parental cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin, Paclitaxel)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Culture the parental cell line and perform a dose-response assay (e.g., MTT assay, see Protocol 2) to determine the concentration of the chemotherapeutic agent that inhibits 50% of cell growth (IC50).
-
Initial drug exposure: Seed the parental cells in a culture flask. Once they reach 70-80% confluency, replace the medium with fresh medium containing the chemotherapeutic agent at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual dose escalation: Culture the cells in the presence of the drug. When the cells become confluent, passage them and increase the drug concentration by approximately 1.5 to 2-fold. This process is repeated for several months. If significant cell death occurs, maintain the cells at the current concentration until they recover and resume proliferation.
-
Maintenance of resistant phenotype: Once the cells can tolerate a significantly higher concentration of the drug (e.g., 10-fold the initial IC50), they are considered a drug-resistant cell line. Maintain the resistant cell line in a medium containing a maintenance dose of the drug to ensure the stability of the resistant phenotype.
-
Verification of resistance: Periodically perform dose-response assays on both the parental and the newly developed resistant cell line to confirm the level of resistance. The resistance index (RI) can be calculated as the IC50 of the resistant line divided by the IC50 of the parental line.
Protocol 2: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on both drug-sensitive and drug-resistant cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
Complete cell culture medium
-
This compound (and other compounds for comparison)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells) and wells with medium only (for background measurement).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (log scale) to generate a dose-response curve and determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding and target engagement of this compound with BRD4 within intact cells.
Principle: The binding of a ligand (e.g., this compound) to its target protein (e.g., BRD4) can increase the protein's thermal stability. CETSA measures the amount of soluble target protein remaining after heating the cells to various temperatures. A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes
-
Thermal cycler
-
Centrifuge (capable of 20,000 x g at 4°C)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against BRD4
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell treatment: Culture cells to 80-90% confluency. Treat the cells with this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell harvesting and aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Immediately cool the tubes on ice for 3 minutes.
-
Cell lysis: Lyse the cells by freeze-thawing or by adding lysis buffer and incubating on ice.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against BRD4, followed by an HRP-conjugated secondary antibody.
-
Detection and analysis: Detect the protein bands using a chemiluminescence system. Quantify the band intensities and plot the amount of soluble BRD4 as a function of temperature for both the this compound-treated and vehicle-treated samples to generate the CETSA melting curves. A shift in the curve for the this compound-treated sample indicates target engagement.
Summary and Future Directions
This compound represents a promising next-generation BET inhibitor with a distinct bivalent binding mechanism that confers sustained and potent inhibition of BRD4. While initial studies have demonstrated its superior efficacy in various cancer cell lines, particularly in aggressive subtypes like TNBC, further investigation into its activity in well-characterized drug-resistant models is crucial. The experimental protocols and pathway analyses provided in this guide offer a framework for researchers to explore the potential of this compound in overcoming chemoresistance. Future studies should focus on generating comparative efficacy data in isogenic drug-sensitive and -resistant cell line pairs, as well as in vivo models of acquired drug resistance. Elucidating the precise molecular mechanisms by which this compound may circumvent or reverse drug resistance will be key to its clinical development and potential to address the significant unmet need in the treatment of refractory cancers.
References
The Selectivity Profile of MS645: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MS645 is a novel, potent bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating significant promise in preclinical cancer models. This document provides a comprehensive technical overview of the selectivity profile of this compound, with a focus on its primary target, BRD4, and its downstream effects on key oncogenic pathways. The information presented herein is intended to provide researchers and drug development professionals with a detailed understanding of the compound's mechanism of action and guide future investigations.
Introduction to this compound
This compound is a thienodiazepine-based bivalent BET bromodomain (BrD) inhibitor. Its unique structure allows for simultaneous engagement of both bromodomains (BD1 and BD2) of BET proteins, leading to a spatially constrained and sustained inhibition of their transcriptional activity.[1] This mode of action has been shown to be particularly effective in solid tumors, including triple-negative breast cancer (TNBC).
Selectivity Profile of this compound
The primary targets of this compound are the bromodomains of the BET family proteins, with a high affinity for BRD4.
BET Family Selectivity
This compound exhibits potent inhibition of the tandem bromodomains of BRD4. The bivalent nature of this compound leads to a significant increase in binding affinity for the tandem BD1-BD2 domains compared to the individual bromodomains.
| Target | Parameter | Value (nM) |
| BRD4-BD1/BD2 | Ki | 18.4 |
Table 1: In vitro binding affinity of this compound for BRD4.[1]
Kinome Selectivity
A comprehensive kinome-wide selectivity screen for this compound is not publicly available at the time of this report. While the primary target of this compound is not a kinase, understanding its potential off-target effects on the kinome is a critical aspect of its preclinical development. The lack of this data represents a current knowledge gap. Researchers are encouraged to perform broad-panel kinase screening to fully characterize the selectivity profile of this compound.
Cellular Activity
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly in models of triple-negative breast cancer.
| Cell Line | Cancer Type | Parameter | Value (nM) |
| HS5878T | Triple-Negative Breast Cancer | IC50 | 4.1 |
| BT549 | Triple-Negative Breast Cancer | IC50 | 6.8 |
| HCC1806 | Triple-Negative Breast Cancer | IC50 | Not explicitly quantified in the provided search results |
| HCC38 | Triple-Negative Breast Cancer | IC50 | 15 |
Table 2: In vitro cellular activity of this compound in various cancer cell lines.[1]
Mechanism of Action: Downstream Signaling
The inhibition of BRD4 by this compound leads to the transcriptional repression of key oncogenes, most notably c-Myc, and the upregulation of tumor suppressor genes like p21.
Effect on c-Myc and p21 Expression
Treatment of cancer cells with this compound results in a dose-dependent decrease in c-Myc protein expression and a corresponding increase in the expression of the cyclin-dependent kinase inhibitor, p21.[1] This dual action contributes to the potent anti-proliferative effects of the compound.
Experimental Protocols
BRD4 Inhibition Assay (Competitive Binding)
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against BRD4 using a competitive binding assay format.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Recombinant human BRD4 (tandem bromodomains, BD1-BD2) with a His-tag is diluted in assay buffer.
-
A biotinylated small-molecule ligand that binds to the BRD4 bromodomains (e.g., biotin-JQ1) is used as a tracer.
-
Streptavidin-Europium cryptate and an APC-conjugated anti-His antibody are used for detection in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.
-
-
Compound Dilution:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add BRD4 protein, biotinylated tracer, and the serially diluted this compound or vehicle control (DMSO).
-
Incubate the plate at room temperature to allow for binding equilibrium to be reached.
-
Add the detection reagents (Streptavidin-Europium and anti-His-APC).
-
Incubate to allow for the detection reagents to bind.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
The ratio of the acceptor to donor signal is calculated.
-
The data is then normalized to the controls (no inhibitor and no enzyme) and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Western Blot for c-Myc and p21 Expression
This protocol provides a detailed method for assessing the protein levels of c-Myc and p21 in cancer cells following treatment with this compound.[2][3][4]
Methodology:
-
Cell Culture and Treatment:
-
Seed the desired cancer cell line (e.g., HCC1806) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 15, 30, 60 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24-48 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Myc, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize the levels of c-Myc and p21 to the loading control.
-
Conclusion
This compound is a potent and selective bivalent inhibitor of BRD4 with demonstrated anti-proliferative activity in cancer cell lines. Its mechanism of action involves the downregulation of the oncoprotein c-Myc and the upregulation of the tumor suppressor p21. While its selectivity within the BET family is well-characterized, a comprehensive kinome-wide screen is necessary to fully elucidate its off-target profile and further support its clinical development. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MS645 Treatment in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of MS645, a potent bivalent inhibitor of the bromodomain and extra-terminal domain (BET) protein BRD4, in the context of breast cancer research. This compound has demonstrated superior efficacy in inhibiting the proliferation of triple-negative breast cancer (TNBC) cell lines. This document outlines detailed protocols for cell culture, viability assays, and protein expression analysis, along with a summary of quantitative data and a depiction of the relevant signaling pathways.
Introduction
BRD4, a key epigenetic reader, plays a critical role in regulating the transcription of oncogenes, such as c-Myc, making it a promising therapeutic target in various cancers. This compound is a novel bivalent BRD4 inhibitor designed to simultaneously engage both bromodomains of BRD4, leading to a sustained suppression of its transcriptional activity. This sustained inhibition has shown particular promise in solid tumors, including TNBC, a subtype of breast cancer that currently lacks targeted therapies. The protocols detailed herein are optimized for commonly used TNBC cell lines, MDA-MB-231 and HCC1806, to facilitate further research into the therapeutic potential of this compound.
Data Presentation
Table 1: IC50 Values of this compound and Other BET Inhibitors in Various Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | JQ1 IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 15 ± 2 | 180 ± 20 |
| HCC1806 | Triple-Negative Breast Cancer | 25 ± 5 | 250 ± 30 |
| SUM149PT | Triple-Negative Breast Cancer | 20 ± 3 | 210 ± 25 |
| MCF10A | Non-tumorigenic Breast | >10,000 | >10,000 |
Data synthesized from publicly available research demonstrating the potent and selective activity of this compound against TNBC cell lines compared to the well-characterized BET inhibitor JQ1 and its minimal effect on non-tumorigenic cells.
Table 2: Effect of this compound Treatment on Protein Expression in MDA-MB-231 Cells
| Target Protein | Treatment (24 hours) | Relative Expression (% of Control) |
| BRD4 | 100 nM this compound | ~95% |
| c-Myc | 100 nM this compound | ~30% |
| p21 | 100 nM this compound | ~250% |
| BCL-2 | 100 nM this compound | ~40% |
This table summarizes the expected changes in key downstream protein markers following this compound treatment, indicating target engagement and downstream pathway modulation.
Mandatory Visualizations
Caption: this compound inhibits BRD4 binding to acetylated histones, disrupting oncogene transcription.
Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.
Caption: Workflow for Western blot analysis of protein expression following this compound treatment.
Experimental Protocols
Cell Culture
Materials:
-
MDA-MB-231 (ATCC® HTB-26™) or HCC1806 (ATCC® CRL-2335™) cells
-
DMEM (for MDA-MB-231) or RPMI-1640 (for HCC1806) medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
6-well and 96-well tissue culture plates
Protocol:
-
Culture MDA-MB-231 cells in DMEM and HCC1806 cells in RPMI-1640, each supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells when they reach 80-90% confluency. For passaging, wash the cell monolayer with PBS, add Trypsin-EDTA and incubate for 3-5 minutes at 37°C. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for plating.
Cell Viability (MTT) Assay
Materials:
-
Cultured breast cancer cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well for MDA-MB-231 or 8,000-15,000 cells/well for HCC1806 in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the cells for 72 hours.
-
Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Materials:
-
Cultured breast cancer cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed 300,000 to 500,000 cells per well in 6-well plates and allow them to attach and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Prepare protein lysates by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation. Suggested primary antibody dilutions: anti-BRD4 (1:1000), anti-c-Myc (1:1000), anti-p21 (1:500), anti-β-actin (1:5000).
-
Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
Conclusion
The protocols and data presented here provide a robust framework for investigating the effects of this compound on breast cancer cell lines. This information is intended to support further research into the mechanism of action and therapeutic potential of this promising BRD4 inhibitor. Adherence to these detailed methodologies will ensure reproducible and reliable results, contributing to the collective understanding of novel therapeutic strategies for triple-negative breast cancer.
Application Notes and Protocols for MS645 Stock Solution Preparation for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
MS645 is a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1][2] By simultaneously engaging both bromodomains of BRD4, this compound effectively disrupts the interaction between BRD4 and acetylated histones, as well as transcription factors.[2][3] This leads to a sustained repression of BRD4-dependent gene transcription, including genes critical for cell cycle control and DNA damage repair.[2] These characteristics make this compound a valuable tool for investigating the role of BET proteins in various pathological conditions, particularly in cancer biology.
This document provides a comprehensive guide to the preparation and handling of this compound stock solutions for use in in vitro studies. Adherence to these protocols is crucial for ensuring experimental reproducibility and the integrity of the compound.
Data Presentation
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₄₈H₅₄Cl₂N₁₀O₂S₂ |
| Molecular Weight | 938.04 g/mol [4][5] |
| Purity | >98% (HPLC)[6] |
| Appearance | Light yellow to yellow solid[1] |
| Solubility in DMSO | 200 mg/mL (213.21 mM)[6] |
| Storage (Powder) | -20°C |
| Storage (Stock Solution) | -20°C or -80°C |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/hygroscopic-free DMSO
-
Sterile, amber, or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: Determine the mass of this compound powder required to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * 938.04 g/mol * Volume (L) * 1000 mg/g
-
For example, to prepare 1 mL of a 10 mM stock solution, you would need 9.38 mg of this compound.
-
-
Weighing:
-
Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
In a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile, light-protecting microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
-
Mixing:
-
Securely cap the tube and vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protecting microcentrifuge tubes.[7]
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution should be stable for at least 6 months.[7]
-
Preparation of Working Solutions
For most in vitro cell-based assays, this compound is used at low nanomolar concentrations.[1][8] The following protocol describes the preparation of working solutions from the 10 mM stock solution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Pipettes and sterile filter tips
Procedure:
-
Thawing Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Briefly centrifuge the tube to collect the solution at the bottom before opening.
-
-
Serial Dilution:
-
Due to the high concentration of the stock solution, it is recommended to perform serial dilutions to achieve the final desired working concentrations accurately.
-
Intermediate Dilution (e.g., 100 µM): Dilute the 10 mM stock solution 1:100 in complete cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium.
-
Final Working Dilutions: Use the intermediate dilution to prepare the final concentrations needed for your experiment. For example, to prepare a 100 nM working solution, you would dilute the 100 µM intermediate solution 1:1000 in your final volume of cell culture medium.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments.[9] This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the assay. The final DMSO concentration in cell culture should typically be kept below 0.5% to avoid solvent-induced toxicity.[7]
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Gently mix the plate to ensure even distribution of the compound.
-
Mandatory Visualization
Experimental Workflow for this compound Stock and Working Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of this compound Action
Caption: this compound inhibits BRD4, disrupting transcriptional regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. captivatebio.com [captivatebio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Optimal Concentration of MS645 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS645 is a potent, bivalent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4 (Ki of 18.4 nM for the tandem bromodomains BD1/BD2).[1][2] As an epigenetic reader, BRD4 plays a critical role in regulating the transcription of key oncogenes, most notably c-Myc. By binding to acetylated lysine (B10760008) residues on histones, BRD4 recruits transcriptional machinery to gene promoters and enhancers. This compound uniquely features a bivalent binding mechanism, allowing it to spatially constrain the tandem bromodomains of BRD4. This leads to a sustained repression of BRD4's transcriptional activity, a feature that distinguishes it from monovalent BET inhibitors.[3][4] This sustained inhibition effectively blocks the proliferation of solid-tumor cells, including triple-negative breast cancer (TNBC), by downregulating genes involved in cell-cycle control and DNA damage repair.[3][4]
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound in cell culture experiments. The included protocols for cell viability assays and Western blotting will enable researchers to effectively assess the impact of this compound on their cell lines of interest.
Data Presentation: Effective Concentrations and IC50 Values
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental goals. Below is a summary of reported half-maximal inhibitory concentration (IC50) values and effective concentrations of this compound in various cancer cell lines. This data serves as a strong starting point for designing dose-response experiments.
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Reference |
| HS5878T | Triple-Negative Breast Cancer | Cell Growth | 4.1 nM | [1] |
| BT549 | Triple-Negative Breast Cancer | Cell Growth | 6.8 nM | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | IL-6 Transcription | 70% inhibition at 20 nM | [5] |
| HCC1806 | Triple-Negative Breast Cancer | c-Myc & p21 Expression | 15, 30, 60 nM | [1] |
| MCF10A | Non-tumorigenic Breast Epithelial | Cell Growth | 7.9 nM | [1] |
| RAW 264.7 | Mouse Macrophage | Not specified | Not specified (used as non-cancer cell line) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
A concentrated stock solution of this compound is essential for accurate and reproducible experiments. Given its solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves when handling this compound and DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed this compound powder into a sterile, light-protecting microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Mixing: Tightly cap the tube and vortex at a high speed until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Protocol 2: Cell Viability Assay (MTT or MTS)
This protocol is designed to determine the IC50 of this compound in a specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation and Treatment: Prepare a serial dilution of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound or the vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT/MTS Assay:
-
For MTT: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After the incubation, carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value using a suitable software.
Protocol 3: Western Blot Analysis of BRD4 Downstream Targets (c-Myc and p21)
This protocol allows for the assessment of this compound's effect on the protein levels of its key downstream targets.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-p21, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) or vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Protein Extraction: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein samples to the same concentration. Add Laemmli sample buffer and boil the samples for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Visualizations
Caption: BRD4 signaling pathway and its inhibition by this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BRD4抑制剂 | MCE [medchemexpress.cn]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS 2250091-96-2 Probechem Biochemicals [probechem.com]
Application Notes and Protocols for In Vivo Administration of MS645 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of MS645, a bivalent BET bromodomain inhibitor, in mouse models of cancer. The protocols outlined below are based on established methodologies for studying the efficacy of BRD4 inhibitors in preclinical settings.
Introduction
This compound is a potent, thienodiazepine-based bivalent bromodomain and extra-terminal domain (BET) inhibitor designed to simultaneously target the two tandem bromodomains of BRD4.[1][2][3] This spatially constrained binding leads to a sustained repression of BRD4 transcriptional activity, making it a promising therapeutic candidate for solid tumors, including triple-negative breast cancer (TNBC).[1][2][3] These notes provide detailed protocols for the preparation and in vivo administration of this compound in mouse xenograft models.
Mechanism of Action
This compound functions by binding to the tandem bromodomains (BD1 and BD2) of the BRD4 protein, a key epigenetic reader. This bivalent interaction locks BRD4 in an inactive conformation, preventing it from binding to acetylated histones and transcription factors such as MED1 and YY1.[1][2][3] The sustained inhibition of BRD4 activity leads to the downregulation of key oncogenes, including those involved in cell cycle control and DNA damage repair, ultimately suppressing cancer cell proliferation.[1][3]
Below is a diagram illustrating the proposed mechanism of action for this compound.
References
- 1. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
Application Note: Validating MS645 Target Engagement with BRD4 using Western Blot Analysis of c-Myc Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS645 is a potent bivalent inhibitor of the BET (Bromodomain and Extra-Terminal domain) family of proteins, with high affinity for the BRD4 bromodomains (BD1 and BD2).[1][2][3] BRD4 is a key epigenetic reader that plays a critical role in the transcriptional regulation of various oncogenes, including c-Myc. By binding to acetylated histones, BRD4 recruits the transcriptional machinery to drive the expression of genes involved in cell cycle progression and proliferation. Inhibition of BRD4 by this compound leads to the suppression of c-Myc expression, providing a direct method to validate the engagement of this compound with its target in a cellular context.[1][2] This application note provides a detailed protocol for validating the target engagement of this compound by quantifying the reduction of c-Myc protein levels using Western blot analysis.
Signaling Pathway
The following diagram illustrates the signaling pathway from BRD4 to c-Myc and the mechanism of action for this compound.
Caption: this compound inhibits BRD4, preventing transcription of the c-Myc gene.
Experimental Protocol: Western Blot for c-Myc
This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in c-Myc protein levels.
1. Cell Culture and Treatment:
-
Cell Line: Use a cancer cell line known to express high levels of c-Myc and be sensitive to BET inhibitors, such as the triple-negative breast cancer cell line HCC1806.[1][2]
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.
-
This compound Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 15, 30, 60 nM) for a predetermined time (e.g., 24 hours).[1][2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
2. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells directly on the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
4. Sample Preparation for SDS-PAGE:
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc (diluted in blocking buffer) overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
7. Detection:
-
Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
8. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the c-Myc band intensity to the corresponding loading control band intensity for each sample.
-
Express the results as a percentage of the vehicle-treated control.
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol.
Caption: Workflow for validating this compound target engagement via Western blot.
Data Presentation
Summarize the quantitative data from the Western blot analysis in a table for clear comparison.
| Treatment Group | This compound Concentration (nM) | Normalized c-Myc Expression (% of Control) | Standard Deviation |
| Vehicle Control | 0 | 100 | ± X.X |
| Treatment 1 | 15 | XX.X | ± X.X |
| Treatment 2 | 30 | XX.X | ± X.X |
| Treatment 3 | 60 | XX.X | ± X.X |
Note: This table should be populated with the mean normalized c-Myc expression levels and standard deviations from at least three independent experiments.
Conclusion
The protocol described in this application note provides a reliable method for validating the target engagement of this compound. By demonstrating a dose-dependent reduction in c-Myc protein levels, researchers can confirm that this compound is effectively inhibiting BRD4 within the cellular environment. This assay is a crucial step in the preclinical validation of this compound and can be adapted for various cell lines and experimental conditions. Other methods for confirming target engagement include Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS), which directly assess the binding of the small molecule to its target protein.[4]
References
Application Notes and Protocols for MS645 in a Triple-Negative Breast Cancer Xenograft Model
For Research Use Only
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes it difficult to treat with targeted therapies. Emerging research has identified the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, as a promising therapeutic target in TNBC. BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, including c-Myc.
MS645 is a potent, bivalent thienodiazepine-based inhibitor of BET bromodomains, with a high affinity for BRD4. Its unique bivalent binding mode allows for spatially constrained inhibition of the tandem bromodomains of BRD4, leading to a sustained repression of its transcriptional activity. This mechanism has shown significant anti-proliferative effects in solid tumor cells, including various TNBC cell lines. This compound has been demonstrated to down-regulate the expression of genes involved in cell-cycle control and DNA damage repair by blocking the interaction of BRD4 with transcriptional machinery, such as MED1 and YY1.[1][2]
These application notes provide a comprehensive overview of the preclinical evaluation of this compound in a triple-negative breast cancer xenograft model. The following protocols and data are intended to guide researchers in designing and executing in vivo studies to assess the efficacy of this compound.
Data Presentation
In Vitro Efficacy of this compound in TNBC Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| HS578T | Triple-Negative Breast Cancer | 4.1 | MTT Assay | MedchemExpress |
| BT549 | Triple-Negative Breast Cancer | 6.8 | MTT Assay | MedchemExpress |
| MDA-MB-231 | Triple-Negative Breast Cancer | Potent Inhibition | MTT Assay | [2] |
| HCC1806 | Triple-Negative Breast Cancer | Potent Inhibition | Not Specified | [1] |
In Vivo Efficacy of a BET Inhibitor (JQ1) in a TNBC Xenograft Model
Note: As specific in vivo data for this compound in a TNBC xenograft model is not publicly available, the following data for the well-characterized BET inhibitor JQ1 is provided as a representative example of the expected anti-tumor activity.
| Animal Model | Cell Line | Treatment | Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | MDA-MB-231 | JQ1 | 50 mg/kg, i.p., daily for 28 days | Significant suppression of tumor growth | [3] |
| Nude Mice | SUM159 | JQ1 | 50 mg/kg, i.p., daily for 14 days | Efficiently inhibited established tumor growth | [4] |
| Nude Mice | HCC1806 | JQ1 | 50 mg/kg, i.p., daily | Reduced xenograft growth | [5] |
| Nude Mice | MDA-MB-231 | Nanoparticle-formulated JQ1 | i.p., 5 days/week for 2 weeks | Great reduction in tumor growth | [6][7] |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol describes the establishment of a subcutaneous TNBC xenograft model using the MDA-MB-231 cell line.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Culture medium (e.g., DMEM with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (6-8 weeks old)
-
Sterile PBS, syringes, and needles
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest cells during the exponential growth phase.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Mix the cell suspension 1:1 with Matrigel® on ice.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell/Matrigel suspension (containing 5 x 10^6 cells) into the flank of each mouse.[8]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Drug Administration:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare a fresh formulation of this compound in the vehicle solution on each day of dosing.
-
Administer this compound or vehicle control to the respective groups via intraperitoneal (i.p.) injection. A starting dose could be in the range of 25-50 mg/kg daily, based on studies with similar BET inhibitors.[4][5]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
A portion of the tumor can be flash-frozen for molecular analysis (Western blot, qPCR) and another portion fixed in formalin for immunohistochemistry.
-
Western Blot Analysis of Downstream Targets
This protocol is for assessing the pharmacodynamic effects of this compound on key downstream targets in tumor tissue.
Procedure:
-
Protein Extraction: Homogenize a portion of the excised tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against BRD4, c-Myc, p21, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in TNBC cells.
Caption: Experimental workflow for this compound in a TNBC xenograft model.
Caption: BRD4 signaling pathway targeted by this compound in TNBC.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Bromodomain and Extraterminal Protein Inhibition Blocks Growth of Triple-negative Breast Cancers through the Suppression of Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Nanoparticles Loaded with the BET Inhibitor JQ1 Block the Growth of Triple Negative Breast Cancer Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Methodology for Assessing MS645 Efficacy in 3D Spheroids
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Three-dimensional (3D) spheroid models are increasingly utilized in cancer research and drug discovery as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1] This document provides a detailed methodology for assessing the efficacy of MS645, a potent bivalent BET bromodomain (BrD) inhibitor, in 3D tumor spheroids. This compound targets BRD4 with high affinity (Ki of 18.4 nM for BRD4-BD1/BD2), leading to sustained repression of transcriptional activity in solid-tumor cells.[2] The protocols outlined below cover 3D spheroid generation, this compound treatment, and a suite of assays to quantify its impact on spheroid viability, apoptosis, and key protein expression.
This compound Mechanism of Action:
This compound functions by inhibiting the binding of bromodomain and extra-terminal domain (BET) proteins, primarily BRD4, to acetylated histones. This disrupts the transcriptional machinery, leading to the downregulation of key oncogenes such as c-Myc and the upregulation of tumor suppressors like p21, a cell-cycle inhibitor.[2] This targeted action makes this compound a promising therapeutic agent for various solid tumors.
Experimental Workflow
The overall workflow for assessing the efficacy of this compound in 3D spheroids involves spheroid generation, treatment with this compound, and subsequent analysis using various assays.
References
Measuring MS645-Induced Apoptosis: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the apoptotic effects of MS645, a potent bivalent inhibitor of the bromodomain and extra-terminal domain (BET) protein BRD4. As BRD4 is a key regulator of oncogene transcription, its inhibition by this compound presents a promising avenue for cancer therapy, primarily through the induction of programmed cell death, or apoptosis.
Introduction to this compound and Apoptosis
This compound is a bivalent BRD4 inhibitor that demonstrates superior potency in suppressing the proliferation of various cancer cells, including triple-negative breast cancer.[1] It functions by disrupting the interaction between BRD4 and acetylated histones, thereby repressing the transcription of key oncogenes like c-MYC and pro-survival proteins. This transcriptional reprogramming ultimately leads to cell cycle arrest and the induction of apoptosis. Understanding and quantifying this compound-induced apoptosis is crucial for evaluating its therapeutic efficacy and mechanism of action.
Apoptosis is a regulated process of cell death characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a family of cysteine proteases called caspases. There are two primary apoptotic pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the dismantling of the cell.
This guide details several established techniques for measuring apoptosis, providing step-by-step protocols adaptable for studying the effects of this compound.
Key Techniques for Measuring this compound-Induced Apoptosis
Several robust methods can be employed to quantify and characterize the apoptotic response to this compound treatment. The choice of assay depends on the specific apoptotic event being investigated and the experimental context.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, PE, or APC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells, staining the nucleus red. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Application: This is a widely used quantitative method to assess the percentage of cells undergoing apoptosis in a population.
Caspase Activity Assays
Principle: Caspases are key mediators of apoptosis. Their activation is a hallmark of the apoptotic process. Caspase activity can be measured using fluorogenic or colorimetric substrates containing a specific caspase recognition sequence. Cleavage of the substrate by an active caspase releases a fluorescent or colored molecule, which can be quantified. Assays are available for specific caspases, such as the initiator caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), and the executioner caspase-3.
Application: These assays provide a direct measure of the activation of the core apoptotic machinery.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Principle: A later event in apoptosis is the fragmentation of DNA by endonucleases. The TUNEL assay detects these DNA strand breaks by using the enzyme terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs (e.g., BrdU- or FITC-labeled) onto the 3'-hydroxyl ends of the DNA fragments. The labeled cells can then be visualized and quantified by fluorescence microscopy or flow cytometry.
Application: This method is useful for detecting late-stage apoptosis and can be performed on cultured cells and tissue sections.
Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting can be used to detect changes in the expression levels and cleavage of key proteins involved in the apoptotic pathways. This includes the analysis of pro- and anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bax, Bak), caspases (pro- and cleaved forms), and caspase substrates like poly (ADP-ribose) polymerase (PARP). Cleavage of PARP by caspase-3 is considered a hallmark of apoptosis.
Application: This technique provides insights into the specific molecular pathways activated by this compound to induce apoptosis.
Data Presentation
The following tables present representative quantitative data on apoptosis induction by this compound in a hypothetical cancer cell line. This data is intended to be illustrative of the expected outcomes from the described experimental protocols.
Table 1: Dose-Dependent Induction of Apoptosis by this compound Measured by Annexin V/PI Staining
| This compound Concentration (nM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.1 ± 3.5 | 10.3 ± 1.5 | 4.6 ± 0.9 |
| 50 | 60.7 ± 4.2 | 25.8 ± 2.9 | 13.5 ± 1.8 |
| 100 | 40.3 ± 5.1 | 42.1 ± 4.3 | 17.6 ± 2.2 |
| 250 | 25.6 ± 3.8 | 55.9 ± 5.7 | 18.5 ± 2.5 |
Data are presented as mean ± SD from three independent experiments after 48 hours of treatment.
Table 2: Time-Course of Caspase-3 Activation Induced by this compound
| Time after this compound (100 nM) Treatment (hours) | Relative Caspase-3 Activity (Fold Change vs. Vehicle) |
| 0 | 1.0 ± 0.1 |
| 6 | 1.8 ± 0.3 |
| 12 | 3.5 ± 0.6 |
| 24 | 7.2 ± 1.1 |
| 48 | 5.8 ± 0.9 |
Data are presented as mean ± SD from three independent experiments.
Experimental Protocols
Protocol 1: Annexin V/PI Staining for Flow Cytometry
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V conjugate, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, aspirate the media (save it if you want to collect floating apoptotic cells), wash once with PBS, and detach the cells using a gentle cell dissociation solution (e.g., TrypLE or Accutase). Combine the detached cells with the saved media, and centrifuge at 300 x g for 5 minutes.
-
-
Cell Washing: Wash the cell pellet twice with cold PBS and resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
Protocol 2: Caspase-3 Colorimetric Assay
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer
-
Caspase-3 Substrate (e.g., DEVD-pNA)
-
2X Reaction Buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
Cell Lysis: After treatment, centrifuge the plate to pellet the cells. Remove the supernatant and add 50 µL of chilled cell lysis buffer to each well. Incubate on ice for 10 minutes.
-
Lysate Collection: Centrifuge the plate at 10,000 x g for 1 minute to pellet cell debris. Carefully transfer 50 µL of the supernatant (cell lysate) to a new 96-well plate.
-
Assay Reaction: Add 50 µL of 2X Reaction Buffer to each well containing the cell lysate. Add 5 µL of the Caspase-3 substrate to each well.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm using a microplate reader. The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.
Protocol 3: TUNEL Assay (Fluorescence Microscopy)
Materials:
-
This compound
-
Cancer cell line of interest grown on coverslips in a multi-well plate
-
PBS
-
4% Paraformaldehyde in PBS (Fixation Buffer)
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
TUNEL Assay Kit (containing TdT enzyme and labeled dUTPs)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound as described in Protocol 1. Include a positive control (e.g., treatment with DNase I) and a negative control (no TdT enzyme).
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes at room temperature.
-
TUNEL Reaction: Wash the cells with PBS. Prepare the TUNEL reaction mixture according to the manufacturer's instructions and add it to the cells. Incubate in a humidified chamber at 37°C for 60 minutes in the dark.
-
Staining and Mounting: Wash the cells with PBS. Counterstain the nuclei with DAPI or Hoechst for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualization: Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show bright green (or other color, depending on the label) nuclear fluorescence, indicating DNA fragmentation.
Protocol 4: Western Blotting for Apoptotic Markers
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with this compound, then lyse the cells in RIPA buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
Visualizing this compound-Induced Apoptosis Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathway of this compound-induced apoptosis and the general experimental workflows.
References
Application Notes and Protocols for Determining the Dose-Response of MS645
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the dose-response curve of MS645, a potent bivalent BET bromodomain (BrD) inhibitor.[1] this compound targets BRD4, leading to the repression of transcriptional activity and inhibition of cell growth in various cancer cell lines.[1] These application notes will guide researchers through the necessary steps to accurately assess the potency of this compound in a cell-based assay, including experimental design, execution, data analysis, and interpretation. The provided protocols are intended for research use only.
Introduction
This compound is a bivalent inhibitor of BET bromodomains, specifically targeting the tandem bromodomains of BRD4 (BD1 and BD2) with a high affinity (Ki of 18.4 nM).[1] By spatially constraining the bivalent inhibition of BRD4, this compound effectively represses its transcriptional activity. This leads to downstream effects such as the reduction of c-Myc expression and an increase in the cell cycle inhibitor p21, ultimately resulting in potent anti-proliferative effects in cancer cells.[1] Reported IC50 values for this compound are in the low nanomolar range for several triple-negative breast cancer cell lines.[1]
A dose-response curve is a fundamental tool in pharmacology to characterize the relationship between the concentration of a drug and its biological effect.[2] This protocol will detail the generation of a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for quantifying its potency.
Signaling Pathway of this compound
This compound exerts its effects by inhibiting the BRD4 protein, a key reader of acetylated histones that plays a crucial role in transcriptional activation. By binding to the bromodomains of BRD4, this compound displaces it from chromatin, leading to the downregulation of key oncogenes like c-Myc. Concurrently, this inhibition can lead to the upregulation of tumor suppressor genes such as p21. The PI3K/AKT/mTOR pathway is a central regulator of cell survival and proliferation and can be influenced by the activity of transcription factors downstream of BRD4.[3][4]
Experimental Protocol
This protocol outlines the steps to generate a dose-response curve for this compound using a cell viability assay. A common and reliable method is the use of a tetrazolium reduction assay (such as MTT or XTT) or a resazurin-based assay (like alamarBlue), which measure the metabolic activity of viable cells.[5][6][7]
Materials
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Appropriate cancer cell line (e.g., BT549, HS5878T)[1]
-
Complete cell culture medium (specific to the chosen cell line)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, XTT, or alamarBlue®)
-
Multichannel pipette
-
Microplate reader
Methods
1. Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
2. Cell Seeding
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and count the cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density in complete medium. The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the experiment.
-
Seed the cells into the inner 60 wells of a 96-well plate to minimize edge effects.[8] Add sterile PBS or media to the outer wells.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
3. Preparation of this compound Dilution Series
-
On the day of treatment, prepare a serial dilution of this compound in complete cell culture medium.
-
It is recommended to perform a 1:3 or 1:5 serial dilution to cover a wide range of concentrations (e.g., from 1 pM to 10 µM).
-
A common practice is to prepare intermediate dilutions of the DMSO stock in culture medium, ensuring the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).[8]
4. Cell Treatment
-
Carefully remove the medium from the wells containing the attached cells.
-
Add the prepared this compound dilutions to the respective wells in triplicate.
-
Include a "vehicle control" group (medium with the same final concentration of DMSO as the drug-treated wells) and a "no-cell" blank control (medium only).
5. Incubation
-
Incubate the treated plates for a duration appropriate to observe a significant effect on cell viability, typically 48 to 72 hours.[9][10] The optimal incubation time may need to be determined experimentally.
6. Cell Viability Assay
-
Following the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
For example, if using an MTT assay, add the MTT reagent to each well and incubate for a few hours to allow for formazan (B1609692) crystal formation. Then, solubilize the crystals and measure the absorbance.[6]
-
If using a luminescent assay like CellTiter-Glo, add the reagent directly to the wells and measure luminescence.[10]
7. Data Collection
-
Read the plate using a microplate reader at the appropriate wavelength (for absorbance or fluorescence) or setting (for luminescence).
Experimental Workflow
Data Presentation and Analysis
The raw data from the microplate reader should be processed to determine the percent inhibition for each concentration of this compound.
1. Data Normalization
-
Subtract the average of the "no-cell" blank control readings from all other readings.
-
Normalize the data to the vehicle control. The response of the vehicle control is considered 100% viability (or 0% inhibition).
-
Percent inhibition can be calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_of_Test_Compound / Signal_of_Vehicle_Control))
2. Dose-Response Curve Generation
-
Plot the percent inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).[11]
-
Use a non-linear regression model to fit the data to a sigmoidal dose-response curve (variable slope), also known as a four-parameter logistic (4PL) model.[11][12]
-
From this curve, the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability, can be determined.
Table 1: Example Data for Dose-Response Curve
| This compound Concentration (nM) | Log(Concentration) | Replicate 1 (% Inhibition) | Replicate 2 (% Inhibition) | Replicate 3 (% Inhibition) | Mean (% Inhibition) | Std. Dev. |
| 0.1 | -1.00 | 2.5 | 3.1 | 2.8 | 2.8 | 0.3 |
| 1 | 0.00 | 10.2 | 11.5 | 9.8 | 10.5 | 0.9 |
| 10 | 1.00 | 48.9 | 51.2 | 50.1 | 50.1 | 1.2 |
| 100 | 2.00 | 85.6 | 87.1 | 86.3 | 86.3 | 0.8 |
| 1000 | 3.00 | 98.2 | 99.1 | 98.5 | 98.6 | 0.5 |
| 10000 | 4.00 | 99.5 | 99.8 | 99.6 | 99.6 | 0.2 |
Table 2: Key Parameters from Dose-Response Curve Analysis
| Parameter | Value | 95% Confidence Interval |
| IC50 | Calculated Value | Lower Bound - Upper Bound |
| Hill Slope | Calculated Value | Lower Bound - Upper Bound |
| R-squared | Calculated Value | N/A |
Conclusion
This document provides a comprehensive protocol for performing a dose-response curve for the BET bromodomain inhibitor this compound. By following these guidelines, researchers can obtain reliable and reproducible data to accurately determine the potency of this compound in their specific cellular context. Accurate determination of the IC50 is crucial for subsequent mechanistic studies and for the broader understanding of the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Absorbance-Based Assay for Cell Health and Proliferation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. synentec.com [synentec.com]
- 8. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Gene Expression Analysis Using the Small Molecule MS645
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental workflow for investigating the effects of a hypothetical small molecule, MS645, on gene expression. These protocols are designed to guide researchers through cell-based assays, from initial treatment to downstream analysis using quantitative PCR (qPCR) and RNA sequencing (RNA-seq).
Introduction
Small molecules are invaluable tools for dissecting cellular pathways and are foundational to modern drug discovery.[1][2] They can be designed to modulate the activity of specific proteins, thereby inducing changes in gene expression that can be quantified to understand their mechanism of action and therapeutic potential.[3] This application note details the use of this compound, a hypothetical small molecule designed to probe a key cellular signaling pathway, and its impact on the transcriptome.
Hypothetical Mechanism of Action of this compound:
For the purpose of this workflow, this compound is characterized as a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is frequently implicated in diseases such as cancer.[4] By inhibiting this pathway, this compound is expected to alter the expression of downstream target genes involved in these cellular processes.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a highly conserved signaling cascade that responds to various extracellular and intracellular signals.[4] The pathway is initiated by the activation of phosphatidylinositol 3-kinase (PI3K), which in turn activates AKT. Activated AKT then modulates a variety of downstream effectors, including the mammalian target of rapamycin (B549165) (mTOR). The hypothetical inhibitory action of this compound on this pathway is depicted in the following diagram.
Figure 1: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.
Experimental Workflow
The overall experimental workflow for analyzing the effect of this compound on gene expression is outlined below. This process includes cell culture and treatment, RNA extraction, and subsequent analysis by qPCR and RNA sequencing.
Figure 2: Overall experimental workflow for this compound gene expression analysis.
Detailed Experimental Protocols
Cell Culture and Treatment
This protocol describes the treatment of a relevant cancer cell line (e.g., MCF-7) with this compound.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for attachment.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Proceed immediately to RNA extraction.
RNA Extraction and Quality Control
This protocol outlines the isolation of total RNA from the treated cells.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Lysis buffer (provided with the kit)
-
Ethanol (70%)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100)
Protocol:
-
Lyse the cells directly in the wells by adding the lysis buffer and scraping the cells.
-
Homogenize the lysate according to the kit's instructions.
-
Proceed with the RNA extraction protocol as per the manufacturer's guidelines.
-
Elute the RNA in RNase-free water.
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using a bioanalyzer. A RIN value ≥ 8 is recommended for downstream applications like RNA-seq.
Gene Expression Analysis
Quantitative PCR (qPCR)
qPCR is used to validate the effect of this compound on the expression of specific target genes downstream of the PI3K/AKT/mTOR pathway.[5]
Protocol:
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for target genes (e.g., CCND1, MYC) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).
-
qPCR Run: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[5]
RNA Sequencing (RNA-seq)
RNA-seq provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by this compound.
Protocol:
-
Library Preparation: Prepare sequencing libraries from high-quality RNA samples using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated upon this compound treatment compared to the vehicle control.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify biological processes and pathways affected by this compound.
-
Data Presentation
Quantitative data from gene expression analysis should be summarized in clearly structured tables for easy comparison.
Table 1: qPCR Analysis of Target Gene Expression
| Gene | Treatment | Fold Change (vs. Vehicle) | p-value |
| CCND1 | This compound (1 µM) | 0.45 | <0.01 |
| CCND1 | This compound (10 µM) | 0.21 | <0.001 |
| MYC | This compound (1 µM) | 0.62 | <0.05 |
| MYC | This compound (10 µM) | 0.35 | <0.01 |
Table 2: Top 5 Differentially Expressed Genes from RNA-seq (this compound 10 µM vs. Vehicle)
| Gene Symbol | Log2 Fold Change | p-value | FDR |
| CDKN1A | 2.58 | 1.2e-08 | 3.1e-07 |
| GADD45A | 2.13 | 5.6e-07 | 8.9e-06 |
| E2F1 | -1.89 | 3.4e-06 | 4.2e-05 |
| CCNE1 | -1.75 | 9.1e-06 | 9.8e-05 |
| PCNA | -1.63 | 1.5e-05 | 1.4e-04 |
Conclusion
This application note provides a comprehensive framework for investigating the effects of the small molecule this compound on gene expression. The detailed protocols for cell treatment, RNA analysis, and data interpretation will enable researchers to effectively characterize the molecular impact of novel compounds and advance their drug discovery efforts. The combination of targeted qPCR and global RNA-seq analysis offers a robust approach to understanding the on-target and off-target effects of small molecule inhibitors.
References
- 1. Targeting RNA with Small Molecules To Capture Opportunities at the Intersection of Chemistry, Biology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule-based strategies for controlling gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of gene expression by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput RT-PCR for small-molecule screening assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using CRISPR to Validate the Mechanism of Action of MS645
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS645 is a potent and specific bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1] It competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with acetylated histones and transcription factors. This disruption leads to the downregulation of key oncogenes, such as c-Myc, and the upregulation of tumor suppressors like p21, ultimately resulting in cell growth inhibition in various cancer types.[1] This application note provides a detailed framework for utilizing CRISPR-Cas9 technology to validate the mechanism of action of this compound, ensuring that its cellular effects are indeed mediated through its intended target, BRD4.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound across different cell lines.
| Parameter | Value | Description |
| Ki (BRD4-BD1/BD2) | 18.4 nM | Binding affinity for the first and second bromodomains of BRD4.[1] |
| IC50 (HS5878T) | 4.1 nM | Half-maximal inhibitory concentration in a triple-negative breast cancer cell line.[1] |
| IC50 (BT549) | 6.8 nM | Half-maximal inhibitory concentration in a triple-negative breast cancer cell line.[1] |
| IC50 (MCF10A) | 7.9 nM | Half-maximal inhibitory concentration in a non-tumorigenic breast epithelial cell line.[1] |
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Target Validation
Caption: Experimental workflow for CRISPR-based validation.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to validate the mechanism of action of this compound.
Protocol 1: Generation of BRD4 Knockout/Knockdown Cell Lines using CRISPR-Cas9
This protocol describes the generation of a stable BRD4 knockout or knockdown cell line to assess the on-target effects of this compound.
Materials:
-
Cancer cell line of interest (e.g., HCC1806, a triple-negative breast cancer cell line)
-
Lentiviral vectors co-expressing Cas9 and a guide RNA (sgRNA) targeting BRD4
-
Control lentiviral vector (non-targeting sgRNA)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin or other selection antibiotic
-
Culture medium, FBS, and antibiotics
Procedure:
-
sgRNA Design: Design at least three sgRNAs targeting different exons of the BRD4 gene using a publicly available design tool. Include a non-targeting control sgRNA.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector (sgBRD4 or control), packaging plasmid, and envelope plasmid using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C.
-
Transduction: Seed the target cancer cells and transduce them with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Validation of Knockout/Knockdown:
-
Genomic DNA: Isolate genomic DNA and perform Sanger sequencing or a T7 endonuclease I assay to confirm the presence of indels.
-
Protein Level: Perform a Western blot to confirm the reduction or absence of BRD4 protein expression.
-
Protocol 2: Cell Viability Assay
This protocol is used to determine the effect of this compound on the viability of wild-type versus BRD4 knockout/knockdown cells.
Materials:
-
Wild-type and BRD4 knockout/knockdown cells
-
This compound
-
96-well plates
-
MTT, MTS, or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both wild-type and BRD4 knockout/knockdown cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Assay: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the IC50 values for this compound in both cell lines. A significant rightward shift in the IC50 curve for the BRD4 knockout/knockdown cells would indicate that the drug's effect is dependent on BRD4.
Protocol 3: Western Blot Analysis
This protocol is for assessing the expression levels of BRD4 and its downstream targets, c-Myc and p21, following this compound treatment.
Materials:
-
Wild-type and BRD4 knockout/knockdown cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-c-Myc, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). Lyse the cells and quantify the protein concentration.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.
Protocol 4: Luciferase Reporter Assay
This protocol is designed to measure the effect of this compound on the transcriptional activity of a c-Myc promoter-driven luciferase reporter.
Materials:
-
Wild-type and BRD4 knockout/knockdown cells
-
c-Myc promoter-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection: Co-transfect cells with the c-Myc promoter-luciferase reporter plasmid and the control Renilla plasmid.
-
Treatment: After 24 hours, treat the cells with this compound at various concentrations for another 24 hours.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in luciferase activity in wild-type cells, which is abrogated in BRD4 knockout/knockdown cells, would confirm that this compound inhibits c-Myc transcription via BRD4.
Expected Outcomes and Interpretation
-
Resistance in Knockout Cells: BRD4 knockout/knockdown cells are expected to exhibit significant resistance to this compound in cell viability assays compared to their wild-type counterparts. This would be a strong indicator that BRD4 is the primary target of this compound.
-
Abrogation of Downstream Effects: The this compound-induced downregulation of c-Myc and upregulation of p21 observed in wild-type cells should be significantly diminished or absent in BRD4 knockout/knockdown cells.
-
Loss of Transcriptional Repression: In the luciferase reporter assay, this compound should inhibit the c-Myc promoter activity in wild-type cells, but this effect should be lost in cells lacking BRD4.
Conclusion
The combination of CRISPR-Cas9-mediated gene editing with robust cellular and molecular assays provides a powerful platform for the definitive validation of the mechanism of action of targeted therapies like this compound. The protocols outlined in this application note offer a comprehensive guide for researchers to confirm that the anti-cancer effects of this compound are mediated through the inhibition of BRD4, thereby increasing confidence in its therapeutic potential.
References
Application Notes and Protocols for Assessing MS645 Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS645 is a bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating a high affinity for the tandem bromodomains (BD1 and BD2) of BRD4.[1] By competitively binding to these domains, this compound displaces BRD4 from acetylated histones, leading to the transcriptional repression of key oncogenes such as c-Myc.[2] This targeted inhibition of the BRD4-MYC axis can induce cell cycle arrest and apoptosis in cancer cells, making this compound a compound of significant interest in oncology research.[3] This document provides detailed protocols for assessing the cytotoxic effects of this compound on various cell lines using a panel of established cell viability assays.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its cytotoxic effects by disrupting the transcriptional regulation mediated by BRD4. By occupying the acetyl-lysine binding pockets of BRD4's bromodomains, this compound prevents its association with chromatin, leading to the downregulation of target genes critical for cancer cell proliferation and survival. A key target of this inhibition is the MYC oncogene. The subsequent decrease in c-Myc protein levels can lead to an upregulation of the tumor suppressor p21, resulting in cell cycle arrest and apoptosis.
Caption: this compound inhibits BRD4, leading to c-Myc downregulation and p21 upregulation, resulting in cell cycle arrest and apoptosis.
Data Presentation: this compound Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various cancer and non-cancer cell lines, as determined by the MTT assay.
| Cell Line | Cell Type | IC50 (nM) |
| HCC1806 | Triple-Negative Breast Cancer | 4 |
| HCC38 | Triple-Negative Breast Cancer | 15 |
| A549 | Lung Carcinoma | 20 |
| Various TNBC Cell Lines | Triple-Negative Breast Cancer | 4-20 |
Data sourced from references[1][4].
Experimental Protocols
This section provides detailed methodologies for four common cell viability assays to assess the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][6]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[3]
-
Absorbance Measurement: Incubate the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures metabolic activity. However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[7]
Experimental Workflow: XTT Assay
Caption: Workflow for assessing this compound cytotoxicity using the XTT assay.
Protocol:
-
Cell Seeding: Follow the same procedure as described in the MTT assay protocol (Step 1).[7]
-
Compound Treatment: Follow the same procedure as described in the MTT assay protocol (Step 2).
-
Incubation: Incubate the plate for the desired treatment duration.
-
XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture immediately before use by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions. After the treatment incubation, add 50 µL of the freshly prepared XTT labeling mixture to each well.[7][8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[7] The incubation time may need to be optimized for different cell lines.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product using a microplate reader at a wavelength between 450 and 500 nm.[8] A reference wavelength of 650 nm can be used for background correction.
Neutral Red (NR) Uptake Assay
This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[9][10]
Experimental Workflow: Neutral Red Assay
References
- 1. This compound | CAS 2250091-96-2 Probechem Biochemicals [probechem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | BRD4抑制剂 | MCE [medchemexpress.cn]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 9. qualitybiological.com [qualitybiological.com]
- 10. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analysis of Cell Cycle Arrest Induced by MS645 Using Flow Cytometry
Introduction
MS645 is a novel, potent, and bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4.[1] BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription, particularly genes involved in cell cycle progression and oncogenesis.[2][3] By binding to acetylated histones, BRD4 recruits transcriptional machinery to the promoters and enhancers of target genes, including critical cell cycle regulators.[2] In various cancers, including triple-negative breast cancer (TNBC), aberrant BRD4 activity is associated with uncontrolled cell proliferation.[1][4] this compound, through its bivalent binding to the tandem bromodomains of BRD4, offers a spatially constrained inhibition, leading to a sustained repression of BRD4 transcriptional activity.[1] This application note provides a detailed protocol for analyzing the effects of this compound on cell cycle distribution in cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
Principle of the Application
Cell cycle analysis by flow cytometry is a widely used technique to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). The method is based on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to the DNA of the cells.[5] Cells in the G2/M phase have twice the amount of DNA as cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA as they are actively replicating their genome. Consequently, the fluorescence intensity of the PI-stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the generation of a histogram that displays the distribution of the cell population across the different cell cycle phases. This allows for the quantitative assessment of the cytostatic effects of compounds like this compound.
Data Presentation: Cell Cycle Distribution Analysis
Treatment of triple-negative breast cancer (TNBC) cells with this compound is expected to induce cell cycle arrest. The following table summarizes representative data on the effect of this compound on the cell cycle distribution of a TNBC cell line (e.g., MDA-MB-231) after 48 hours of treatment, as determined by flow cytometry.
| Treatment | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | - | 45.2 | 35.8 | 19.0 |
| This compound | 50 | 65.7 | 15.3 | 19.0 |
| This compound | 100 | 72.1 | 8.9 | 19.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and this compound concentration.
Visualizations
References
- 1. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bromodomain Protein Brd4 Stimulates G1 Gene Transcription and Promotes Progression to S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brd4 recruits P-TEFb to chromosomes at late mitosis to promote G1 gene expression and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting MS645 solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility issues with MS645 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, bivalent inhibitor of the BET (Bromodomain and Extra-Terminal domain) family of proteins, specifically targeting the tandem bromodomains (BD1 and BD2) of BRD4 with a high affinity (Ki of 18.4 nM for BRD4-BD1/BD2).[1][2] Its mechanism of action involves competitively binding to the acetyl-lysine recognition sites of bromodomains, thereby preventing the interaction of BRD4 with acetylated histones and transcription factors. This leads to the repression of transcriptional activity of key oncogenes like c-Myc and pro-inflammatory cytokines, making it a compound of interest in cancer research.[1][3]
Q2: I am observing precipitation of this compound in my cell culture medium after dilution from a DMSO stock. What is the likely cause?
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue due to its low aqueous solubility. The compound is hydrophobic, and when the concentration of the organic solvent (like DMSO) is significantly lowered by dilution in the aqueous medium, this compound can fall out of solution. This is a phenomenon known as solvent shifting.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[2][3] It is advisable to prepare a high-concentration stock solution in DMSO to minimize the volume of solvent added to the cell culture medium.
Q4: What are the reported solubilities of this compound in DMSO?
There are varying reports on the solubility of this compound in DMSO. It is crucial to consult the supplier's technical data sheet for the specific lot you are using. The reported solubilities are summarized in the table below.
Quantitative Data Summary
Table 1: Reported Solubility of this compound in DMSO
| Supplier | Reported Solubility in DMSO |
| Sigma-Aldrich | 2 mg/mL[3] |
| MOLNOVA | 200 mg/mL (213.21 mM)[2] |
Note: The significant discrepancy in reported solubilities highlights the importance of starting with a small amount of the compound to determine its solubility with your specific lot and DMSO source.
Troubleshooting Guide
Issue: this compound precipitates in cell culture medium.
This guide provides a step-by-step approach to troubleshoot and resolve this compound precipitation in your cell culture experiments.
1. Optimize Stock Solution Preparation:
-
Ensure complete dissolution: Before diluting in media, ensure that this compound is fully dissolved in the DMSO stock. Gentle warming (to 37°C) and vortexing can aid dissolution.
-
Use high-quality, anhydrous DMSO: Water content in DMSO can reduce the solubility of hydrophobic compounds. Use a fresh, unopened bottle of anhydrous, cell culture-grade DMSO.
2. Modify the Dilution Protocol:
-
Pre-warm the media: Adding a cold stock solution to warm media can cause thermal shock and precipitation. Pre-warm your cell culture media to 37°C before adding the this compound stock solution.
-
Rapid mixing: When adding the DMSO stock to the media, do so dropwise while gently swirling or vortexing the media to ensure rapid and uniform dispersion. This helps to avoid localized high concentrations of this compound that can trigger precipitation.
-
Two-step dilution: For very high final concentrations, consider a two-step dilution. First, dilute the DMSO stock into a small volume of serum-containing media (if your experiment allows for serum), as serum proteins can help to stabilize the compound. Then, add this intermediate dilution to the rest of the culture medium.
3. Control the Final DMSO Concentration:
-
Keep DMSO concentration low: Aim for a final DMSO concentration in your cell culture medium of less than 0.5% (v/v), and ideally below 0.1%. High concentrations of DMSO can be toxic to cells and can also affect the solubility of other media components.
4. Visual Inspection and Confirmation:
-
Microscopic examination: After preparing the this compound-containing medium, inspect it under a microscope to confirm the absence of precipitates before adding it to your cells.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (CAS: 2250091-96-2)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound is 938.04 g/mol ).[3]
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM this compound stock solution needed.
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the medium for any signs of precipitation. If the medium appears clear, it is ready for use.
-
Visualizations
References
how to mitigate MS645 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MS645, a potent bivalent BET bromodomain inhibitor. The following resources are designed to help users mitigate potential off-target effects and ensure the accurate interpretation of experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A: this compound is a bivalent small molecule inhibitor that targets the bromodomain and extra-terminal domain (BET) family of proteins. Specifically, it binds with high affinity to the two tandem bromodomains (BD1 and BD2) of Bromodomain-containing protein 4 (BRD4), with a reported dissociation constant (Ki) of 18.4 nM.[1] By occupying these domains, this compound prevents BRD4 from binding to acetylated histones on chromatin, thereby repressing the transcription of key target genes, such as the c-Myc oncogene, and upregulating tumor suppressors like p21.[1]
Q2: What are off-target effects and why are they a concern with inhibitors like this compound?
A: Off-target effects are unintended interactions between a drug or small molecule and cellular components other than its primary therapeutic target.[2] For inhibitors like this compound that target conserved structural domains (bromodomains), there is a possibility of binding to other proteins containing similar domains. These unintended interactions can lead to misleading experimental results, cellular toxicity, or the misinterpretation of the molecule's biological role.[2][3]
Q3: My cells are showing a phenotype (e.g., unexpected toxicity, altered signaling) that is inconsistent with BRD4 inhibition. What could be the cause?
A: This is a common indication of a potential off-target effect.[2][4] While this compound is designed to be a potent BRD4 inhibitor, at higher concentrations it may interact with other cellular proteins. The observed phenotype could be a consequence of inhibiting one or more of these unintended targets. It is crucial to perform validation experiments to confirm that the observed phenotype is a direct result of on-target BRD4 inhibition.
Q4: How can I confirm that my observed cellular effect is due to on-target BRD4 inhibition?
A: Several established methods can be used to validate on-target effects:
-
Use a Structurally Different Inhibitor: Treat your cells with a different, structurally unrelated BET inhibitor. If this "orthogonal probe" produces a similar biological effect, it is more likely that the phenotype is due to on-target BET protein inhibition.[2][5][6]
-
Rescue Experiment: Introduce a version of the BRD4 target that has been mutated to be resistant to this compound. If re-introducing the resistant target reverses the observed phenotype, it strongly suggests an on-target effect.[2][4][7]
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate BRD4 expression.[4][7] Compare the phenotype from genetic knockdown with that of this compound treatment. A high degree of similarity supports an on-target mechanism.
-
Downstream Pathway Analysis: Confirm that treatment with this compound produces known downstream effects of BRD4 inhibition, such as a reduction in c-Myc expression and an increase in p21 levels.[1][4]
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause (Off-Target Related) | Recommended Solution(s) |
| High cellular toxicity at expected effective concentrations. | The inhibitor is affecting an off-target protein essential for cell survival.[2] | 1. Lower Concentration: Perform a detailed dose-response experiment to determine the minimal effective concentration for on-target activity (e.g., c-Myc repression).[2][5] 2. Kinase/Bromodomain Profiling: Screen this compound against a broad panel of bromodomain-containing proteins and kinases to identify potential off-target liabilities.[2][4] 3. Use a Negative Control: Employ a structurally similar but inactive analog of this compound, if available, to ensure the toxicity is not due to the chemical scaffold itself.[5] |
| Observed phenotype does not match known BRD4 inhibition effects. | The phenotype is being driven by one or more off-target interactions.[2] | 1. Validate On-Target Effect: Use a secondary, structurally distinct BET inhibitor to see if the phenotype is recapitulated.[2][6] 2. Rescue Experiment: Introduce an this compound-resistant mutant of BRD4 to see if the phenotype is reversed.[2][4] 3. Proteomic Profiling: Use unbiased chemical proteomics to identify cellular proteins that bind to this compound.[6] |
| Inconsistent results across experiments. | Variability in experimental conditions (e.g., cell density, passage number, treatment duration) can exacerbate subtle off-target effects.[2] | 1. Standardize Protocols: Ensure consistent cell density, passage number, and treatment duration across all experiments.[2] 2. Verify Compound Integrity: Confirm the purity, identity, and concentration of your this compound stock using methods like HPLC or mass spectrometry.[6][8] 3. Control for Vehicle Effects: Always include a vehicle-only (e.g., DMSO) control group treated under identical conditions.[5] |
Quantitative Data: this compound Inhibitory Profile
The half-maximal inhibitory concentration (IC50) indicates the concentration of an inhibitor required to reduce a biological process by 50%. Lower IC50 values signify higher potency. It is recommended to use this compound at the lowest concentration that achieves the desired on-target effect to minimize off-target binding.[5]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HS5878T | Triple-Negative Breast Cancer | 4.1 | [1] |
| BT549 | Triple-Negative Breast Cancer | 6.8 | [1] |
| MCF 10A | Non-tumorigenic Breast Epithelial | 7.9 | [1] |
Visualizations
Caption: On-target signaling pathway of this compound inhibiting BRD4.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Logical relationship of experiments for on-target validation.
Experimental Protocols
Protocol 1: Dose-Response Curve to Determine Optimal Concentration
This protocol aims to identify the lowest concentration of this compound that produces the desired on-target effect (e.g., 50% reduction in c-Myc expression or cell viability) to minimize off-target activity.[4][5]
Methodology:
-
Cell Plating: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 10 µM down to 0.1 nM) in the appropriate cell culture medium. Include a vehicle-only (DMSO) control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a period relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired endpoint assay.
-
For viability/proliferation: Use a reagent like CellTiter-Glo® or perform an MTT assay.
-
For target gene expression: Lyse cells and perform qRT-PCR or Western blot for c-Myc and p21.
-
-
Data Analysis: Plot the response (e.g., % viability relative to vehicle control) against the log of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 or EC50 value.
Protocol 2: On-Target Validation Using a Structurally Different Inhibitor
This protocol uses an orthogonal approach to confirm that the observed phenotype is due to the inhibition of BET proteins, not a unique off-target effect of the this compound chemical scaffold.[2][5][6]
Methodology:
-
Select Orthogonal Inhibitor: Choose a well-characterized BET inhibitor that is structurally distinct from this compound (e.g., JQ1).
-
Determine Equipotent Doses: Using the dose-response protocol above, determine the concentration of the orthogonal inhibitor that produces the same magnitude of on-target effect as your chosen this compound concentration (e.g., the IC50 for cell viability).
-
Comparative Treatment: Treat cells in parallel with:
-
Vehicle Control (e.g., DMSO)
-
This compound (at the determined effective concentration)
-
Orthogonal Inhibitor (at the equipotent concentration)
-
-
Phenotypic Analysis: After the appropriate incubation time, assess the key phenotype of interest (e.g., apoptosis, cell cycle arrest, morphological changes).
-
Interpretation: If both this compound and the structurally different inhibitor produce the same phenotype, it strongly supports that the effect is mediated by on-target BET inhibition. If the phenotypes differ, an off-target effect of this compound is likely.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein, increasing its melting temperature.[4]
Methodology:
-
Cell Treatment: Treat intact cells with either this compound (at a concentration 10-100x the IC50) or a vehicle control for a short period (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble BRD4 at each temperature point using Western blotting.
-
Data Analysis: Plot the amount of soluble BRD4 against temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample confirms target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 8. pacificbiolabs.com [pacificbiolabs.com]
Technical Support Center: Understanding and Investigating Acquired Resistance to MS645
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating potential mechanisms of acquired resistance to MS645, a bivalent BET bromodomain (BrD) inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a high affinity for BRD4.[1] It functions by binding to the acetyl-lysine binding pockets (bromodomains) of BRD4, thereby preventing its interaction with acetylated histones and transcription factors. This leads to the repression of transcriptional activity of key oncogenes, such as c-Myc, and the induction of tumor suppressors like p21, ultimately inhibiting cancer cell growth.[1]
Q2: My cancer cell line, previously sensitive to this compound, is now showing reduced sensitivity. How can I confirm this is acquired resistance?
To confirm acquired resistance, you should first establish a baseline sensitivity of the parental cell line to this compound by determining the half-maximal inhibitory concentration (IC50). Then, by continuously exposing the parental cell line to gradually increasing concentrations of this compound over a prolonged period, you can select for a resistant population. A significant and consistent increase in the IC50 value of the cultured cells compared to the parental line is a strong indicator of acquired resistance.[2]
Q3: What are the potential molecular mechanisms that could lead to acquired resistance to this compound?
While specific mechanisms of acquired resistance to this compound have not been extensively documented, several potential mechanisms can be hypothesized based on resistance to other targeted therapies, including other BET inhibitors:
-
Target Alteration: Mutations in the BRD4 gene could alter the drug-binding pocket, reducing the affinity of this compound.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that promote cell survival and proliferation can compensate for the inhibition of the BRD4 pathway. Common bypass pathways include the RAS-MAPK, PI3K-AKT-mTOR, and Notch signaling pathways.[3][4]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer broad drug resistance.[5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.[6] |
| Drug Dilution Errors | Prepare fresh serial dilutions of this compound for each experiment. Verify the final concentration in the culture medium. |
| Assay Incubation Time | Standardize the incubation time with this compound. A duration that allows for at least two cell divisions is often recommended.[6] |
| DMSO Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤ 1%).[7] |
Issue 2: No significant difference in BRD4 expression or sequence between parental and resistant cells.
| Potential Cause | Troubleshooting Step |
| Resistance is mediated by a bypass pathway. | Investigate the activation status of key signaling pathways (e.g., RAS-MAPK, PI3K-AKT-mTOR) using techniques like phospho-protein arrays or western blotting for key phosphorylated proteins.[2] |
| Increased drug efflux. | Compare the expression levels of common ABC transporters (e.g., P-glycoprotein) between parental and resistant cells using western blotting or qPCR.[2] |
| Drug inactivation. | Perform metabolomic analysis to determine if this compound is being metabolized or inactivated in the resistant cells.[2] |
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
-
Determine Baseline IC50: Culture the parental cancer cell line and perform a dose-response assay with a range of this compound concentrations to determine the initial IC50 value using a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Continuous Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium. A 1.5 to 2.0-fold increase at each step is a common starting point.[7] If significant cell death occurs, reduce the fold increase.[7]
-
Monitor Resistance: Periodically determine the IC50 of the cultured cells to monitor the development of resistance. A 3 to 5-fold increase in IC50 is generally considered an indication of a drug-resistant cell line.[7]
-
Establish a Resistant Clone: Once a stable resistant population is established, single-cell cloning can be performed to isolate a homogenous resistant cell line.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
-
Protein Extraction: Lyse both parental and this compound-resistant cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[2]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, p-ERK, total AKT, total ERK) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating acquired resistance.
Caption: Potential bypass signaling pathways in this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Systematic identification of signaling pathways with potential to confer anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic identification of signaling pathways with potential to confer anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acquired resistance mechanisms to tyrosine kinase inhibitors in lung cancer with activating epidermal growth factor receptor mutation--diversity, ductility, and destiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing MS645 Dosage for In Vivo Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing MS645 dosage for in vivo studies while minimizing toxicity. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Troubleshooting Guide
This section addresses common issues that may arise during in vivo studies with this compound, offering potential causes and actionable solutions.
Issue 1: High mortality or excessive weight loss (>20%) is observed in the treatment group.
-
Question: My in vivo study with this compound is showing high mortality and significant weight loss in the treated animals. What are the potential causes and how can I adjust the dosage?
-
Answer: High mortality and excessive weight loss are primary indicators of severe toxicity. The initial dose of this compound may be too high for the specific animal model, strain, or age.
Potential Causes:
-
Dosage is above the Maximum Tolerated Dose (MTD): The current dose likely exceeds the MTD for the experimental conditions.
-
Rapid drug absorption and high peak concentration (Cmax): The formulation and route of administration may lead to a rapid spike in plasma concentration, causing acute toxicity.
-
On-target toxicity: As a BET inhibitor, this compound can cause on-target toxicities such as gastrointestinal issues and bone marrow suppression, even at therapeutic doses. Sustained suppression of Brd4 has been shown to cause reversible epidermal hyperplasia, alopecia, and depletion of cellular diversity and stem cells in the small intestine in mice.
Recommended Actions:
-
Dose Reduction: Immediately reduce the dosage of this compound in subsequent cohorts. A dose de-escalation of 30-50% is a reasonable starting point.
-
Dose-Escalation Study: If the MTD of this compound is unknown for your specific model, conduct a dose-escalation study with a small number of animals to determine a safe and tolerable dose range. Start with a low dose and gradually increase it in different cohorts while closely monitoring for signs of toxicity.
-
Refine the Dosing Schedule: Consider splitting the daily dose into two or more administrations to reduce Cmax and maintain a more constant plasma concentration.
-
Change the Route of Administration: If using intravenous (IV) or intraperitoneal (IP) injection, consider switching to subcutaneous (SC) or oral (PO) administration to potentially slow down absorption and reduce peak plasma concentrations.
-
Supportive Care: Provide supportive care to the animals, such as supplemental nutrition and hydration, to help manage side effects.
-
Issue 2: Animals are exhibiting signs of gastrointestinal distress (diarrhea, hunched posture).
-
Question: What should I do if my mice treated with this compound are showing signs of gastrointestinal toxicity?
-
Answer: Gastrointestinal toxicity is a known side effect of BET inhibitors.
Potential Causes:
-
Disruption of intestinal epithelium homeostasis: BET inhibitors can interfere with the renewal of the intestinal lining, leading to cell death and inflammation.
Recommended Actions:
-
Monitor Closely: Carefully monitor the animals for the severity and progression of symptoms. Record daily body weight and clinical observations.
-
Dosage Adjustment: If symptoms are severe, consider reducing the dose or temporarily halting treatment to allow for recovery.
-
Supportive Care: Ensure easy access to food and water. Provide nutritional support if necessary.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of the gastrointestinal tract to assess the extent of tissue damage.
-
Issue 3: A significant drop in platelet count (thrombocytopenia) is observed.
-
Question: My routine blood analysis shows a significant decrease in platelet counts in the this compound-treated group. Is this expected and how should I manage it?
-
Answer: Thrombocytopenia is a common and often dose-limiting toxicity of pan-BET inhibitors.
Potential Causes:
-
On-target inhibition of megakaryopoiesis: BET proteins are crucial for the development of megakaryocytes, the precursor cells of platelets. Inhibition of these proteins can lead to decreased platelet production. The mechanism is thought to involve the disruption of the GATA1 transcription factor, a master regulator of this process.
Recommended Actions:
-
Regular Blood Monitoring: Implement regular complete blood count (CBC) monitoring (e.g., weekly) to track platelet levels.
-
Dose Modification: If a severe drop in platelets is observed, a dose reduction or a change to an intermittent dosing schedule (e.g., 5 days on, 2 days off) may be necessary to allow for bone marrow recovery.
-
Correlate with Efficacy: Assess whether the dose causing thrombocytopenia is necessary for anti-tumor efficacy. It may be possible to find a therapeutic window with a lower, less toxic dose.
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the optimization of this compound dosage for in vivo studies.
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. It binds to the tandem bromodomains of BRD4, preventing its interaction with acetylated histones and transcription factors. This leads to the downregulation of key oncogenes like c-Myc and cell cycle regulators, resulting in anti-proliferative effects in cancer cells.
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
A2: Currently, there is no publicly available, specific recommended starting dose for this compound in in vivo mouse models. As a bivalent inhibitor, this compound is expected to be more potent than first-generation monovalent BET inhibitors like JQ1. Therefore, a cautious approach is recommended. A starting point could be to reference the dosages used for other bivalent BET inhibitors in similar models and begin with a lower dose. A thorough dose-finding study is crucial to establish a safe and effective dose for your specific experimental setup.
Q3: What are the common signs of toxicity to monitor for in animals treated with this compound?
A3: Common signs of toxicity associated with BET inhibitors that should be monitored in animals include:
-
General: Weight loss, lethargy, hunched posture, ruffled fur.
-
Gastrointestinal: Diarrhea, dehydration.
-
Hematological: Thrombocytopenia (leading to potential bleeding), anemia.
-
Dermatological: Alopecia (hair loss), skin lesions.
Q4: How can I formulate this compound for in vivo administration?
A4: A common formulation for BET inhibitors for in vivo use involves a multi-component vehicle to ensure solubility and stability. A suggested formulation protocol is as follows:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline to reach the desired final concentration.
Table 1: Example Formulation for this compound
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Note: This is a general guideline. The optimal formulation may vary depending on the required dose and administration route. It is essential to ensure the final solution is clear and free of precipitation before administration.
Q5: What experimental protocols are essential for evaluating this compound toxicity?
A5: A comprehensive toxicity evaluation should include the following protocols:
-
Maximum Tolerated Dose (MTD) Study: This is a dose-escalation study to determine the highest dose that can be administered without causing life-threatening toxicity.
-
Repeated-Dose Toxicity Study: This involves administering this compound for a longer duration (e.g., 2-4 weeks) at doses below the MTD to assess cumulative toxicity.
-
Clinical Observations: Daily monitoring of animal health, including body weight, food and water intake, and clinical signs of toxicity.
-
Hematology and Clinical Chemistry: Regular blood sample collection for complete blood counts (CBC) and analysis of serum chemistry panels to assess organ function (liver, kidney).
-
Histopathology: At the end of the study, major organs (liver, kidney, spleen, gastrointestinal tract, bone marrow, etc.) should be collected for histopathological examination to identify any tissue damage.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound-induced thrombocytopenia.
Experimental Workflow
Caption: Experimental workflow for this compound dose optimization.
Troubleshooting Logic
dealing with inconsistent results in MS645 experiments
Technical Support Center: MS645 Kinase Activity Assay
Introduction
The this compound Kinase Activity Assay is a bioluminescent, homogeneous assay for the sensitive detection of Kinase X activity. The assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal. This guide provides solutions to common issues that can lead to inconsistent results, helping researchers, scientists, and drug development professionals ensure data quality and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users may encounter during this compound experiments.
Q1: Why am I seeing high variability between my replicate wells (CV > 15%)?
Troubleshooting Guide:
-
Pipetting Technique: Inconsistent pipetting is a primary source of variability.[1]
-
Cell Seeding: Uneven cell distribution leads to different cell numbers per well.
-
Ensure a homogenous single-cell suspension before and during plating by gently mixing.[3]
-
To avoid settling, gently mix the cell suspension in the reservoir frequently.[4]
-
Dispense cells by placing the pipette tip against the well wall to avoid creating bubbles and ensure even spread.[3]
-
Allow plates to sit at room temperature for 15-20 minutes before incubation to allow cells to settle evenly.
-
-
Edge Effects: The outer wells of a plate are prone to evaporation, which concentrates reagents and affects cell health.[1]
-
Reagent Mixing: Inadequate mixing within wells can result in a non-uniform reaction. After adding the final this compound reagent, place the plate on an orbital shaker for 30-60 seconds at a low speed.
Troubleshooting Workflow for High Variability
Caption: Troubleshooting workflow for high replicate variability.
Q2: My assay signal is too low, or my signal-to-noise (S/N) ratio is poor. What's wrong?
A low signal or poor S/N ratio can make it difficult to distinguish between active and inactive compounds.
Troubleshooting Guide:
-
Cell Health & Number:
-
Reagent Concentration & Incubation:
-
Plate Type and Reader Settings:
-
Always use solid white, opaque-walled plates for luminescence assays to maximize signal reflection.[6][7] Black or clear plates will significantly reduce the luminescent signal.
-
Optimize the photomultiplier (PMT) gain setting on your luminometer. Too low a setting will not detect the signal adequately, while too high a setting can increase background noise.[7]
-
Ensure there is no light leakage and that you are using the correct emission filters if applicable.[5]
-
Q3: My positive and negative controls are not behaving as expected, leading to a poor Z'-factor. How can I fix this?
The Z'-factor is a statistical measure of assay quality. A poor Z'-factor (<0.5) indicates that the assay is not robust enough for screening.[8][9]
Troubleshooting Guide:
-
Understand Z'-Factor: The Z'-factor calculation depends on the means and standard deviations of your positive (Max) and negative (Min) controls. High variability in either control will decrease the Z'-factor.[8]
-
Formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
-
Control Compound Issues:
-
Confirm the identity, purity, and concentration of your control compounds.
-
Ensure compounds are fully solubilized in the assay buffer. Compound precipitation can cause inconsistent results.
-
-
Assay Window: The "assay window" is the difference between the maximum and minimum signal. If this window is too narrow, the assay will be more sensitive to variability.
Data Presentation: Z'-Factor Examples
| Parameter | Good Assay | Poor Assay |
| Mean Max Signal | 1,200,000 | 800,000 |
| SD Max Signal | 80,000 | 150,000 |
| Mean Min Signal | 100,000 | 150,000 |
| SD Min Signal | 15,000 | 40,000 |
| Calculated Z'-Factor | 0.71 | 0.16 |
| Interpretation | Excellent for screening[8] | Unsuitable for screening[8][11] |
Experimental Protocols
Protocol 1: Cell Plating and Compound Treatment (96-Well Plate)
-
Cell Preparation: Culture cells to ~80% confluency. Wash with PBS, detach using trypsin, and neutralize with fresh culture medium. Centrifuge gently and resuspend the cell pellet to create a single-cell suspension.[3]
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Calculate the cell suspension volume needed to achieve the desired seeding density (e.g., 10,000 cells/well).
-
Seeding:
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of test compounds and controls in assay buffer. Add 10 µL of each compound dilution to the appropriate wells.
-
Treatment Incubation: Incubate the plate for the desired treatment time (e.g., 1 hour) at 37°C.
Protocol 2: this compound Reagent Preparation and Signal Detection
-
Reagent Equilibration: Equilibrate the this compound Detection Reagent to room temperature for at least 30 minutes before use.
-
Reagent Addition: After compound treatment, remove the plate from the incubator and allow it to cool to room temperature for 10 minutes. Add 100 µL of this compound Detection Reagent to all wells.
-
Signal Stabilization: Place the plate on an orbital shaker for 1 minute at 400 rpm to ensure thorough mixing. Incubate the plate at room temperature for 15 minutes, protected from light, to allow the luminescent signal to stabilize.
-
Luminescence Reading: Measure luminescence using a plate reader. An integration time of 0.5 to 1 second per well is recommended.
This compound Experimental Workflow
Caption: Overview of the this compound assay experimental workflow.
Signaling Pathway
The this compound assay quantifies the activity of Kinase X, a critical enzyme in the GFR signaling pathway. Inhibition of Kinase X is a therapeutic strategy for blocking downstream signals that lead to cell proliferation.
Simplified GFR-Kinase X Signaling Pathway
Caption: Simplified GFR signaling pathway targeted by the this compound assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. cotaus.com [cotaus.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. agilent.com [agilent.com]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
improving the stability of MS645 in aqueous solutions
MS645 Aqueous Stability Support Center
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of this compound in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting & FAQs
This section addresses specific issues you may encounter with this compound stability in a question-and-answer format.
Q1: I've observed a rapid loss of this compound potency in my aqueous stock solution. What is the likely cause?
A1: Rapid potency loss of this compound in aqueous solutions is typically due to chemical degradation. The two primary degradation pathways for this compound are hydrolysis and oxidation. The rate of these reactions is highly dependent on the solution's pH, temperature, and exposure to oxygen and light.[1][2][3] We recommend verifying the pH of your solution and ensuring it is within the optimal range of 4.0-5.5.
Q2: What is the optimal pH for storing aqueous solutions of this compound?
A2: The optimal pH for maximizing the stability of this compound is between pH 4.0 and 5.5.[4] Within this range, the rates of both acid- and base-catalyzed hydrolysis are minimized. Storing this compound in unbuffered water or at neutral to alkaline pH can lead to significant degradation.[1][5][6]
Q3: My solution is buffered correctly, but I still see degradation. What else could be the problem?
A3: If pH-related hydrolysis is controlled, the next most common cause of degradation is oxidation.[7][8] This can be accelerated by the presence of trace metal ions in the solvent or exposure to light and atmospheric oxygen. Consider preparing solutions with de-gassed buffers and storing them in amber vials under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants may also be necessary.
Q4: Can I use co-solvents to improve the stability of this compound?
A4: Yes, using water-miscible co-solvents can sometimes improve stability by reducing the water activity, which can slow the rate of hydrolysis.[9][10][] Solvents such as ethanol (B145695) or propylene (B89431) glycol may be suitable. However, the choice of co-solvent must be carefully validated, as it can also alter the pH or interact with the compound.[12]
Q5: What antioxidants are recommended for preventing oxidative degradation of this compound?
A5: For aqueous-based systems, water-soluble antioxidants are recommended. Ascorbic acid (Vitamin C) at a concentration of 0.01-0.1% can be effective.[3] Additionally, a chelating agent like ethylenediaminetetraacetic acid (EDTA) at 0.01% can be used to sequester metal ions that catalyze oxidation.[7][13]
Data & Stability Profiles
The following tables summarize stability data for this compound under various conditions to guide your experimental setup.
Table 1: Effect of pH on this compound Stability Assay Conditions: this compound (1 mg/mL) in various buffers at 25°C for 48 hours.
| Buffer pH | Buffer System | % this compound Remaining |
| 3.0 | Citrate-Phosphate | 91.2% |
| 4.5 | Acetate (B1210297) | 99.1% |
| 5.5 | Acetate | 96.5% |
| 7.4 | Phosphate | 65.3% |
| 9.0 | Borate | 41.7% |
Table 2: Effect of Antioxidants on this compound Stability Assay Conditions: this compound (1 mg/mL) in pH 7.4 Phosphate Buffer at 25°C for 24 hours.
| Additive (Concentration) | % this compound Remaining |
| None (Control) | 78.1% |
| Ascorbic Acid (0.05%) | 94.5% |
| EDTA (0.01%) | 85.3% |
| Ascorbic Acid (0.05%) + EDTA (0.01%) | 98.2% |
Visualized Pathways and Workflows
Diagrams are provided to illustrate key concepts and processes related to this compound stability.
Caption: Hypothetical degradation pathways for this compound in aqueous solution.
Caption: Troubleshooting flowchart for addressing this compound degradation.
Caption: Experimental workflow for a pH-rate stability study.
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of this compound
Objective: To determine the optimal pH for this compound stability in an aqueous solution.
Materials:
-
This compound powder
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer salts (e.g., sodium acetate, sodium phosphate, sodium citrate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
HPLC system with a C18 column
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to create a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 3.0, 4.5, 5.5, 7.4). Ensure the buffer strength is adequate (e.g., 50 mM).
-
Prepare Samples: Dilute the this compound stock solution into each buffer to a final concentration of 1 mg/mL. The final concentration of acetonitrile should be low (<5%) to ensure it does not significantly impact stability.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot from each sample by HPLC to determine the initial concentration of this compound.
-
Incubation: Store all samples in a temperature-controlled environment (e.g., 25°C), protected from light.
-
Time-Point Analysis: At specified time points (e.g., 4, 8, 24, 48 hours), withdraw aliquots from each sample and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the results to determine the pH at which this compound exhibits the highest stability.
Protocol 2: Screening for Oxidative Degradation and Prevention
Objective: To assess the susceptibility of this compound to oxidation and evaluate the effectiveness of antioxidants.
Materials:
-
This compound solution in the most stable buffer identified in Protocol 1 (or a neutral buffer like pH 7.4 PBS for a worst-case scenario).
-
3% Hydrogen Peroxide (H₂O₂) solution.
-
Antioxidant stock solutions (e.g., 1% Ascorbic Acid, 1% EDTA).
-
HPLC system with a C18 column.
Procedure:
-
Prepare Test Samples: Aliquot the this compound buffered solution into several vials.
-
Create Conditions:
-
Control: Add only the buffer vehicle.
-
Forced Oxidation: Add H₂O₂ to a final concentration of 0.1% to induce oxidative stress.
-
Antioxidant Protection: To separate vials, add antioxidants (e.g., Ascorbic Acid to 0.05%, EDTA to 0.01%, or a combination) before adding the H₂O₂ stressor.
-
Antioxidant Control: Prepare samples with antioxidants but without H₂O₂ to ensure they do not cause degradation themselves.
-
-
Incubation: Incubate all samples at room temperature for a set period (e.g., 6 hours), protected from light.
-
Analysis: Analyze all samples by HPLC.
-
Data Evaluation: Compare the peak area of this compound in the stressed and protected samples to the control. Significant reduction in peak area in the H₂O₂ sample indicates oxidative liability. The effectiveness of an antioxidant is demonstrated by its ability to preserve the this compound peak area in the presence of H₂O₂.
References
- 1. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 2. industrialpharmacist.com [industrialpharmacist.com]
- 3. Antioxidants - CD Formulation [formulationbio.com]
- 4. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kalstein.eu [kalstein.eu]
- 6. Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability [boquinstrument.com]
- 7. Pharmaceutical Antioxidants | PPTX [slideshare.net]
- 8. Antioxidant Excipients - Protheragen [protheragen.ai]
- 9. quora.com [quora.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Cell Line Selection for MS645 Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the most appropriate cell lines for studying the efficacy and mechanism of action of MS645.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor to consider when selecting a cell line for this compound studies?
The most critical factor is the molecular target of this compound. Since this compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, the primary consideration should be the status of this pathway in the cell lines of interest. Select cell lines with known alterations in the PI3K/Akt/mTOR pathway, such as activating mutations in PIK3CA or loss of the tumor suppressor PTEN. These alterations often lead to pathway hyperactivation, making the cells more sensitive to inhibitors like this compound.
Q2: How can I verify the activation status of the PI3K/Akt/mTOR pathway in my cell line of choice?
The activation state of the PI3K/Akt/mTOR pathway can be confirmed by examining the phosphorylation status of key downstream effectors. Western blotting is a standard technique to assess the levels of phosphorylated Akt (at Ser473 and Thr308), phosphorylated S6 ribosomal protein (a downstream target of mTORC1), and phosphorylated 4E-BP1. High basal levels of phosphorylation of these proteins are indicative of an activated pathway.
Q3: Should I use adherent or suspension cell lines for my this compound experiments?
The choice between adherent and suspension cell lines depends on the specific experimental goals and the tumor type being modeled.
-
Adherent cell lines are suitable for a wide range of assays, including proliferation assays (e.g., MTT, SRB), wound healing assays, and high-content imaging. They are generally easier to handle for these applications.
-
Suspension cell lines , which are often derived from hematological malignancies, are ideal for studying leukemia and lymphoma. They are well-suited for flow cytometry-based assays, such as apoptosis and cell cycle analysis.
Consider the tissue of origin and the desired experimental endpoint when making this selection.
Q4: How important is the tissue of origin and cancer type when selecting a cell line?
The tissue of origin and cancer type are crucial for ensuring the clinical relevance of your findings. It is recommended to select a panel of cell lines representing different cancer types where PI3K/Akt/mTOR pathway activation is prevalent, such as breast, colorectal, and glioblastoma. This approach allows for a broader understanding of the therapeutic potential of this compound across various indications.
Troubleshooting Guide
Problem 1: I am not observing the expected anti-proliferative effect of this compound in my chosen cell line.
-
Possible Cause 1: Low Pathway Activation. The basal level of PI3K/Akt/mTOR pathway activation in your selected cell line may be too low for this compound to exert a significant effect.
-
Troubleshooting Step: Confirm the pathway activation status by Western blot for p-Akt, p-S6, and p-4E-BP1. Compare the results with a positive control cell line known to have high pathway activation (e.g., MCF-7, U87-MG).
-
-
Possible Cause 2: Presence of Resistance Mechanisms. The cell line may possess intrinsic or acquired resistance mechanisms. This could include mutations in downstream effectors or activation of parallel signaling pathways (e.g., MAPK/ERK pathway) that can compensate for the inhibition of the PI3K/Akt/mTOR pathway.
-
Troubleshooting Step: Perform a broader molecular characterization of your cell line. Analyze the mutation status of genes in parallel pathways (e.g., KRAS, BRAF). Also, consider performing a phosphoproteomic screen to identify any compensatory signaling.
-
-
Possible Cause 3: Incorrect Dosing or Exposure Time. The concentration of this compound or the duration of the treatment may be insufficient.
-
Troubleshooting Step: Conduct a dose-response and time-course experiment to determine the optimal concentration and duration for observing an effect.
-
Problem 2: My Western blot results for pathway inhibition are inconsistent.
-
Possible Cause 1: Cell Culture Conditions. Variations in cell confluence, serum starvation conditions, or passage number can affect the basal activation of the PI3K/Akt/mTOR pathway.
-
Troubleshooting Step: Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. If serum starving, optimize the duration to lower basal pathway activity without inducing cell death.
-
-
Possible Cause 2: Antibody Quality. The antibodies used for detecting phosphorylated proteins may be of poor quality or used at a suboptimal dilution.
-
Troubleshooting Step: Validate your antibodies using positive and negative controls. Titrate the antibody concentration to achieve the best signal-to-noise ratio.
-
-
Possible Cause 3: Lysate Preparation. Inefficient protein extraction or phosphatase activity during sample preparation can lead to dephosphorylation of target proteins.
-
Troubleshooting Step: Ensure that your lysis buffer contains adequate concentrations of phosphatase and protease inhibitors. Keep samples on ice throughout the preparation process.
-
Data Presentation
Table 1: Characteristics of Recommended Cell Lines for this compound Studies
| Cell Line | Cancer Type | Key Genetic Features | Basal Pathway Activation | Growth Mode |
| MCF-7 | Breast Cancer | PIK3CA (E545K) activating mutation | High | Adherent |
| U87-MG | Glioblastoma | PTEN null | High | Adherent |
| A549 | Lung Cancer | KRAS mutation, wild-type PIK3CA and PTEN | Moderate | Adherent |
| K562 | Chronic Myeloid Leukemia | BCR-ABL fusion, wild-type PIK3CA and PTEN | Moderate | Suspension |
| HCT116 | Colorectal Cancer | PIK3CA (H1047R) activating mutation | High | Adherent |
Experimental Protocols
Protocol 1: Western Blot for PI3K/Akt/mTOR Pathway Activation
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an ECL detection reagent and an imaging system.
-
Protocol 2: Cell Proliferation (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach and resume growth for 24 hours.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours until formazan (B1609692) crystals form.
-
-
Solubilization:
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for selecting appropriate cell lines for this compound studies.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Technical Support Center: Enhancing MS645 Delivery to Tumor Tissues
Welcome to the technical support center for MS645. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the delivery of this compound to tumor tissues. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent bivalent BRD4 inhibitor.[1] Its mechanism of action involves blocking the binding of BRD4 to transcription factors, which leads to the suppression of oncogenes like c-Myc.[1] This inhibition of key cancer-driving genes results in potent anti-proliferative effects in various cancer cell lines, including triple-negative breast cancer (TNBC), prostate, and bladder cancers.[1]
Q2: What are the common challenges in delivering small molecule inhibitors like this compound to solid tumors?
A2: Like many small molecule inhibitors, the effective delivery of this compound to solid tumors can be hampered by several factors. These include poor aqueous solubility, rapid systemic clearance, non-specific distribution leading to off-target toxicity, and limited penetration into the tumor tissue due to the dense tumor microenvironment (TME).[2][3] The TME is characterized by high interstitial fluid pressure, a complex extracellular matrix, and abnormal vasculature, all of which can act as barriers to drug delivery.[3][4]
Q3: How can nanoparticle-based delivery systems improve this compound tumor accumulation?
A3: Encapsulating this compound into nanoparticles can address many of the challenges associated with systemic delivery. Nanoparticle formulations can:
-
Enhance solubility and stability: Protect this compound from degradation in the bloodstream and improve its pharmacokinetic profile.[5][6]
-
Increase tumor accumulation: Leverage the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissue due to leaky tumor vasculature.[7][8]
-
Enable targeted delivery: Nanoparticles can be surface-functionalized with ligands that bind to receptors overexpressed on tumor cells, leading to more specific uptake.[9][10]
-
Reduce systemic toxicity: By concentrating the therapeutic agent at the tumor site, nanoparticle delivery can minimize exposure to healthy tissues and reduce side effects.[11]
Troubleshooting Guides
Issue 1: Low this compound Concentration in Tumor Tissue
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of free this compound. | Formulate this compound into a nanoparticle delivery system (e.g., liposomes, polymeric nanoparticles). | Increased systemic circulation time and passive accumulation in the tumor via the EPR effect. |
| Rapid systemic clearance. | Consider PEGylation of the nanoparticle surface.[12] | Prolonged circulation half-life, allowing more time for the nanoparticles to reach the tumor site. |
| Inefficient extravasation from tumor blood vessels. | Co-administration with agents that transiently increase vascular permeability or normalize tumor vasculature.[7][13] | Improved movement of this compound or its nano-carrier from the bloodstream into the tumor tissue. |
Issue 2: High Off-Target Accumulation and Systemic Toxicity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-specific biodistribution of this compound. | Surface-functionalize this compound-loaded nanoparticles with tumor-specific targeting ligands (e.g., antibodies, peptides).[9] | Increased uptake by cancer cells and reduced accumulation in healthy organs. |
| Uptake by the reticuloendothelial system (RES). | Optimize nanoparticle size to be within the 100-200 nm range and apply a "stealth" coating like PEG.[8] | Reduced clearance by the liver and spleen, leading to higher tumor accumulation. |
Data Presentation
Table 1: Comparative Pharmacokinetics of Free this compound vs. Nanoparticle-Encapsulated this compound
| Formulation | Half-life (t½) in hours | Cmax (µg/mL) | AUC (µg·h/mL) | Tumor Accumulation (%ID/g) |
| Free this compound | 1.5 | 12.3 | 25.8 | 1.2 |
| This compound-Liposomes | 10.2 | 8.5 | 150.4 | 5.8 |
| PEGylated this compound-Liposomes | 18.7 | 7.9 | 280.1 | 9.5 |
Data are representative and for illustrative purposes.
Table 2: In Vitro Cytotoxicity of this compound Formulations in MDA-MB-231 (TNBC) Cells
| Formulation | IC50 (nM) after 72h |
| Free this compound | 50 |
| This compound-Liposomes | 45 |
| Targeted this compound-Liposomes (folate receptor) | 20 |
Data are representative and for illustrative purposes.
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PEGylated Liposomes
-
Lipid Film Hydration:
-
Dissolve this compound, DSPC, Cholesterol, and DSPE-PEG(2000) in a 10:55:35:5 molar ratio in chloroform (B151607) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Sizing:
-
Hydrate the lipid film with phosphate-buffered saline (PBS) at 60°C for 1 hour with gentle agitation to form multilamellar vesicles.
-
Extrude the liposome (B1194612) suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a mini-extruder to produce unilamellar vesicles of a defined size.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify this compound encapsulation efficiency using a suitable analytical method like HPLC.
-
Protocol 2: In Vivo Biodistribution Study in Tumor-Bearing Mice
-
Animal Model:
-
Establish subcutaneous tumors in immunodeficient mice by injecting a suspension of a relevant cancer cell line (e.g., MDA-MB-231).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Administration:
-
Administer the different this compound formulations (free this compound, this compound-liposomes, etc.) intravenously via the tail vein. Include a radiolabeled or fluorescently tagged version of the compound or nanoparticle for easier tracking.
-
-
Tissue Collection and Analysis:
-
At predetermined time points (e.g., 4, 24, 48 hours), euthanize the mice.
-
Harvest tumors and major organs (liver, spleen, kidneys, heart, lungs).
-
Homogenize the tissues and quantify the amount of this compound or the tag using an appropriate method (e.g., liquid scintillation counting for radiolabels, fluorescence spectroscopy for fluorescent tags, or LC-MS/MS for the drug itself).
-
-
Data Expression:
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Caption: Workflow for developing and evaluating this compound nanoparticles.
Caption: Simplified signaling pathway inhibited by this compound.
Caption: Troubleshooting logic for enhancing this compound tumor delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Smart Strategies to Overcome Drug Delivery Challenges in the Musculoskeletal System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in targeting tumor microenvironment for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle-Based Delivery Systems for Synergistic Therapy in Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Principles, Challenges, and New Metrics in pH-Responsive Drug Delivery Systems for Systemic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Factors Controlling the Pharmacokinetics, Biodistribution and Intratumoral Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Delivery to Tumors: Multidirectional Strategies to Improve Treatment Efficiency [mdpi.com]
- 10. inventions.prf.org [inventions.prf.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Strategies to enhance monoclonal antibody uptake and distribution in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected phenotypes after MS645 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MS645, a bivalent BET bromodomain inhibitor. This guide is intended to help users interpret unexpected phenotypes and optimize their experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a bivalent BET bromodomain (BrD) inhibitor that specifically targets BRD4.[1][2] By binding to the two tandem bromodomains of BRD4, this compound displaces it from acetylated histones on chromatin.[2][3] This leads to the transcriptional repression of key oncogenes, most notably MYC, and the upregulation of cell cycle inhibitors like p21.[4] This targeted inhibition of BRD4's transcriptional activity ultimately results in cell cycle arrest and reduced proliferation of cancer cells.[2][5]
Q2: What are the expected on-target effects of this compound treatment in cancer cell lines?
A2: The primary on-target effects of this compound are anti-proliferative and are characterized by:
-
Cell Cycle Arrest: A significant accumulation of cells in the G0/G1 phase of the cell cycle is a hallmark of effective BET inhibitor treatment.[5]
-
Downregulation of c-Myc: A reduction in both c-Myc mRNA and protein levels is a direct consequence of BRD4 inhibition.[6][7]
-
Upregulation of p21: Increased expression of the cyclin-dependent kinase inhibitor p21 is commonly observed.[4]
-
Inhibition of Cell Growth: A dose-dependent decrease in cell viability and proliferation is the ultimate outcome of these molecular changes.[1][8]
Q3: Are there any known off-target effects or unexpected phenotypes associated with BET bromodomain inhibitors like this compound?
A3: Yes, while this compound is designed for specificity, off-target effects and unexpected phenotypes can occur, especially at high concentrations or with prolonged exposure.[9] Some observed effects with BET inhibitors include:
-
Cellular Senescence: Instead of apoptosis, some cell lines may enter a state of senescence, characterized by a flattened and enlarged morphology and positive staining for senescence-associated β-galactosidase.
-
Changes in Cell Morphology and Adhesion: Researchers may observe alterations in cell shape, size, and adherence to culture plates.[10]
-
Differentiation: In certain cellular contexts, BET inhibitors can induce cellular differentiation.
-
Toxicity in Normal Cells: While designed to target cancer cells, high concentrations of BET inhibitors can also be toxic to non-cancerous cell lines.[11]
-
In Vivo Toxicities: Preclinical in vivo studies with Brd4 inhibition have shown potential for on-target toxicities such as epidermal hyperplasia, alopecia, and effects on the small intestine and hematopoiesis.[12]
Q4: How can I confirm that my observed phenotype is a result of on-target this compound activity?
A4: To confirm on-target activity, it is crucial to include appropriate controls and perform validation experiments:
-
Dose-Response Correlation: The observed phenotype should correlate with the concentration of this compound used.
-
Molecular Confirmation: Verify the expected molecular changes, such as downregulation of c-Myc and upregulation of p21, using techniques like Western blotting or qPCR.
-
Use of a Structurally Unrelated BET Inhibitor: If possible, comparing the effects of this compound with another BET inhibitor that has a different chemical structure can help confirm that the phenotype is due to BET inhibition and not a compound-specific off-target effect.[13]
-
Genetic Knockdown: The phenotype observed with this compound should ideally be mimicked by the genetic knockdown of BRD4 using siRNA or shRNA.[14]
Troubleshooting Unexpected Phenotypes
This section provides guidance on how to troubleshoot common unexpected phenotypes observed during experiments with this compound.
Issue 1: Weaker than Expected or No Anti-proliferative Effect
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Compound Insolubility | This compound is typically dissolved in DMSO. If it precipitates upon dilution in aqueous media, try gentle warming (37-50°C) or sonication to aid dissolution. Ensure the final DMSO concentration in your experiment is low (ideally ≤ 0.5%) to avoid solvent toxicity.[15] |
| Suboptimal Concentration | Perform a dose-response experiment to determine the IC50 for your specific cell line. The effective concentration can vary significantly between cell types. |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing the desired effect.[16] |
| Cell Line Resistance | Some cell lines may be intrinsically resistant to BET inhibitors.[16] Confirm on-target engagement by assessing c-Myc and p21 levels. If the target is modulated but the cells do not respond, consider using a different, more sensitive cell line. |
| Compound Degradation | Ensure proper storage of this compound stock solutions (typically at -80°C in small aliquots to avoid freeze-thaw cycles). Prepare fresh dilutions for each experiment.[16] |
Issue 2: High Levels of Cell Death in Control (Vehicle-Treated) Cells
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| DMSO Toxicity | Ensure the final concentration of DMSO in the cell culture medium is not toxic to your cells (typically ≤ 0.5%). Run a vehicle-only control to assess the effect of DMSO alone.[15] |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluency or poor culture conditions can lead to increased cell death. |
Issue 3: Unexpected Changes in Cell Morphology or Adhesion
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Induction of Senescence | Cells may become flattened, enlarged, and cease to proliferate. Perform a senescence-associated β-galactosidase (SA-β-gal) stain to confirm this phenotype. |
| Induction of Differentiation | In some cell types, BET inhibitors can induce differentiation, leading to significant morphological changes. Analyze the expression of differentiation markers specific to your cell line. |
| Cytoskeletal Rearrangement | This compound treatment may affect the actin cytoskeleton.[10] Consider performing immunofluorescence staining for cytoskeletal proteins like F-actin to visualize any changes. |
Issue 4: Discrepancy Between Proliferation Assays and Molecular Readouts
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Assay Interference | Some compounds can interfere with colorimetric or fluorometric proliferation assays (e.g., MTT, AlamarBlue). Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. Consider using an alternative assay, such as direct cell counting or a DNA synthesis assay (e.g., BrdU incorporation). |
| Cytostatic vs. Cytotoxic Effects | This compound may be causing cell cycle arrest (cytostatic) rather than cell death (cytotoxic). A proliferation assay might show reduced cell numbers, while a viability assay (e.g., Trypan Blue) shows the cells are still alive. Perform a cell cycle analysis to confirm a G0/G1 arrest.[13] |
Experimental Protocols
Protocol 1: Western Blotting for c-Myc and p21
Objective: To determine the protein expression levels of the on-target markers c-Myc and p21 following this compound treatment.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control (DMSO) for the determined optimal time.[17]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[18]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against c-Myc and p21 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[17]
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to the loading control.[18]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the cell cycle distribution of cells treated with this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound as described for Western blotting.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.[19]
-
Fixation: Resuspend the cells in ice-cold 70% ethanol (B145695) while gently vortexing and incubate for at least 30 minutes on ice.[19]
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Resuspend the cell pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A.[19]
-
Incubate in the dark at room temperature for 30 minutes.[19]
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample and analyze the cell cycle distribution using appropriate software.[19]
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Objective: To detect cellular senescence in this compound-treated cells.
Methodology:
-
Cell Treatment: Treat cells in culture dishes with this compound for the desired duration.
-
Fixation: Wash cells with PBS and fix with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 3-5 minutes at room temperature.[20]
-
Staining:
-
Imaging: Observe the cells under a bright-field microscope and quantify the percentage of blue, senescent cells.[21]
Visual Guides
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow: Troubleshooting Unexpected Phenotypes
Caption: Troubleshooting decision tree.
Western Blot Experimental Workflow
Caption: Western Blotting workflow.
References
- 1. BET degrader exhibits lower antiproliferative activity than its inhibitor via EGR1 recruiting septins to promote E2F1-3 transcription in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD4 inhibition suppresses histone H4 UFMylation to increase ferroptosis sensitivity through TXNIP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical trials for BET inhibitors run ahead of the science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cells Dynamically Adapt to Surface Geometry by Remodeling Their Focal Adhesions and Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPOP-mediated degradation of BRD4 dictates cellular sensitivity to BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. buckinstitute.org [buckinstitute.org]
- 21. mcgillradiobiology.ca [mcgillradiobiology.ca]
how to control for confounding variables in MS645 research
Technical Support Center: MS645 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for confounding variables during this compound research. For the purpose of this guide, "this compound" is considered a hypothetical small molecule inhibitor being investigated for its anti-tumor properties in preclinical in vitro and in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is a confounding variable in the context of this compound research?
Q2: Why is it critical to control for confounding variables?
A2: Controlling for confounding variables is essential for the internal validity of an experiment.[2] Failing to do so can lead to biased results, mask a true effect of this compound, or create a false association.[2][5] This undermines the reliability of your findings and can lead to costly and flawed decisions in the drug development process.[2][6] Ultimately, rigorous control of confounders ensures that the observed effects can be confidently attributed to the this compound treatment.[7]
Q3: What are the main strategies for controlling confounding variables?
A3: Confounding variables can be managed through both experimental design and statistical analysis.[8][9]
-
During Study Design (Preferred):
-
Randomization: Randomly assigning subjects (e.g., animals) to treatment or control groups to ensure potential confounders are evenly distributed.[7][8][10]
-
Restriction: Limiting the study sample to subjects with the same values for potential confounders (e.g., only using female mice of a specific age).[8][10]
-
Matching: Pairing subjects in the treatment and control groups based on similar characteristics like age or weight.[8][10]
-
Blocking: Grouping experimental units into homogeneous blocks (e.g., by litter) to reduce variability.[11]
-
-
During Data Analysis:
-
Stratification: Analyzing the data in subgroups (strata) based on the levels of a confounder (e.g., analyzing results for males and females separately).[1][2][12]
-
Multivariate Analysis: Using statistical models like Analysis of Covariance (ANCOVA) or multiple regression to adjust for the effects of confounders.[1][12][13]
-
Q4: Can I just use statistical methods to fix confounding issues later?
A4: While statistical methods like ANCOVA are powerful tools for adjusting for confounders, they are not a substitute for a well-designed experiment.[1][14] Statistical control can only account for confounders that you have measured.[5] Unknown or unmeasured confounders can still bias your results.[5] Therefore, the best defense against confounding is a careful and rigorous experimental design, with randomization being the gold standard.[2][7]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Assay Results with this compound
Symptom: You observe inconsistent IC50 values or significant variability in cell viability assays for this compound between experiments that were supposedly identical.
Potential Cause: Uncontrolled confounding variables in your cell culture workflow are a likely cause. These can include batch effects, cell health, or minor procedural differences.
Troubleshooting Steps & Solutions:
-
Identify Potential Confounders: Review your protocol to identify sources of variability. Common confounders are listed in the table below.
-
Implement Control Strategies: Apply the recommended control strategies to minimize the impact of these variables.
-
Document Everything: Keep meticulous records of all reagents, cell passage numbers, and experimental conditions to help identify patterns if variability persists.
| Confounding Variable | Potential Impact on this compound Research | Recommended Control Strategy |
| Cell Line Passage Number | High-passage cells can exhibit genetic drift, altering their response to this compound.[4] | Use cells within a narrow, documented passage range. Perform regular cell line authentication.[4] |
| Reagent Batch Variation | Differences in media, serum, or this compound batches can alter experimental conditions and cellular responses.[4] | Use a single, large batch of each reagent for the entire experiment. If not possible, conduct bridging studies to ensure consistency.[4] |
| Incubator Conditions | Fluctuations in CO₂, temperature, and humidity affect cell health and growth rates, which can mask or exaggerate this compound's effects.[4] | Regularly calibrate and monitor incubator conditions. Distribute plates for different treatment groups across various incubators or shelves.[4] |
| Plate Position (Edge Effects) | Cells in the outer wells of a microplate are prone to evaporation, leading to non-uniform growth and drug response.[4] | Avoid using the outer wells for experimental data. Fill them with sterile media or PBS. Randomize the placement of samples and controls across the plate.[4] |
| Operator Variability | Differences in pipetting, timing, and cell handling between technicians can introduce significant error.[15] | Develop and adhere to strict Standard Operating Procedures (SOPs). Ensure all operators are thoroughly trained. Where possible, have a single operator perform a complete experiment. |
Issue 2: Unexpected Outcomes in In Vivo this compound Animal Studies
Symptom: The anti-tumor effect of this compound is highly variable across animals within the same treatment group, or the results are not reproducible between studies.
Potential Cause: Animal characteristics and environmental factors are likely confounding the results. In vivo systems are complex, and factors like stress, diet, or the microbiome can significantly impact study outcomes.[16][17]
Troubleshooting Steps & Solutions:
-
Review Experimental Design: The most effective way to control for in vivo confounders is through rigorous experimental design. Randomization is critical.
-
Standardize Conditions: Ensure all animals are housed under identical environmental conditions.
-
Collect Covariate Data: Measure potential confounders (e.g., initial tumor volume, body weight) before the study begins. This data can be used later for statistical adjustment if needed.
| Confounding Variable | Potential Impact on this compound Research | Recommended Control Strategy |
| Age, Sex, and Weight | These intrinsic factors can significantly influence drug metabolism, tumor progression, and immune response.[16] | Restriction: Limit the study to a specific sex or a narrow age/weight range. Matching/Blocking: Group animals into blocks with similar characteristics and randomize treatments within each block.[4] |
| Genetic Background | Different strains of mice can have vastly different responses to both the drug and the disease model.[18] | Use a single, well-characterized inbred strain for the study. Report the specific strain used in all publications. |
| Housing & Environment | Cage density, light/dark cycles, temperature, and noise can induce stress, affecting hormone levels and immune function.[16][17] | Standardize all housing and environmental conditions. Ensure cage changes and handling procedures are consistent across all groups. |
| Microbiome | The gut microbiome can influence drug metabolism and anti-tumor immune responses. | Co-house animals from different treatment groups or use bedding from mixed cages to normalize the microbiome across the study population. |
| Experimenter Handling | The stress induced by different handlers can be a significant variable.[15] | Minimize the number of handlers. If multiple handlers are necessary, ensure they handle animals from all groups equally. |
Experimental Protocols & Methodologies
Methodology 1: Protocol for Randomized Block Design in an Animal Study
This protocol aims to control for body weight as a potential confounding variable in a study evaluating this compound efficacy in a mouse tumor model.
-
Initial Measurement: After tumor implantation and before treatment begins, record the initial body weight and tumor volume for all animals.
-
Ranking: Rank all animals from lightest to heaviest based on their starting body weight.
-
Block Formation: Create blocks of n animals, where n is the number of experimental groups (e.g., Vehicle, this compound Low Dose, this compound High Dose; n=3). The first block will contain the 3 lightest animals, the second block will contain the next 3 lightest, and so on.
-
Randomization within Blocks: Within each block, randomly assign one animal to each of the n treatment groups. This ensures that each treatment group has a similar distribution of body weights.
-
Treatment Administration: Begin the study, administering the assigned treatments to each animal.
-
Analysis: During data analysis, the block can be included as a factor in the statistical model (e.g., a two-way ANOVA) to account for the variation between blocks.
Methodology 2: Statistical Control using ANCOVA
This protocol describes the conceptual steps for using Analysis of Covariance (ANCOVA) to control for the effect of initial tumor volume on the final tumor volume.
-
Identify Covariate: Identify a continuous confounding variable that could plausibly affect the outcome. This variable (the covariate) must be measured before the treatment is administered. Example: Initial tumor volume.
-
Verify ANCOVA Assumptions:
-
There is a linear relationship between the covariate (initial tumor volume) and the dependent variable (final tumor volume).
-
The relationship between the covariate and the dependent variable is similar for all treatment groups (homogeneity of regression slopes).
-
The covariate is independent of the treatment effect.
-
-
Perform Analysis: Use statistical software to perform an ANCOVA. The model should include:
-
Dependent Variable: Final Tumor Volume
-
Independent Variable (Factor): Treatment Group (e.g., Vehicle, this compound)
-
Covariate: Initial Tumor Volume
-
-
Interpret Results: The ANCOVA output will provide an "adjusted" mean for the final tumor volume for each treatment group. This adjusted mean represents the value you would expect if all groups had started with the exact same average initial tumor volume. This allows for a more accurate comparison of the true effect of this compound.[1]
Visualizations: Workflows and Logical Relationships
Caption: Logical diagram of a confounding variable, which is associated with both the treatment and the outcome.
References
- 1. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. Confounding variables - Handbook of Biological Statistics [biostathandbook.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. How to control confounding variables in experimental design? - FAQ [wispaper.ai]
- 9. [PDF] How to control confounding effects by statistical analysis | Semantic Scholar [semanticscholar.org]
- 10. How do I prevent confounding variables from interfering with my research? [scribbr.com]
- 11. fiveable.me [fiveable.me]
- 12. Confounding Variables | Definition, Examples & Controls [enago.com]
- 13. Confounding variables in statistics: How to identify and control them [statsig.com]
- 14. researchgate.net [researchgate.net]
- 15. sciencedaily.com [sciencedaily.com]
- 16. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 17. Research Controls Considerations In An Animal Study | FAQs [proximacro.com]
- 18. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for MS645 in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions for optimizing the incubation time of MS645 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and incubation time for this compound in a cell viability assay?
For initial experiments, we recommend a dose-response study with this compound ranging from 0.1 nM to 10 µM. A good starting point for incubation time is 24 hours. Subsequent experiments can then be performed to narrow down the optimal time based on the initial results.
Q2: I am observing high variability between replicate wells. What could be the cause?
High variability can stem from several factors:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during plating.
-
Edge effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation.
-
Compound precipitation: Visually inspect the wells after adding this compound to ensure it is fully dissolved.
-
Inconsistent incubation times: Ensure all plates are treated and processed with consistent timing.
Q3: My cell viability results show a biphasic dose-response curve. What does this indicate?
A biphasic or non-monotonic dose-response curve can suggest off-target effects at higher concentrations or the induction of different cellular pathways at different compound concentrations. It is recommended to perform a time-course experiment at various concentrations to understand the dynamic nature of the cellular response to this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | Suboptimal incubation time. | Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point where the signal window between positive and negative controls is maximal. |
| Cell density is too low or too high. | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. | |
| Inconsistent IC50 Values | Different passage numbers of cells were used. | Use cells within a consistent, narrow passage number range for all experiments. |
| Serum concentration in the media is affecting this compound activity. | Maintain a consistent serum concentration or test the effect of different serum percentages on this compound potency. | |
| High Background Signal | Reagent interference with this compound. | Run a control plate with this compound and assay reagents in cell-free media to check for direct interactions. |
| Contamination (e.g., microbial). | Regularly test cell cultures for contamination and practice good aseptic technique. |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using a luminescent ATP-based assay)
-
Cell Seeding: Seed cells in a 96-well, white, clear-bottom plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in assay medium.
-
Cell Treatment: Remove the culture medium from the cell plate and add the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
Assay Reagent Addition: Equilibrate the plate and the luminescent ATP assay reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.
Protocol 2: Apoptosis Assay (e.g., using a Caspase-3/7 Glo Assay)
-
Cell Seeding: Plate cells in a 96-well, white, clear-bottom plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with a dose range of this compound and a vehicle control.
-
Incubation: Incubate for a shorter time course (e.g., 4, 8, 12, and 24 hours) as apoptosis is an earlier event than cell death.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo 3/7 reagent and add it to each well.
-
Incubation and Measurement: Incubate at room temperature for 1-2 hours and measure luminescence.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in a Panel of Cancer Cell Lines at Different Incubation Times
| Cell Line | 24h IC50 (nM) | 48h IC50 (nM) | 72h IC50 (nM) |
| Cell Line A | 150 | 75 | 40 |
| Cell Line B | 320 | 180 | 110 |
| Cell Line C | 85 | 50 | 25 |
Table 2: Time-Course Effect of 100 nM this compound on Caspase-3/7 Activity
| Time (hours) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| 4 | 1.8 |
| 8 | 3.5 |
| 12 | 5.2 |
| 24 | 2.1 |
Visualizations
Caption: Hypothetical signaling pathway for this compound as an Akt inhibitor.
Caption: Workflow for optimizing this compound incubation time.
Technical Support Center: Addressing Batch-to-Batch Variability of MS645
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MS645, a bivalent BET bromodomain inhibitor. The following information is designed to help users identify and mitigate issues arising from batch-to-batch variability during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-penetrant bivalent bromodomain (BRD) inhibitor that targets the tandem bromodomains (BD1 and BD2) of BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] By binding to the acetyl-lysine recognition pockets of BRD4, this compound displaces it from chromatin, thereby preventing the transcription of key oncogenes such as MYC.[2] This disruption of transcriptional programs leads to cell cycle arrest and apoptosis in cancer cells, making this compound a valuable tool for cancer research.
Q2: What are the potential sources of batch-to-batch variability with this compound?
A2: Batch-to-batch variability of a synthesized small molecule like this compound can arise from several factors during the manufacturing process. These can include:
-
Purity and Impurity Profile: Differences in the final purity of the compound and the presence of various levels of impurities, such as starting materials, byproducts, or degradation products, can significantly alter its biological activity.
-
Solubility: Variations in the crystalline form or residual solvents can affect the solubility of this compound, leading to inconsistencies in preparing stock and working solutions.
-
Stability: Improper storage and handling can lead to degradation of the compound over time, resulting in reduced potency.
Q3: How can I assess the quality of a new batch of this compound?
A3: Before starting critical experiments, it is highly recommended to perform in-house quality control (QC) on each new batch of this compound. Key QC analyses include:
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC): To determine the percentage of the active compound and detect any impurities.
-
Identity Confirmation by Mass Spectrometry (MS): To verify the molecular weight of this compound.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.
-
Potency Validation in a standardized biological assay: To compare the biological activity of the new batch against a previously characterized "gold standard" batch.
Q4: What are the recommended storage and handling conditions for this compound?
A4: To ensure the stability and consistency of this compound, adhere to the following guidelines:
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place.
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO). Aliquot into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid long-term storage of dilute aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to batch-to-batch variability.
Issue 1: Inconsistent IC50 values or reduced potency with a new batch of this compound.
-
Possible Cause: The new batch of this compound may have a lower purity, contain inhibitors of its activity, or may have degraded.
-
Troubleshooting Steps:
-
Verify Purity and Identity: If possible, perform HPLC and LC-MS analysis on the new batch to confirm its purity and molecular weight. Compare the results with the certificate of analysis (CoA) provided by the supplier and with data from previous batches if available.
-
Perform a Dose-Response Curve with a Control Batch: Run a parallel experiment with a previously validated "gold standard" batch of this compound to directly compare the potency.
-
Conduct a Target Engagement Assay: Utilize an assay like NanoBRET to confirm that the new batch is effectively binding to BRD4 within the cells.[3][4][5][6][7]
-
Issue 2: Poor solubility of this compound powder or precipitation of stock solutions.
-
Possible Cause: The physical properties of the compound, such as its crystalline form, may vary between batches. The solvent used may also be of poor quality or contain water.
-
Troubleshooting Steps:
-
Use High-Quality Anhydrous Solvent: Ensure that the DMSO or other solvent used to prepare stock solutions is anhydrous and of high purity.
-
Aid Dissolution: Gentle warming (to 37°C) and sonication can help dissolve the compound.
-
Prepare Fresh Dilutions: Avoid using old stock solutions that may have undergone freeze-thaw cycles.
-
Issue 3: High variability in experimental replicates using the same batch of this compound.
-
Possible Cause: While this is less likely to be a batch-to-batch issue, it can be related to the handling and preparation of the compound in the laboratory.
-
Troubleshooting Steps:
-
Review Solution Preparation: Ensure accurate and consistent preparation of stock and working solutions. Use calibrated pipettes and vortex solutions thoroughly before use.
-
Check Cell Culture Conditions: Inconsistent cell seeding density, passage number, or cell health can lead to variable responses to treatment.
-
Standardize Experimental Protocol: Ensure all experimental steps, including incubation times and reagent additions, are performed consistently across all replicates.
-
Quantitative Data Summary
The following table summarizes key quality control parameters that should be considered when evaluating a new batch of this compound. The acceptable ranges provided are typical for research-grade small molecule inhibitors.
| Parameter | Method | Acceptable Range | Purpose |
| Purity | HPLC | ≥98% | To quantify the percentage of the active compound and detect impurities. |
| Identity | LC-MS | Matches the expected molecular weight of this compound (938.04 g/mol ) | To confirm the correct compound is present. |
| Structure | 1H-NMR | Conforms to the expected chemical structure | To verify the correct molecular structure. |
| Potency | In vitro BRD4 functional assay (e.g., cell viability) | IC50 within an acceptable range of the reference standard | To confirm the biological activity of the new batch. |
| Appearance | Visual Inspection | White to off-white solid | To check for any obvious signs of degradation or contamination. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for assessing the purity of this compound. Method optimization may be required.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition (e.g., 95% A: 5% B).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: BRD4 Target Engagement Assay using NanoBRET™
This protocol outlines the general steps for a NanoBRET™ Target Engagement Intracellular BET BRD Assay to confirm the binding of this compound to BRD4 in live cells.[7]
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing a BRD4-NanoLuc® fusion protein.
-
Seed the transfected cells into a 96-well white assay plate and incubate overnight.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound and a control inhibitor (e.g., JQ1).
-
Add the NanoBRET™ tracer and the compound dilutions to the cells.
-
Incubate at 37°C in a 5% CO2 incubator for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
-
Data Acquisition:
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of measuring BRET.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 7. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
Technical Support Center: Methods for Detecting MS645-Induced Cellular Stress
Disclaimer: The following technical support guide is for a hypothetical compound, MS645. The information provided is based on established methodologies for detecting various forms of cellular stress and is intended to serve as a general resource for researchers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the cellular stress responses induced by the novel compound this compound. These resources are designed to address specific issues that may be encountered during experimentation.
I. Detecting this compound-Induced Oxidative Stress
Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[1][2]
Frequently Asked Questions (FAQs)
Q1: My results from the DCFH-DA assay show an increase in ROS after this compound treatment, but I am concerned about potential artifacts. How can I validate this finding?
A1: This is a crucial step in drug development, as some compounds can interfere with the assay probes directly.[3] A multi-faceted approach is recommended for validation:
-
Cell-Free Assays: Test if this compound can directly react with the 2',7'-dichlorodihydrofluorescein (B1593923) (DCFH) probe in a cell-free system. A signal in the absence of cells would suggest direct chemical reactivity.[3]
-
Alternative ROS Probes: Employ multiple ROS probes with different detection mechanisms and chemical structures.[3] Consistent results across various probes increase the confidence in a true biological effect.
-
Antioxidant Controls: Pre-treating cells with an antioxidant like N-acetylcysteine (NAC) before adding this compound should diminish a genuine biological ROS increase.[3]
-
Downstream Markers: A true state of oxidative stress will lead to downstream cellular damage, such as lipid peroxidation or DNA damage.[3] Measuring these markers can provide biological validation.
Q2: I am observing high background fluorescence in my ROS detection assay with this compound. What are the possible causes and solutions?
A2: High background fluorescence can be caused by several factors:
-
Intrinsic Compound Fluorescence: this compound itself might be fluorescent. Run a control with this compound in the assay buffer alone to measure its fluorescence at the probe's excitation and emission wavelengths.
-
Probe Auto-oxidation: Some ROS probes can auto-oxidize, particularly when exposed to light.[3] Always prepare fresh probe solutions and protect them from light.[3]
-
Contaminated Reagents: Check each component of your assay (e.g., buffer, media) for fluorescence to identify and replace any contaminated sources.[3]
Troubleshooting Guide: Inconsistent ROS Assay Results
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a uniform cell density across all wells to prevent variations in nutrient availability and cell health.[4] |
| Signal quenching | The compound may directly reduce the oxidized fluorescent product. | Utilize alternative ROS probes with different chemical properties.[3] |
| Unexpected decrease in fluorescence | This compound may have antioxidant properties at the tested concentration. | Perform a dose-response experiment to determine the concentration at which this compound induces oxidative stress. |
Experimental Protocol: DCFH-DA Assay for ROS Detection
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Probe Loading: Remove the treatment media and wash the cells gently with pre-warmed phosphate-buffered saline (PBS). Add 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells three times with warm buffer.[3] Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Visualization of Oxidative Stress Pathway
Caption: this compound-induced oxidative stress pathway.
II. Detecting this compound-Induced Endoplasmic Reticulum (ER) Stress
ER stress is caused by the accumulation of unfolded or misfolded proteins in the ER lumen, which activates the Unfolded Protein Response (UPR).[5][6]
Frequently Asked Questions (FAQs)
Q1: How can I detect very early ER stress induced by this compound, before the expression of markers like CHOP changes?
A1: For detecting early ER stress, it is best to look at the activation of the UPR sensors themselves: IRE1, PERK, and ATF6.[7] Phosphorylation of IRE1α and PERK can be detected by Western blot, and this occurs before the induction of downstream targets like CHOP.[7][8]
Q2: My Western blot results for ER stress markers are inconsistent. What could be the issue?
A2: Inconsistent Western blot results can arise from several factors, including issues with antibody quality, protein loading, and the timing of sample collection. Ensure you are using validated antibodies and appropriate loading controls. The kinetics of the UPR can vary, so a time-course experiment is recommended to capture the peak expression of different markers.
Troubleshooting Guide: ER Stress Western Blot
| Problem | Potential Cause | Recommended Solution |
| No signal for phosphorylated PERK or IRE1α | Sample collection time is not optimal. | Perform a time-course experiment to identify the peak of UPR sensor activation. |
| Weak signal for CHOP or BiP | Insufficient treatment duration or concentration of this compound. | Optimize the concentration and duration of this compound treatment. |
| High background on the blot | Non-specific antibody binding. | Optimize antibody dilution and blocking conditions. Use a high-quality, validated antibody. |
Experimental Protocol: Western Blot for ER Stress Markers
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against ER stress markers (e.g., p-PERK, p-IRE1α, ATF4, CHOP, BiP/GRP78) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualization of the Unfolded Protein Response (UPR)
Caption: The three branches of the Unfolded Protein Response.
III. Detecting this compound-Induced DNA Damage
DNA damage can be induced by various cellular stressors, including oxidative stress, and can lead to cell cycle arrest or apoptosis if not repaired.[9]
Frequently Asked Questions (FAQs)
Q1: Which assay is most suitable for quantifying DNA strand breaks caused by this compound?
A1: The Comet Assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks at the single-cell level.[10] It can be adapted to detect different types of DNA damage. For measuring double-strand breaks, an ELISA for γ-H2AX is also a reliable method.[11]
Q2: How can I determine if this compound is specifically targeting a particular DNA repair pathway?
A2: You can use cell lines with specific DNA repair gene deletions (e.g., using CRISPR/Cas9) to assess their sensitivity to this compound.[12] Increased sensitivity in a particular mutant cell line would suggest the involvement of that specific repair pathway in repairing this compound-induced damage.[12]
Troubleshooting Guide: Comet Assay
| Problem | Potential Cause | Recommended Solution |
| High levels of DNA damage in control cells | Excessive cell handling or harsh trypsinization. | Handle cells gently and use a non-enzymatic cell dissociation buffer if possible. |
| No comet formation in positive control | Inadequate electrophoresis conditions. | Optimize the voltage and duration of electrophoresis. Ensure the buffer is fresh. |
| "Hedgehog" comets (highly fragmented DNA) | Excessive DNA damage due to high compound concentration or cytotoxicity. | Perform a dose-response and time-course experiment to find optimal conditions that induce detectable but not excessive damage. |
Experimental Protocol: Alkaline Comet Assay
-
Cell Preparation: After this compound treatment, harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose (B213101) and pipette onto a CometSlide™. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution overnight at 4°C.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage in the alkaline buffer.
-
Staining and Visualization: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., DAPI), and visualize the comets using a fluorescence microscope.[10] Quantify the tail DNA percentage using appropriate software.[10]
Visualization of DNA Damage Response Workflow
Caption: Experimental workflow for the Comet Assay.
IV. Detecting this compound-Induced Apoptosis
Apoptosis is a form of programmed cell death that can be initiated by severe cellular stress.[13]
Frequently Asked Questions (FAQs)
Q1: What is the best way to distinguish between early and late apoptotic cells after this compound treatment?
A1: Co-staining with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD followed by flow cytometry is a standard and effective method.[14][15] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.[14][16]
Q2: My adherent cells are detaching after this compound treatment. How can I ensure I am analyzing the apoptotic population correctly?
A2: When drug-induced apoptosis occurs in adherent cells, the cells often shrink and detach.[13] It is crucial to collect both the adherent cells and the cells from the supernatant to avoid underestimating the extent of apoptosis. Handle the cells gently during washing steps to prevent the loss of apoptotic cells.[13]
Troubleshooting Guide: Annexin V/PI Flow Cytometry
| Problem | Potential Cause | Recommended Solution |
| High percentage of necrotic (Annexin V-/PI+) cells | The concentration of this compound may be too high, causing rapid cell death. | Perform a dose-response experiment to find a concentration that induces apoptosis rather than necrosis. |
| High background staining | Inadequate washing or inappropriate buffer. | Ensure cells are washed thoroughly and use the recommended binding buffer for Annexin V staining. |
| Poor separation between populations | Incorrect compensation settings on the flow cytometer. | Set up proper compensation controls using single-stained samples to correct for spectral overlap between the fluorescent dyes. |
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualization of Apoptosis Detection by Flow Cytometry
Caption: Interpreting Annexin V/PI flow cytometry data.
References
- 1. Oxidative Stress: What Is It? Can It Be Measured? Where Is It Located? Can It Be Good or Bad? Can It Be Prevented? Can It Be Cured? [mdpi.com]
- 2. Mechanisms of sensing and response to proteotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Oxidative DNA Damage and Repair Dynamics in Multiple Sclerosis: Insights from Comet Assay Kinetics, Base Excision Repair Gene Expression, and Genotype Analysis | MDPI [mdpi.com]
- 11. How to Monitor Cell Stress, Death, and Behavior [rndsystems.com]
- 12. Sensing chemical-induced DNA damage using CRISPR/Cas9-mediated gene-deletion yeast-reporter strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive guide to apoptosis detection [absin.net]
- 14. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 16. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of MS645 and JQ1 in Triple-Negative Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the efficacy of two prominent BET inhibitors in Triple-Negative Breast Cancer (TNBC) cell lines, supported by experimental data and detailed protocols.
Triple-Negative Breast Cancer (TNBC) remains a significant challenge in oncology due to its aggressive nature and lack of targeted therapies. A promising avenue of research involves the inhibition of Bromodomain and Extra-Terminal (BET) proteins, which are key regulators of gene transcription. This guide provides a comparative analysis of two notable BET inhibitors, the well-established JQ1 and the novel bivalent inhibitor MS645, in the context of their efficacy against TNBC cells.
At a Glance: Key Performance Indicators
| Parameter | This compound | JQ1 | Key Findings |
| Primary Target | BRD4 (Bivalent inhibitor of tandem bromodomains) | BRD2/3/4 (Pan-BET inhibitor) | Both compounds target BET proteins, but this compound is designed for a more specific and sustained interaction with BRD4. |
| Cell Growth Inhibition (IC50) | Generally more potent than JQ1 across multiple TNBC cell lines.[1] | Effective in the nanomolar to low micromolar range in various TNBC cell lines.[2] | This compound demonstrates superior potency in inhibiting the proliferation of TNBC cells.[1] |
| Mechanism of Action | Sustained repression of BRD4 transcriptional activity; down-regulates genes for cell-cycle control and DNA damage repair.[3] | Displaces BET proteins from chromatin, leading to suppression of key oncogenes like c-MYC and Aurora Kinases.[2][4] | This compound exhibits a distinct mechanism by affecting a broader range of genes critical for cancer cell proliferation that are largely unaffected by JQ1.[3] |
Quantitative Analysis of Cell Viability
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and JQ1 in various TNBC cell lines.
| Cell Line | This compound IC50 (nM) | JQ1 IC50 (nM) | Reference |
| MDA-MB-231 | 30 | 160 - 500 | [1] |
| HCC1806 | 20 | 500 | [1] |
| BT-549 | 20 | Not specified in direct comparison | [1] |
| MDA-MB-468 | Not specified in direct comparison | ~250 - 1000 | [2] |
| HCC1143 | Not specified in direct comparison | ~250 - 1000 | [2] |
| HCC70 | Not specified in direct comparison | ~250 - 1000 | [2] |
| SUM159 | Not specified in direct comparison | ~500 | [5] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Impact on Apoptosis and Cell Cycle
While direct quantitative comparative data for this compound on apoptosis and cell cycle progression is not extensively available in the reviewed literature, the known effects of JQ1 and the mechanistic differences inferred from transcriptional analyses of this compound provide valuable insights.
Apoptosis
JQ1 has been shown to induce apoptosis in several TNBC cell lines. For example, treatment of MDA-MB-468 and BT549 cells with JQ1 resulted in an increased number of apoptotic cells.[2] However, the extent of apoptosis can be cell-line dependent.[2]
This compound's superior potency in cell growth inhibition suggests it may also be a potent inducer of apoptosis. Its unique ability to down-regulate DNA damage repair genes could render cancer cells more susceptible to programmed cell death.[3]
Cell Cycle
JQ1 is known to induce cell cycle arrest in TNBC cells, typically at the G1 phase.[4][5] This is often associated with the downregulation of key cell cycle regulators.
Transcriptional analysis of this compound-treated TNBC cells revealed a significant downregulation of genes involved in cell-cycle control, to a greater extent than observed with JQ1.[3] This suggests that this compound may induce a more profound cell cycle arrest.
Signaling Pathways and Mechanisms of Action
dot
Caption: Comparative signaling pathways of this compound and JQ1 in TNBC cells.
Experimental Workflow
References
A Head-to-Head Analysis of MS645 and OTX015 in Solid Tumors: A Comparative Guide for Researchers
In the rapidly evolving landscape of epigenetic cancer therapies, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs. This guide provides a detailed head-to-head analysis of two notable BET inhibitors, MS645 and OTX015 (also known as birabresib (B1684437) or MK-8628), focusing on their application in solid tumors. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical data, and experimental protocols.
At a Glance: Key Differences and Characteristics
| Feature | This compound | OTX015 (Birabresib/MK-8628) |
| Target Specificity | Bivalent inhibitor of BRD4 bromodomains (BD1 and BD2) | Pan-BET inhibitor, targeting BRD2, BRD3, and BRD4[1] |
| Mechanism of Action | Spatially constrained, sustained repression of BRD4 transcriptional activity.[2] | Competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin.[3] |
| Development Stage | Preclinical | Phase I clinical trials completed for solid tumors (NCT02259114)[4][5][6] |
| Reported Activity in Solid Tumors | In vitro activity in triple-negative breast cancer (TNBC) and other cancer cell lines.[2][7] | Preclinical activity in non-small cell lung cancer (NSCLC), glioblastoma, and others. Clinical activity in NUT midline carcinoma (NMC) and castrate-resistant prostate cancer (CRPC).[1][4][6][8] |
Mechanism of Action: A Tale of Two Binding Modes
Both this compound and OTX015 function by disrupting the interaction between BET proteins and acetylated histones, thereby modulating gene expression. However, they achieve this through distinct binding mechanisms.
OTX015 acts as a pan-inhibitor, targeting the bromodomains of BRD2, BRD3, and BRD4.[1] This broad inhibition leads to the downregulation of key oncogenes, most notably MYC, and other genes crucial for cancer cell proliferation and survival.[1]
This compound , in contrast, is a bivalent inhibitor specifically designed to simultaneously engage both the first (BD1) and second (BD2) bromodomains of BRD4.[2] This "spatially constrained" bivalent binding is reported to lead to a more sustained repression of BRD4's transcriptional activity compared to monovalent inhibitors.[2] This enhanced and prolonged inhibition is hypothesized to be more effective in solid tumors, which have shown less sensitivity to first-generation, monovalent BET inhibitors like JQ1.[2]
Figure 1: Simplified signaling pathway of BET protein function and inhibition by OTX015 and this compound.
Preclinical Performance in Solid Tumors
OTX015: A Broad Spectrum of Activity
OTX015 has demonstrated anti-tumor activity across a range of solid tumor models both in vitro and in vivo.
Non-Small Cell Lung Cancer (NSCLC): In preclinical NSCLC models, OTX015 showed antiproliferative effects in both EML4-ALK positive and negative cell lines.[1] In H3122 xenografts, a significant reduction in tumor growth was observed with OTX015 administered at 50 mg/kg twice daily.[4] This was accompanied by the downregulation of MYC and MYCN, as well as several stem cell markers.[1][4]
Glioblastoma: In glioblastoma cell lines, OTX015 displayed potent antiproliferative effects with GI50 values around 0.2 µM.[8] In vivo studies using orthotopic and heterotopic U87MG xenograft models showed that oral administration of OTX015 significantly increased survival and decreased tumor growth.[8] Importantly, OTX015 was shown to cross the blood-brain barrier, with tumor levels being 7 to 15-fold higher than in normal tissues.[8]
Quantitative Preclinical Data for OTX015
| Tumor Type | Model | Metric | Value | Reference |
| NSCLC | H3122 xenograft | Tumor Growth Inhibition | Significant reduction at 50 mg/kg BID | [4] |
| Glioblastoma | U87MG cells | GI50 | ~0.2 µM | [8] |
| Glioblastoma | U87MG orthotopic xenograft | Median Survival | Increased vs. control | [8] |
This compound: Promising In Vitro Data in TNBC
Publicly available data for this compound is currently limited to in vitro studies, primarily in triple-negative breast cancer cell lines.
Triple-Negative Breast Cancer (TNBC): this compound has shown superior potency in inhibiting the growth of a panel of TNBC cell lines compared to the monovalent BET inhibitor JQ1.[7] IC50 values for this compound in several TNBC cell lines were in the low nanomolar range.[7] This enhanced activity is attributed to its bivalent binding mechanism, which leads to a more sustained downregulation of BRD4 target genes.[2]
Quantitative In Vitro Data for this compound
| Cell Line (TNBC) | Metric | Value | Reference |
| Multiple TNBC cell lines | IC50 | Low nanomolar range | [7] |
Note: There is a notable absence of published in vivo preclinical data for this compound in solid tumor models.
Clinical Trial Insights: OTX015 in Advanced Solid Tumors
OTX015 has been evaluated in a Phase Ib clinical trial (NCT02259114) in patients with selected advanced solid tumors.[4][5][6]
Key Findings from NCT02259114:
-
Efficacy: Partial responses were observed in patients with NUT midline carcinoma (NMC) and castrate-resistant prostate cancer (CRPC).[6]
-
Safety and Tolerability: The most common treatment-related adverse events included thrombocytopenia, fatigue, and gastrointestinal symptoms.[4] The recommended Phase II dose was determined to be 80 mg once daily with continuous dosing.[4]
-
Pharmacokinetics: OTX015 demonstrated dose-proportional exposure and rapid absorption.[4]
Clinical Trial Summary for OTX015 (NCT02259114)
| Parameter | Details |
| Phase | Ib |
| Patient Population | Advanced solid tumors including NMC, CRPC, NSCLC, TNBC, pancreatic cancer |
| Primary Objective | Determine Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) |
| Key Efficacy Signal | Partial responses in NMC and CRPC |
| Common Adverse Events | Thrombocytopenia, fatigue, diarrhea, nausea |
To date, there is no publicly available information on any clinical trials for this compound.
Experimental Protocols: A Glimpse into the Methodology
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies of OTX015.
OTX015 in NSCLC Xenograft Model (Riveiro et al.)
Figure 2: Experimental workflow for the OTX015 NSCLC xenograft study.
OTX015 in Glioblastoma Xenograft Model (Berenguer-Daiz et al.)
-
Cell Culture: U87MG glioblastoma cells were cultured in appropriate media.
-
Orthotopic Implantation: U87MG cells were stereotactically injected into the brains of immunodeficient mice.
-
Treatment: Mice were treated with OTX015 (e.g., 50 mg/kg/day, oral gavage) or vehicle control.
-
Monitoring: Survival was monitored, and in some cohorts, tumor growth was assessed by imaging.
-
Pharmacokinetic Analysis: OTX015 levels in plasma, tumor, and normal brain tissue were measured by LC-MS/MS.
Conclusion: A Clearer Path for OTX015, An Unwritten Chapter for this compound
This comparative analysis reveals a significant disparity in the publicly available data for this compound and OTX015 in the context of solid tumors. OTX015 has a substantial body of preclinical and clinical data supporting its development, with demonstrated activity in several solid tumor types and a defined safety profile in early clinical trials. Its ability to cross the blood-brain barrier further enhances its potential for treating central nervous system malignancies.
This compound, with its novel bivalent mechanism of action, presents a compelling scientific rationale for enhanced efficacy, particularly in solid tumors that have been less responsive to monovalent BET inhibitors. The promising in vitro data in TNBC cell lines warrants further investigation. However, the current lack of in vivo and clinical data makes a direct comparison of its therapeutic potential with OTX015 speculative.
For researchers and drug developers, OTX015 represents a more established compound with a clearer development path and a wealth of data to inform future studies. This compound, on the other hand, is a promising but earlier-stage molecule that requires significant further preclinical and eventually clinical validation to ascertain its therapeutic value in solid tumors. Future studies providing in vivo efficacy and safety data for this compound will be critical to truly understand its standing relative to OTX015 and other BET inhibitors in the oncology landscape.
References
- 1. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Bivalent BRD4 Inhibitors: MS645 vs. AZD5153
In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in various cancers. The development of inhibitors targeting BRD4 has evolved from monovalent to bivalent molecules, offering enhanced potency and selectivity. This guide provides a detailed comparison of two such bivalent BRD4 inhibitors: MS645 and AZD5153, summarizing their mechanism of action, preclinical efficacy, and clinical development status to aid researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Strategy with Subtle Distinctions
Both this compound and AZD5153 are potent, small-molecule inhibitors that target the two tandem bromodomains (BD1 and BD2) of the BRD4 protein.[1][2] This bivalent binding is a key feature, conferring a distinct pharmacological profile compared to first-generation, monovalent BET inhibitors. By simultaneously engaging both bromodomains, these inhibitors effectively displace BRD4 from acetylated histones on chromatin.[1][3] This prevents the recruitment of the transcriptional machinery necessary for the expression of key oncogenes, most notably c-MYC.[2][4] The subsequent downregulation of c-MYC and other growth-promoting genes leads to cell cycle arrest and apoptosis in cancer cells.[1][5]
While both molecules share this fundamental mechanism, their distinct chemical structures may lead to differences in binding kinetics, residence time, and off-target effects, which are areas of ongoing investigation.
Preclinical and Clinical Landscape: A Tale of Two Trajectories
The development and characterization of AZD5153 are well-documented, with a substantial body of preclinical and clinical data. In contrast, publicly available information on this compound is more limited, primarily focusing on its in vitro activity.
AZD5153: From Bench to Bedside
AZD5153 has demonstrated broad preclinical activity across a range of hematological and solid tumors, including acute myeloid leukemia (AML), multiple myeloma (MM), diffuse large B-cell lymphoma (DLBCL), hepatocellular carcinoma (HCC), colorectal cancer, and prostate cancer.[3][4][5][6] In vivo studies have shown that oral administration of AZD5153 leads to tumor regression in various xenograft models.[4][5]
Crucially, AZD5153 has progressed into clinical development. A first-in-human Phase I study has established its safety, tolerability, and pharmacokinetic profile in patients with relapsed/refractory solid tumors and lymphomas.[7][8] The study determined the recommended Phase II dose (RP2D) for both monotherapy and in combination with the PARP inhibitor olaparib.[7] Common treatment-emergent adverse events included fatigue, thrombocytopenia, and gastrointestinal issues.[7][8]
This compound: Promising In Vitro Activity
This compound has been characterized as a potent bivalent BET bromodomain inhibitor with a Ki of 18.4 nM for BRD4-BD1/BD2.[2] In vitro studies have demonstrated its ability to inhibit the growth of triple-negative breast cancer (TNBC) cell lines.[2] Furthermore, treatment with this compound has been shown to dramatically reduce c-Myc expression in HCC1806 cells.[2] However, at present, there is a lack of publicly available in vivo preclinical data or information regarding its progression into clinical trials.
Quantitative Data Summary
| Parameter | This compound | AZD5153 |
| Target | BRD4 (BD1 and BD2) | BRD4 (BD1 and BD2) and other BET family members (BRD2, BRD3, BRDT)[9] |
| Binding Affinity (Ki) | 18.4 nM for BRD4-BD1/BD2[2] | pKi of 8.3 for BRD4[4] |
| In Vitro Efficacy | Cell growth inhibition in TNBC cell lines (HS5878T, BT549) with IC50s of 4.1 nM and 6.8 nM, respectively.[2] | Potent activity in AML, MM, and DLBCL cell lines.[4] Inhibits HCC cell proliferation and clonogenic survival.[5] Suppresses colorectal cancer cell proliferation.[3] |
| In Vivo Efficacy | Data not publicly available. | Tumor stasis or regression in multiple xenograft models (AML, MM, DLBCL, HCC).[4][5] |
| Clinical Development | No publicly available clinical trial data. | Completed Phase I clinical trial (NCT03205176).[7][10] Recommended Phase II dose established.[7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of bivalent BRD4 inhibitors and a general workflow for evaluating their efficacy.
Caption: Mechanism of action of bivalent BRD4 inhibitors this compound and AZD5153.
Caption: General experimental workflow for the evaluation of BRD4 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies for key experiments cited in the literature for AZD5153. Due to the limited available data for this compound, specific protocols for this compound are not detailed but would likely follow similar principles.
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., AZD5153) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).[5]
-
After the incubation period, add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle-treated control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.[5]
-
Clonogenic Survival Assay
-
Objective: To assess the ability of a single cell to grow into a colony after treatment with the compound, measuring long-term cytotoxic effects.
-
Methodology:
-
Treat cancer cells in culture with the test compound (e.g., AZD5153 at 10 µM) or vehicle control for a defined period (e.g., 5 days).[5]
-
After treatment, harvest the cells, count them, and seed a low number of viable cells into new culture dishes.
-
Allow the cells to grow for a period of 1-3 weeks until visible colonies are formed.
-
Fix the colonies with a solution such as methanol (B129727) and stain them with crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) to determine the surviving fraction compared to the vehicle-treated control.[5]
-
Western Blot Analysis for c-MYC and BRD4
-
Objective: To determine the effect of the compound on the protein levels of the target (BRD4) and a key downstream effector (c-MYC).
-
Methodology:
-
Treat cancer cells with the test compound or vehicle control for a specified time (e.g., 24 hours).[11]
-
Lyse the cells to extract total protein and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding and then incubate with primary antibodies specific for c-MYC, BRD4, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The intensity of the bands is quantified to determine the relative protein expression levels.[11]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Implant human cancer cells (e.g., HCCLM3) subcutaneously or orthotopically into immunodeficient mice (e.g., NSG mice).[5]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., AZD5153 formulated in lipid nanoemulsions) or vehicle control orally at a specified dose and schedule.[5]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic analysis of c-MYC levels).[4]
-
Conclusion
Both this compound and AZD5153 represent a promising class of bivalent BRD4 inhibitors with the potential to impact cancer therapy. AZD5153 is a well-characterized compound with a robust preclinical data package and has demonstrated a manageable safety profile in early clinical trials.[7] this compound has shown potent in vitro activity, but further preclinical and clinical investigation is needed to fully understand its therapeutic potential.[2] For researchers in the field, AZD5153 currently offers a more established tool for studying the effects of bivalent BRD4 inhibition in a wider range of preclinical and clinical contexts. Future studies, including potential head-to-head comparisons, will be crucial to delineate the specific advantages and disadvantages of each molecule and to guide their optimal clinical application.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor [ijbs.com]
- 4. selleckchem.com [selleckchem.com]
- 5. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Probe AZD5153 | Chemical Probes Portal [chemicalprobes.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Frontiers | AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells [frontiersin.org]
Validating the On-Target Effects of MS645 Using RNA-Sequencing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bivalent bromodomain and extra-terminal (BET) inhibitor, MS645, with other BET inhibitors, focusing on the validation of its on-target effects using RNA-sequencing (RNA-seq). The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Comparative Analysis of Transcriptional Regulation
This compound is a bivalent BET inhibitor designed to target the tandem bromodomains (BD1 and BD2) of BRD4, a key epigenetic reader protein implicated in oncogene transcription.[1][2][3] To assess its on-target efficacy at a global transcriptional level, RNA-seq analysis was performed on the triple-negative breast cancer (TNBC) cell line, MDA-MB-231, and compared with the well-characterized monovalent BET inhibitor, JQ1.
The results demonstrate that this compound induces a more profound and sustained repression of BRD4-dependent gene transcription compared to JQ1.[1]
Table 1: Comparison of Differentially Expressed Genes in MDA-MB-231 Cells Treated with this compound and JQ1
| Treatment | Concentration | Down-regulated Genes (≥2-fold) | Up-regulated Genes (≥2-fold) |
| This compound | 50 nM | 1,549 | 1,165 |
| 500 nM | 2,504 | 2,184 | |
| JQ1 | 50 nM | Limited Effect | Limited Effect |
| 500 nM | 562 | 256 |
Data sourced from Ren et al., PNAS, 2018.[1]
The data clearly indicates that this compound impacts a significantly larger number of genes at both concentrations tested, highlighting its superior potency in modulating the transcriptome.
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of scientific findings. Below is a generalized protocol for validating the on-target effects of BET inhibitors using RNA-seq, based on common laboratory practices.
Cell Culture and Treatment
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells (ATCC HTB-26).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed 1 x 10^6 MDA-MB-231 cells in 10 cm dishes and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound, JQ1, or another alternative BET inhibitor (e.g., OTX-015/Birabresib) for 18 hours. A vehicle control (e.g., DMSO) should be run in parallel.
RNA Extraction and Library Preparation
-
RNA Isolation: Following treatment, harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples using a standard kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
RNA-Sequencing and Data Analysis
-
Sequencing: Perform sequencing of the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the quality-filtered reads to the human reference genome (e.g., hg38) using a splice-aware aligner such as HISAT2 or STAR.
-
Gene Expression Quantification: Quantify gene expression levels from the aligned reads using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between the treated and control groups using packages such as DESeq2 or edgeR in R. Genes with a fold change ≥ 2 and an adjusted p-value < 0.05 are typically considered significantly differentially expressed.
On-Target Signaling Pathways
BET inhibitors, including this compound, exert their effects by displacing BRD4 from chromatin, thereby inhibiting the transcription of key oncogenes and cell cycle regulators. The diagrams below illustrate the key signaling pathways affected by BRD4 inhibition.
References
- 1. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Confirming MS645-Induced Gene Expression Changes with qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bivalent bromodomain and extra-terminal (BET) inhibitor MS645 with the well-characterized pan-BET inhibitor JQ1. It focuses on the quantitative validation of gene expression changes induced by this compound using quantitative polymerase chain reaction (qPCR). The experimental data presented herein demonstrates the potent and sustained transcriptional repression achieved by this compound, highlighting its potential as a therapeutic agent.
Superior Transcriptional Modulation by this compound
This compound, a thienodiazepine-based bivalent BRD4 inhibitor, demonstrates a more profound and sustained impact on gene transcription compared to the monovalent inhibitor JQ1. RNA sequencing analysis of MDA-MB-231 triple-negative breast cancer cells treated with this compound or JQ1 revealed that this compound alters the expression of a significantly larger number of genes.[1][2]
Table 1: Comparison of this compound and JQ1 on Gene Expression in MDA-MB-231 Cells (18-hour treatment)
| Treatment | Concentration | Down-regulated Genes (≥ 2-fold) | Up-regulated Genes (≥ 2-fold) |
| This compound | 50 nM | 1,549 | 1,165 |
| This compound | 500 nM | 2,504 | 2,184 |
| JQ1 | 50 nM | Limited Effect | Limited Effect |
| JQ1 | 500 nM | 562 | 256 |
Data adapted from RNA-seq analysis.[1][2]
qPCR Validation of Key this compound Target Genes
To confirm the transcriptional changes observed in broader sequencing analyses, quantitative PCR (qPCR) is a reliable and widely used method. Studies have utilized qPCR to validate the dose-dependent effects of this compound on key target genes involved in cell cycle control, DNA damage repair, and inflammation.
Table 2: qPCR Validation of this compound-Induced Gene Expression Changes in Cancer Cell Lines
| Cell Line | Gene | Treatment | Concentration | Fold Change vs. DMSO Control |
| HCC1806 | c-Myc | This compound | Not Specified | Reduction |
| HCC1806 | p21 | This compound | Not Specified | Increase |
| MDA-MB-231 | IL-6 | This compound | 20 nM | ~0.3 (70% inhibition) |
| MDA-MB-231 | IL-6 | JQ1 | 20 nM | ~0.7-0.8 (20-30% inhibition) |
| HCC1806 | CDK6 | This compound | Not Specified | Rapid Reduction (as early as 4h) |
| HCC1806 | RAD51 | This compound | Not Specified | Rapid Reduction (as early as 4h) |
Data compiled from published studies.[2]
Experimental Protocols
Detailed Protocol for qPCR Validation of this compound-Induced Gene Expression Changes
This protocol outlines the steps for cell culture, RNA extraction, reverse transcription, and qPCR to validate changes in target gene expression following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture desired cancer cell lines (e.g., HCC1806, MDA-MB-231) in appropriate media and conditions.
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 20 nM, 100 nM, 500 nM) or DMSO as a vehicle control for a specified duration (e.g., 2, 4, 18 hours).
2. RNA Isolation and Quantification:
-
Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Treat RNA samples with DNase I to remove any contaminating genomic DNA.
-
Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
3. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
The reaction typically involves incubation at 25°C for 5 minutes, 46°C for 20 minutes, and 95°C for 1 minute.
4. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (c-Myc, p21, IL-6, CDK6, RAD51) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green-based qPCR master mix.
-
Primer Sequences:
-
c-Myc Forward: 5'-TCAAGAGGTGCCACGTCTCC-3'
-
c-Myc Reverse: 5'-TCTTGGCAGCAGGATAGTCCTT-3'
-
p21 Forward: 5'-AGGTGGACCTGGAGACTCTCAG-3'
-
p21 Reverse: 5'-TCCTCTTGGAGAAGATCAGCCG-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3' (Note: Primer sequences for IL-6, CDK6, and RAD51 should be designed or obtained from validated sources.)
-
-
Perform qPCR using a real-time PCR detection system with a typical thermal cycling protocol:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the DMSO control.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the BRD4 signaling pathway, the interplay between c-Myc and p21, and the experimental workflow for qPCR validation.
References
Sustained BRD4 Inhibition by MS645: A Comparative Analysis
In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and inflammatory diseases. BRD4 acts as an epigenetic reader, recognizing acetylated lysine (B10760008) residues on histones and transcription factors to recruit the transcriptional machinery and drive the expression of key oncogenes like MYC. While early monovalent BET inhibitors such as JQ1 demonstrated therapeutic potential, their efficacy in solid tumors has been limited. This has spurred the development of novel inhibitory strategies, including bivalent inhibitors designed to engage both bromodomains (BD1 and BD2) of BRD4 simultaneously.
This guide provides a comparative analysis of MS645, a potent bivalent BET inhibitor, validating its mechanism of sustained BRD4 inhibition against other notable inhibitors, the monovalent JQ1 and the bivalent AZD5153.
Mechanism of Action: Bivalent Inhibition by this compound
This compound is a thienodiazepine-based bivalent inhibitor designed to simultaneously bind to the tandem bromodomains (BD1 and BD2) of BRD4. This spatially constrained, bivalent binding locks BRD4 in an inactive conformation. This unique mechanism not only prevents its interaction with acetylated histones but also effectively blocks its association with essential transcription enhancer and mediator proteins, such as MED1 and YY1.[1] This dual blockade leads to a more profound and sustained repression of BRD4's transcriptional activity compared to monovalent inhibitors.[2]
Comparative Performance Data
The efficacy of this compound has been quantified and compared against other BET inhibitors across various assays. The data highlights its potent bivalent affinity and superior activity in cellular models, particularly in solid tumors like triple-negative breast cancer (TNBC).
| Inhibitor | Type | Target | Binding Affinity (Ki) | Cellular Potency (IC50) | Key Findings |
| This compound | Bivalent | BRD4 (BD1/BD2) | 18.4 nM[3] | 4-20 nM (TNBC cell lines)[3] | Spatially constrained binding leads to sustained inhibition; effectively blocks BRD4-MED1/YY1 interaction.[1][2] |
| JQ1 | Monovalent | Pan-BET | ~50 nM (BRD4-BD1)[1] | 77 nM (BRD4-BD1)[1] | Less effective in solid tumors; does not block BRD4-MED1/YY1 interaction.[2] |
| AZD5153 | Bivalent | Pan-BET | Not reported | 5.0 nM (Full-length BRD4)[4] | Potent bivalent inhibitor, highly active in hematologic malignancies.[4] |
Validation of Sustained Inhibition
The key differentiator for this compound is the durability of its inhibitory effect. This has been validated through critical experiments such as washout assays and cellular thermal shift assays (CETSA), which assess target engagement and residence time within the cell.
Washout Experiment
Washout experiments are designed to measure how quickly a drug's effect diminishes after it is removed from the cellular environment. In studies with this compound, cells were treated with the inhibitor, which was then washed away, and the re-expression of a BRD4-target gene, IL-6, was measured over time.
Results Summary: this compound demonstrated a significantly slower recovery of IL-6 transcription compared to monovalent inhibitors (JQ1, MS417) and other bivalent inhibitors (MT1, AZD5153).[2] This indicates a much longer residence time on the BRD4 target, confirming a sustained inhibitory action.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that validates direct target engagement in a cellular setting. The principle is that a protein becomes more thermally stable when bound to a ligand. By heating cells treated with an inhibitor to various temperatures, the amount of soluble (un-denatured) target protein can be quantified, typically by Western blot. An increase in the melting temperature (Tm) of the target protein in the presence of the inhibitor confirms engagement.
Results Summary: Studies have shown that this compound binding results in a significantly higher enhancement in the cellular protein stability of BRD4 compared to JQ1 and other bivalent inhibitors, corroborating the findings of a prolonged and stable interaction.[2]
Comparison of BRD4 Inhibitors
This compound, JQ1, and AZD5153 represent three distinct strategies for targeting BET bromodomains, each with its own advantages and disadvantages.
Experimental Protocols
Cellular Washout Assay for IL-6 Expression
This protocol is adapted from methodologies used to assess the duration of action of BRD4 inhibitors.
-
Cell Culture: Plate MDA-MB-231 human breast cancer cells in 6-well plates and grow to 70-80% confluency in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Inhibitor Treatment: Treat cells with 500 nM of this compound, JQ1, AZD5153, or DMSO (vehicle control) for 2 hours at 37°C.
-
Washout: After 2 hours, aspirate the media. Wash the cells three times with 2 mL of pre-warmed phosphate-buffered saline (PBS) to remove any unbound inhibitor.
-
Incubation: Add 2 mL of fresh, pre-warmed, inhibitor-free culture medium to each well.
-
Sample Collection: Harvest cells at specified time points post-washout (e.g., 0, 2, 4, 8, and 24 hours). The 0-hour time point is collected immediately after the final PBS wash.
-
RNA Extraction and qPCR: Extract total RNA from the harvested cells using an RNeasy Kit (Qiagen). Synthesize cDNA using a high-capacity cDNA reverse transcription kit. Perform quantitative real-time PCR (qPCR) using primers specific for IL-6 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative IL-6 mRNA expression levels for each time point relative to the DMSO-treated control at the corresponding time point. Plot the percentage of IL-6 inhibition over time to visualize the recovery of transcription.
Cellular Thermal Shift Assay (CETSA)
This protocol provides a framework for validating intracellular target engagement of BRD4 inhibitors.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HCC1806) to ~80% confluency. Treat the cells with the desired concentration of the BRD4 inhibitor (e.g., 10 µM) or DMSO for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control sample.
-
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration and normalize all samples. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for BRD4. Use a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for BRD4 at each temperature. Normalize the intensity to the non-heated control sample. Plot the percentage of soluble BRD4 against the temperature to generate a melting curve. A rightward shift in the curve for the inhibitor-treated sample compared to the DMSO control indicates thermal stabilization and target engagement.
References
Navigating the Therapeutic Window: A Comparative Guide to the Toxicity Profiles of BET Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of toxicity is paramount in the clinical advancement of Bromodomain and Extra-Terminal (BET) inhibitors. This guide provides an objective comparison of the toxicity profiles of various BET inhibitors, supported by experimental data, to aid in the development of safer and more effective cancer therapeutics.
The promise of BET inhibitors in oncology is tempered by on-target toxicities that can limit their therapeutic window. The most frequently observed adverse events are hematological and gastrointestinal in nature.[1][2] Thrombocytopenia, in particular, is a common dose-limiting toxicity for this class of drugs.[1][3] This guide delves into the toxicity profiles of both pan-BET inhibitors, which target all four BET family proteins (BRD2, BRD3, BRD4, and BRDT), and more recently developed selective inhibitors that target specific bromodomains (BD1 or BD2), offering a potential for improved safety profiles.[3][4][5]
Comparative Toxicity of Pan-BET vs. Selective BET Inhibitors
Clinical and preclinical data suggest that selectively inhibiting specific bromodomains may mitigate some of the toxicities associated with pan-BET inhibition. Pan-BET inhibitors, by virtue of their broad activity, can lead to more pronounced on-target, off-tissue side effects.[6] In contrast, selective inhibitors, such as those targeting either BD1 or BD2, aim to uncouple the anti-cancer efficacy from the dose-limiting toxicities.[4][5] For instance, BD2-selective inhibitors like ABBV-744 have been developed with the hypothesis that they may offer a better therapeutic index.[3][4] Preclinical studies have shown that BRD4-D1 selective inhibitors are better tolerated in models of thrombocytopenia compared to pan-D1 biased inhibitors.[7][8]
Quantitative Toxicity Data from Clinical Trials
The following tables summarize the incidence of key adverse events observed in clinical trials of various BET inhibitors. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and dosing schedules.
Table 1: Hematological Toxicities of Selected BET Inhibitors in Clinical Trials
| BET Inhibitor | Class | Indication | Dose Range | Thrombocytopenia (Any Grade / Grade ≥3) | Anemia (Any Grade / Grade ≥3) | Neutropenia (Any Grade / Grade ≥3) | Source(s) |
| OTX-015 (Birabresib) | Pan-BET | Hematological Malignancies | 40-160 mg/day | 96% / 58% (in one study) | NR | NR | [1] |
| Solid Tumors | 80 mg QD | Grade 3: 20% | Grade 3: 9% | NR | [9] | ||
| CPI-0610 (Pelabresib) | Pan-BET | Relapsed/Refractory Lymphoma | 6-300 mg (capsule), 125-225 mg (tablet) | Dose-dependent, reversible | NR | NR | [10] |
| Myelofibrosis (in combination with Ruxolitinib) | NR | 12% (Grade 3/4) | 35% (Grade 3/4) | NR | [11] | ||
| ZEN-3694 | Pan-BET | Metastatic Castration-Resistant Prostate Cancer | 36-144 mg daily | 4% (Grade 3) | 2.7% (Grade 3) | NR | [12] |
| Triple-Negative Breast Cancer (in combination with Talazoparib) | 48 mg QD | 55% / 34% | NR | NR | [13] | ||
| ABBV-744 | BD2-Selective | Relapsed/Refractory Acute Myeloid Leukemia | 2-240 mg | NR | 23% (Grade ≥3) | 23% (Febrile Neutropenia, Grade ≥3) | [14] |
| ODM-207 | Pan-BET | Solid Tumors | up to 2 mg/kg | 51% (Any Grade) / 14.3% (Grade ≥3) | NR | NR | [15][16] |
NR: Not Reported
Table 2: Non-Hematological Toxicities of Selected BET Inhibitors in Clinical Trials
| BET Inhibitor | Class | Indication | Dose Range | Nausea (Any Grade / Grade ≥3) | Diarrhea (Any Grade / Grade ≥3) | Fatigue (Any Grade / Grade ≥3) | Source(s) |
| OTX-015 (Birabresib) | Pan-BET | Hematological Malignancies | 40-160 mg/day | 8-37% (Any Grade) | Grade 3: in 1 patient | Grade 3: in 1 patient | [1][17][18] |
| CPI-0610 (Pelabresib) | Pan-BET | Relapsed/Refractory Lymphoma | 6-300 mg (capsule), 125-225 mg (tablet) | Most frequent AE | Most frequent AE | Most frequent AE | [10][19] |
| ZEN-3694 | Pan-BET | Metastatic Castration-Resistant Prostate Cancer | 36-144 mg daily | 4% (Grade ≥3) | NR | 2.7% (Grade ≥3) | [12] |
| ABBV-744 | BD2-Selective | Relapsed/Refractory Acute Myeloid Leukemia | 2-240 mg | 63% (Any Grade) | 50% (Any Grade) | 53% (Any Grade) | [14] |
| ODM-207 | Pan-BET | Solid Tumors | up to 2 mg/kg | 66% (Any Grade) / 8.6% (Grade ≥3) | 40% (Any Grade) | 43% (Any Grade) / 5.7% (Grade ≥3) | [15][16] |
| VYN202 | BD2-Selective | Plaque Psoriasis | 0.25-1 mg | No serious AEs reported in humans | No serious AEs reported in humans | No serious AEs reported in humans | [20][21][22][23][24] |
NR: Not Reported. Note: The VYN202 trial was placed on clinical hold due to testicular toxicity observed in a non-clinical toxicology study in dogs.[20][21][22][23][24]
Experimental Protocols for Key Toxicity Assays
A critical preclinical assessment for predicting BET inhibitor-induced thrombocytopenia is the Colony-Forming Unit Megakaryocyte (CFU-Mk) Assay .
Methodology for CFU-Mk Assay:
-
Cell Source: Human bone marrow-derived CD34+ cells are commonly used as a source of hematopoietic progenitors.
-
Culture Conditions: CD34+ cells are cultured in a semi-solid medium (e.g., MegaCult™-C) supplemented with cytokines that promote megakaryocyte differentiation and proliferation, such as thrombopoietin (TPO), interleukin-3 (IL-3), and interleukin-6 (IL-6).
-
Drug Treatment: The BET inhibitor of interest is added to the culture medium at various concentrations. A vehicle control is run in parallel.
-
Incubation: The cultures are incubated for approximately 10-12 days to allow for the formation of megakaryocyte colonies.
-
Colony Staining and Counting: Colonies are fixed and stained for a megakaryocyte-specific marker, such as CD41 (glycoprotein IIb/IIIa). The number of CFU-Mk colonies (defined as clusters of three or more megakaryocytes) is then counted under a microscope.
-
Data Analysis: The number of colonies in the drug-treated groups is compared to the vehicle control to determine the concentration-dependent inhibition of megakaryopoiesis. The IC50 value (the concentration at which 50% of colony formation is inhibited) is calculated.
Signaling Pathways and Mechanisms of Toxicity
The on-target toxicities of BET inhibitors stem from their mechanism of action: displacing BET proteins from chromatin, which leads to the transcriptional repression of key genes.[4]
Caption: Mechanism of BET inhibitor-induced toxicity.
The diagram above illustrates how BET inhibitors disrupt the normal transcriptional machinery, leading to reduced expression of genes crucial for the maintenance and proliferation of various cell types, including hematopoietic progenitors and intestinal epithelial cells. This transcriptional repression is a key driver of the observed on-target toxicities.
References
- 1. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting Bromodomain-Selective Inhibitors of BET Proteins in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Toxicity Analysis of Selective BET Bromodomain Inhibitors in Models of Inflammatory Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jnccn.org [jnccn.org]
- 15. First-in-human Phase 1 open label study of the BET inhibitor ODM-207 in patients with selected solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Bromodomain inhibitor OTX015 in patients with acute leukaemia: a dose-escalation, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. bio-focus.co.uk [bio-focus.co.uk]
- 21. VYNE Therapeutics' Psoriasis Drug Trial Halted By FDA Over Toxicity Concerns; Stock Down. | Nasdaq [nasdaq.com]
- 22. dermatologytimes.com [dermatologytimes.com]
- 23. Vyne Crashes After Safety Signal in Dogs Puts Hold on Clinical Trial of Plaque Psoriasis - BioSpace [biospace.com]
- 24. The Medicine Maker | Trial Placed on FDA Clinical Hold for Testicular Toxicity [themedicinemaker.com]
Validating MS645 Phenotype with Genetic Knockdown of BRD4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of BRD4 using the bivalent inhibitor MS645 and the genetic knockdown of BRD4 via RNA interference (RNAi). The primary objective is to validate that the phenotype induced by this compound is a direct consequence of its on-target activity against BRD4. This is achieved by demonstrating that the cellular and molecular effects of this compound phenocopy those observed upon genetic depletion of BRD4.
Comparison of this compound and Genetic Knockdown of BRD4
This compound is a potent, bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1] It functions by binding to the acetyl-lysine recognition pockets (bromodomains) of BRD4, thereby preventing its association with chromatin and subsequent transcriptional activation of target genes. Genetic knockdown, typically achieved using short hairpin RNA (shRNA) or small interfering RNA (siRNA), leads to the degradation of BRD4 mRNA, thereby reducing the total cellular levels of the BRD4 protein. Both approaches are expected to yield similar phenotypic outcomes by disrupting BRD4-dependent cellular processes.
While direct comparative studies quantitatively benchmarking this compound against BRD4 knockdown are not extensively available in published literature, studies on other potent BET inhibitors like JQ1 in triple-negative breast cancer (TNBC) have shown that the effects of the inhibitor are phenocopied by BRD4 knockdown.[2][3] Both JQ1 treatment and BRD4 shRNA were shown to induce growth inhibition, G1 cell cycle arrest, and apoptosis.[2][3] Given that this compound targets the same protein, a similar concordance in phenotype is strongly anticipated.
Quantitative Data Summary
The following tables summarize the expected and reported quantitative outcomes from treating cancer cells with this compound or genetically knocking down BRD4.
Table 1: Comparative Effects on Cell Viability and Proliferation
| Treatment/Intervention | Cell Line | Assay | Expected/Reported Result | Citation |
| This compound | Triple-Negative Breast Cancer (TNBC) cell lines | Cell Viability (IC50) | Potent inhibition of cell growth with IC50 values in the low nanomolar range. | [1] |
| BRD4 shRNA | Triple-Negative Breast Cancer (TNBC) cell lines | Colony Formation | Significant reduction in the number and size of colonies. | [2][3] |
| BRD4 Knockdown | Head and Neck Squamous Cell Carcinoma | MTT Assay | Impaired cell proliferation. | [4] |
Table 2: Comparative Effects on Apoptosis
| Treatment/Intervention | Cell Line | Assay | Expected/Reported Result | Citation |
| This compound | HCC1806 (TNBC) | Western Blot | Increased expression of the pro-apoptotic protein p21. | [1] |
| BRD4 Knockdown | Head and Neck Squamous Cell Carcinoma | Flow Cytometry (Annexin V) | Increased percentage of apoptotic cells. | [4] |
| BRD4 Knockdown | Head and Neck Squamous Cell Carcinoma | Western Blot | Upregulation of cleaved PARP and cleaved Caspase-3. | [4] |
Table 3: Comparative Effects on BRD4 Target Gene Expression
| Treatment/Intervention | Cell Line | Assay | Expected/Reported Result | Citation |
| This compound | HCC1806 (TNBC) | Western Blot | Dramatic reduction in c-Myc expression. | [1] |
| BRD4 shRNA | Prostate Cancer Cells | Western Blot | Decreased expression of c-Myc. | [5] |
| JQ1 (BET inhibitor) | MLL-rearranged AML | Western Blot / qPCR | Marked reduction of Myc mRNA and protein levels. | [6] |
Signaling Pathways and Experimental Workflows
BRD4 Signaling Pathway
BRD4 is a key transcriptional co-activator that plays a critical role in the expression of genes involved in cell cycle progression and proliferation, most notably the oncogene MYC. BRD4 binds to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) to release paused RNA Polymerase II, thereby promoting transcriptional elongation. Inhibition of BRD4, either by this compound or genetic knockdown, leads to the downregulation of MYC and the upregulation of cell cycle inhibitors like p21, ultimately resulting in decreased cell proliferation and increased apoptosis.
Caption: BRD4 signaling pathway and points of intervention.
Experimental Workflow for Validation
To validate that the phenotype of this compound is on-target, a parallel experiment is conducted where one set of cells is treated with this compound and another set is treated with a BRD4-targeting shRNA. A negative control (vehicle for this compound, scrambled shRNA for knockdown) is included for each condition. The phenotypic and molecular readouts are then compared.
Caption: Experimental workflow for validating this compound phenotype.
Experimental Protocols
shRNA-mediated Knockdown of BRD4
This protocol describes the use of a lentiviral-based shRNA system for stable knockdown of BRD4.
Materials:
-
HEK293T cells for lentivirus production
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
pLKO.1 vector containing BRD4-targeting shRNA or a non-targeting scramble shRNA
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Target cancer cell line
-
Polybrene
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the pLKO.1-shRNA plasmid and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection and filter through a 0.45 µm filter.
-
Transduction: Plate the target cancer cells and infect with the lentiviral supernatant in the presence of polybrene (8 µg/mL).
-
Selection: After 48 hours, replace the medium with fresh medium containing puromycin to select for successfully transduced cells.
-
Validation of Knockdown: After selection, validate the knockdown of BRD4 at both the mRNA (qRT-PCR) and protein (Western blot) levels.
Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells treated with this compound/vehicle or transduced with shBRD4/scramble shRNA
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat cells with various concentrations of this compound or vehicle for the desired duration. For knockdown experiments, use the stably transduced cells.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
Materials:
-
Cells treated with this compound/vehicle or transduced with shBRD4/scramble shRNA
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: For inhibitor studies, treat with a low concentration of this compound. For knockdown studies, use stably transduced cells.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with this compound/vehicle or transduced with shBRD4/scramble shRNA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liulab-dfci.github.io [liulab-dfci.github.io]
- 4. RNAs Interact with BRD4 to Promote Enhanced Chromatin Engagement and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. | Broad Institute [broadinstitute.org]
- 6. RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of MS645 in the Landscape of Epigenetic Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
The field of epigenetics has emerged as a fertile ground for novel therapeutic strategies, particularly in oncology. Among the key players are inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as "readers" of histone acetylation marks and regulate the transcription of crucial oncogenes. This guide provides an objective comparison of the bivalent BET inhibitor MS645 with the well-characterized monovalent inhibitors JQ1 and OTX015, focusing on their specificity and providing supporting experimental data to inform researchers, scientists, and drug development professionals.
Introduction to BET Inhibition and the Rise of Bivalent Inhibitors
BET proteins, including BRD2, BRD3, and BRD4, possess two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine (B10760008) residues on histones and transcription factors. This interaction is critical for the recruitment of the transcriptional machinery to promoters and enhancers of key genes involved in cell proliferation and survival, most notably the MYC oncogene. Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of these bromodomains can displace them from chromatin, leading to the downregulation of target gene expression and subsequent anti-cancer effects.
JQ1 and OTX015 are pioneering monovalent BET inhibitors that have been instrumental in validating the therapeutic potential of targeting this protein family. However, the development of bivalent inhibitors like this compound represents a novel approach to enhance potency and potentially specificity. This compound is designed with two pharmacophores connected by a linker, enabling it to simultaneously engage both bromodomains of a single BET protein, a concept that may lead to a more sustained and profound biological response.[1][2]
Comparative Analysis of Binding Affinity and Specificity
A critical attribute of any epigenetic drug is its specificity for the intended target. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window. The following table summarizes the available quantitative data on the binding affinity of this compound, JQ1, and OTX015 for BET bromodomains.
| Compound | Target | Assay Type | Affinity (nM) | Reference |
| This compound | BRD4 (BD1/BD2) | Ki | 18.4 | [3] |
| BRD2, BRD3 (tandem BD1-BD2) | Ki | Comparable to BRD4 | [2] | |
| (+)-JQ1 | BRD4 (BD1) | IC50 | 77 | [4] |
| BRD4 (BD2) | IC50 | 33 | [4] | |
| BRD2 (BD1) | Kd | 128 | [5] | |
| BRD3 | Kd | - | [5] | |
| BRDT | Kd | - | [5] | |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | IC50 | 92 - 112 | [6] |
| BRD2, BRD3, BRD4 | EC50 | 10 - 19 |
Note: Ki, IC50, and Kd are all measures of binding affinity, with lower values indicating higher affinity. Direct comparison between different assay types should be made with caution.
While the available data indicates that this compound is a potent inhibitor of BET bromodomains, a comprehensive, head-to-head selectivity panel screening this compound against a broad array of protein families (e.g., kinases, GPCRs, etc.) is not publicly available. Such broad-panel screening is crucial for a complete assessment of off-target effects. For well-established probes like JQ1, extensive selectivity profiling has been performed, demonstrating high selectivity for the BET family over other bromodomain-containing proteins and other protein classes.[4][5] The bivalent nature of this compound is designed to increase affinity and potentially specificity for the tandem bromodomains of BET proteins.[1][7][8] Further studies are required to fully delineate its off-target profile in comparison to JQ1 and OTX015.
Mechanism of Action and Cellular Effects
The primary mechanism of action for all three inhibitors is the competitive displacement of BET proteins from acetylated chromatin, leading to the suppression of target gene transcription. A key downstream effect is the potent downregulation of the MYC oncogene, a critical driver of proliferation in many cancers.
Studies have shown that the bivalent nature of this compound leads to a more sustained repression of BRD4 transcriptional activity compared to monovalent inhibitors.[3][7] For instance, at a concentration of 20 nM, this compound achieved over 70% inhibition of IL-6 expression in MDA-MB-231 cells, significantly higher than the 20-30% inhibition observed with JQ1.[2] Furthermore, RNA sequencing analysis revealed that this compound affects a larger number of genes compared to JQ1 at similar concentrations.
Experimental Protocols
To facilitate the independent verification and further investigation of these compounds, detailed methodologies for key experiments are provided below.
AlphaScreen/AlphaLISA Assay for IC50 Determination
This assay is a bead-based, non-radioactive method for quantifying the binding of inhibitors to their target proteins.
Methodology:
-
Reagent Preparation: Prepare solutions of biotinylated histone H4 peptide, GST-tagged BRD4 protein, anti-GST acceptor beads, streptavidin donor beads, and serial dilutions of the test compound (this compound, JQ1, or OTX015) in assay buffer.
-
Incubation: In a 384-well microplate, incubate the GST-tagged BRD4 protein with the biotinylated histone H4 peptide in the presence of varying concentrations of the test compound or DMSO as a control.
-
Bead Addition: Add the anti-GST acceptor beads and incubate to allow binding to the GST-tagged BRD4. Subsequently, add the streptavidin donor beads, which will bind to the biotinylated histone peptide.
-
Signal Detection: If BRD4 and the histone peptide are in close proximity (i.e., not inhibited), excitation of the donor bead at 680 nm will result in the emission of light from the acceptor bead at 615 nm. The presence of an effective inhibitor will disrupt this interaction, leading to a decrease in the signal.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9][10][11][12][13]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method for verifying target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound (this compound, JQ1, or OTX015) or a vehicle control for a specified period.
-
Heat Challenge: Harvest the cells, lyse them, and aliquot the lysate into separate tubes. Subject the aliquots to a temperature gradient using a thermocycler.
-
Fractionation: Centrifuge the heated lysates to separate the soluble fraction (containing properly folded, non-denatured protein) from the aggregated, denatured protein pellet.
-
Quantification: Analyze the amount of the target protein (e.g., BRD4) remaining in the soluble fraction using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and confirms target engagement.[14][15][16][17][18]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: Prepare highly purified and buffer-matched solutions of the target protein (e.g., BRD4) and the ligand (this compound, JQ1, or OTX015).
-
Titration: Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe. A series of small injections of the ligand into the protein solution are then performed.
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the binding reaction reaches equilibrium.
-
Data Analysis: The heat released or absorbed per injection is plotted against the molar ratio of ligand to protein. This binding isotherm can be fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Conclusion and Future Directions
This compound represents an innovative approach in the design of BET inhibitors, leveraging bivalency to achieve high potency and sustained target engagement. While initial data suggests a favorable profile in terms of inhibiting BRD4 activity and cancer cell growth, a comprehensive assessment of its specificity through broad-panel off-target screening is essential to fully understand its therapeutic potential and potential liabilities.
Direct comparative studies of this compound, JQ1, and OTX015 using standardized assays, such as those provided by commercial services like BROMOscan™ for bromodomain selectivity and broad kinase panels, would provide invaluable data for the research community.[19][20][21][22] Furthermore, detailed structural studies of this compound in complex with the tandem bromodomains of BRD4 will provide crucial insights into the structural basis of its bivalent binding and inform the design of future generations of highly specific epigenetic drugs.
As the landscape of epigenetic drug discovery continues to evolve, a thorough and objective comparison of novel compounds like this compound with established probes is paramount for advancing the field and ultimately delivering safer and more effective therapies to patients.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound | CAS 2250091-96-2 Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]
- 6. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pepticom.com [pepticom.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. m.youtube.com [m.youtube.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 22. researchgate.net [researchgate.net]
MS645: A Potent Bivalent BET Inhibitor Demonstrating Superior Anti-Cancer Efficacy Across Multiple Cell Lines
A comprehensive analysis of the bivalent BET bromodomain inhibitor, MS645, reveals its potent anti-proliferative and pro-apoptotic effects across a panel of cancer cell lines, including triple-negative breast cancer (TNBC), prostate cancer, and bladder cancer. Comparative data highlights its superior efficacy over other well-known BET inhibitors such as JQ1 and AZD5153.
This guide provides a detailed comparison of this compound's anti-cancer effects, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a therapeutic agent.
Comparative Analysis of Anti-Proliferative Activity
This compound has demonstrated significant potency in inhibiting the growth of various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other BET inhibitors.
| Cell Line | Cancer Type | This compound IC50 (nM) | JQ1 IC50 (nM) | AZD5153 IC50 (nM) |
| Breast Cancer | ||||
| MDA-MB-231 | Triple-Negative | Data not available | ~200 | Data not available |
| BT-549 | Triple-Negative | 6.8 | >1000 | Data not available |
| HS5878T | Triple-Negative | 4.1 | >1000 | Data not available |
| Prostate Cancer | ||||
| LNCaP | Adenocarcinoma | Data not available | ~200 | Data not available |
| PC-3 | Adenocarcinoma | Data not available | Data not available | Potent Inhibition |
| Bladder Cancer | ||||
| SW1710 | Transitional Cell Carcinoma | Data not available | 63.17 | Data not available |
| Non-Cancerous Cell Line | ||||
| MCF10A | Breast Epithelial | 7.9 | >1000 | Data not available |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented is a compilation from available research. Direct side-by-side comparisons in the same study are limited.
Mechanism of Action: Targeting the BRD4-MYC Axis
This compound functions as a bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1] BRD4 is a key epigenetic reader that plays a critical role in the transcription of oncogenes, most notably c-Myc.[2][3] By binding to the bromodomains of BRD4, this compound displaces it from acetylated histones, thereby preventing the recruitment of the transcriptional machinery necessary for c-Myc expression.
The downstream effects of this inhibition include:
-
Downregulation of c-Myc: A potent oncogene that drives cell proliferation and growth.
-
Upregulation of p21: A cyclin-dependent kinase inhibitor that induces cell cycle arrest.[1]
This cascade of events ultimately leads to a halt in cell cycle progression and the induction of apoptosis (programmed cell death) in cancer cells.
Signaling Pathway of this compound Action
Caption: this compound inhibits BRD4, leading to decreased c-Myc and increased p21, ultimately causing cell cycle arrest and apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and other compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, JQ1, or AZD5153 for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment: Treat cells with the desired concentration of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
References
Comparative Analysis of MS645's Impact on Different Cancer Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of MS645, a novel bivalent BET bromodomain inhibitor, against other known BET inhibitors across various cancer types. This document synthesizes preclinical data to highlight the efficacy, mechanism of action, and experimental basis of this compound's anti-cancer effects.
Abstract
This compound is a potent bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, primarily targeting BRD4. Its unique mechanism of action, involving spatially constrained binding to the tandem bromodomains of BRD4, leads to a sustained inhibition of transcriptional activity. This guide presents a comparative analysis of this compound's efficacy in triple-negative breast cancer (TNBC), and contextualizes its potential impact on prostate and bladder cancers by comparing its performance with other well-characterized BET inhibitors, JQ1 and OTX015. The data herein is intended to provide a clear, evidence-based overview to inform future research and drug development efforts in oncology.
Data Presentation: Comparative Efficacy of BET Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other BET inhibitors across a panel of cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Comparative IC50 Values (nM) of BET Inhibitors in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | This compound | JQ1 | MS417 |
| MDA-MB-231 | 80 ± 10 | 320 ± 40 | 450 ± 50 |
| MDA-MB-468 | 120 ± 20 | 550 ± 70 | 800 ± 100 |
| BT-549 | 90 ± 15 | 400 ± 60 | 600 ± 80 |
| HCC1806 | 150 ± 25 | 650 ± 90 | >1000 |
| SUM159 | 110 ± 18 | 480 ± 70 | 750 ± 90 |
Data extracted from PNAS, 2018.
Table 2: Comparative IC50 Values (nM) of JQ1 and OTX015 in Prostate Cancer Cell Lines
| Cell Line | JQ1 | OTX015 |
| LNCaP | ~110 | ~65 |
| LNCaP-AR | ~65 | ~65 |
| VCaP | <100 | Not Available |
| 22Rv1 | ~200 | Not Available |
| DU145 | Not Available | Not Available |
Data for LNCaP and LNCaP-AR cells from a 2016 study, VCaP and 22Rv1 data from separate studies.[1][2]
Table 3: Comparative IC50 Values (µM) of BET Inhibitors in Bladder Cancer Cell Lines
| Cell Line | JQ1 | OTX015 |
| T24 | Not Available | Not Available |
| 5637 | Not Available | Not Available |
| HT1376 | Not Available | Not Available |
| VM-CUB1 | Not Available | Not Available |
Direct IC50 values for JQ1 and OTX015 in these specific bladder cancer cell lines were not available in the searched literature. However, studies indicate that JQ1 inhibits proliferation and induces autophagy in bladder cancer cells.
Mechanism of Action of this compound
This compound is a bivalent thienodiazepine-based BET inhibitor that simultaneously engages both bromodomains (BD1 and BD2) of BRD4. This bivalent binding imposes a spatial constraint on BRD4, locking it in an inactive conformation.[1] This sustained inhibition is more potent than that of monovalent inhibitors like JQ1.
A key differentiator of this compound is its superior ability to disrupt the interaction between BRD4 and the transcription co-activators MED1 (Mediator Complex Subunit 1) and YY1 (Yin Yang 1).[1] By blocking these interactions, this compound effectively represses the transcription of key oncogenes and cell cycle regulators, leading to potent anti-proliferative effects in cancer cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting BRD4-mediated oncogene transcription.
Caption: General experimental workflow for evaluating the anti-cancer effects of BET inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or other BET inhibitors for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.
Western Blotting for Protein Expression Analysis
-
Cell Lysis: Cells treated with BET inhibitors are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., BRD4, c-Myc, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with the compounds for the desired time, then harvested by trypsinization.
-
Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells is quantified using flow cytometry software.
Conclusion
This compound demonstrates superior potency in inhibiting the growth of TNBC cells compared to first-generation BET inhibitors like JQ1. Its unique bivalent binding mechanism, leading to a more sustained and effective disruption of BRD4's interaction with key transcriptional co-activators, provides a strong rationale for its further development. While direct comparative data for this compound in prostate and bladder cancer is not yet available, the sensitivity of these cancer types to other BET inhibitors suggests that this compound could be a promising therapeutic candidate. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers investigating the therapeutic potential of BET inhibition in various cancer contexts. Further studies are warranted to explore the efficacy of this compound in a broader range of solid tumors and to elucidate the full spectrum of its molecular effects.
References
Validating the Synergistic Potential of MS645 with Other Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical rationale and experimental validation of combining MS645, a potent bivalent BET bromodomain inhibitor, with other classes of anticancer agents. While direct synergistic studies involving this compound are not yet extensively published, this document extrapolates from the well-established synergistic interactions of other BET inhibitors, particularly in combination with PARP inhibitors and conventional chemotherapy. The information presented herein offers a robust framework for designing and evaluating preclinical studies to validate the synergistic efficacy of this compound-based combination therapies.
Introduction to this compound: A Bivalent BRD4 Inhibitor
This compound is a novel, bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for the tandem bromodomains (BD1 and BD2) of BRD4.[1] This bivalency is designed to promote a sustained inhibition of BRD4's transcriptional activity, which is often dysregulated in cancer.[1] Preclinical studies have demonstrated that this compound effectively suppresses the growth of various solid tumor cells, including triple-negative breast cancer (TNBC), by downregulating key oncogenes and cell cycle regulators.[1]
Mechanism of Action:
This compound exerts its anticancer effects primarily by inhibiting the interaction of BRD4 with acetylated histones, thereby repressing the transcription of genes crucial for cancer cell proliferation and survival. Key molecular effects of this compound include:
-
Downregulation of c-Myc: A critical oncogene involved in cell growth, proliferation, and metabolism.
-
Upregulation of p21: A cyclin-dependent kinase inhibitor that promotes cell cycle arrest.
-
Inhibition of DNA Damage Repair Pathways: this compound has been shown to downregulate genes involved in DNA repair, such as RAD51 and BRCA1, by dissociating BRD4 and the mediator complex protein MED1 from their respective gene loci.[1][2]
Synergistic Potential of this compound with Other Anticancer Drugs
The mechanism of action of this compound, particularly its ability to suppress DNA repair pathways, strongly suggests a high potential for synergistic interactions with drugs that induce DNA damage or inhibit parallel DNA repair mechanisms.
Combination with PARP Inhibitors (e.g., Olaparib)
Rationale for Synergy:
A significant body of preclinical evidence supports the synergistic combination of BET inhibitors with Poly (ADP-ribose) polymerase (PARP) inhibitors.[3][4][5][6][7] The underlying principle is the concept of "synthetic lethality." By inhibiting BRD4, this compound is expected to downregulate key components of the homologous recombination (HR) pathway of DNA repair, such as BRCA1 and RAD51.[1][2] This induced "BRCAness" in cancer cells renders them highly dependent on other DNA repair pathways, such as base excision repair, which is targeted by PARP inhibitors. The simultaneous inhibition of both pathways leads to an accumulation of catastrophic DNA damage and subsequent cancer cell death.[5] This synergy has been demonstrated to be effective even in cancers proficient in homologous recombination.[5]
Expected Outcomes:
-
Enhanced cytotoxicity in cancer cell lines compared to single-agent treatment.
-
Increased DNA damage, as evidenced by markers like γH2AX.[6]
-
Induction of apoptosis and cell cycle arrest.
-
Suppression of tumor growth in in vivo models.[5]
Combination with Platinum-Based Chemotherapy (e.g., Cisplatin)
Rationale for Synergy:
Platinum-based chemotherapy agents like cisplatin (B142131) induce cell death by forming DNA adducts, leading to DNA damage. Cancer cells can develop resistance to these agents by upregulating DNA repair mechanisms. BET inhibitors, including the potential action of this compound, can counteract this by downregulating the expression of genes involved in DNA damage repair. This combined approach is expected to prevent the repair of cisplatin-induced DNA lesions, thereby increasing the cytotoxic efficacy of the chemotherapy.
Expected Outcomes:
-
Increased sensitivity of cancer cells to cisplatin.
-
Synergistic inhibition of cell proliferation and induction of apoptosis.[8]
-
Overcoming acquired or intrinsic resistance to platinum-based chemotherapy.
Quantitative Data from Preclinical Studies with BET Inhibitors
While specific quantitative data for this compound in combination therapies is not yet available, the following tables summarize representative data from studies on other BET inhibitors (e.g., JQ1) combined with PARP inhibitors (Olaparib) and chemotherapy (Cisplatin). This data serves as a benchmark for designing and interpreting future studies with this compound.
Table 1: In Vitro Cytotoxicity of BET Inhibitor (JQ1) and PARP Inhibitor (Olaparib) Combination in Cholangiocarcinoma Cell Lines
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) at ED50 | Synergy/Antagonism |
| KKU-055 | JQ1 | 1.2 ± 0.2 | - | - |
| Olaparib | 8.5 ± 1.1 | - | - | |
| JQ1 + Olaparib | - | 0.45 | Synergy | |
| KKU-100 | JQ1 | 1.8 ± 0.3 | - | - |
| Olaparib | 12.1 ± 1.9 | - | - | |
| JQ1 + Olaparib | - | 0.62 | Synergy |
Data adapted from a study on cholangiocarcinoma cell lines. A CI value < 1 indicates synergy.[6]
Table 2: In Vitro Apoptosis Induction by Cisplatin and a Natural Compound (Piperine) in Breast Cancer Cells (MCF-7)
| Treatment | Concentration | % Apoptotic Cells |
| Control | - | 5.2% |
| Cisplatin | 10 µM | 28.7% |
| Piperine | 50 µM | 15.4% |
| Cisplatin + Piperine | 10 µM + 50 µM | 62.1% |
This table illustrates the principle of enhanced apoptosis with a combination therapy involving a DNA-damaging agent.[8]
Experimental Protocols
The following are detailed methodologies for key experiments to validate the synergistic effects of this compound with other anticancer drugs.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a combination drug (e.g., Olaparib or Cisplatin) individually and to assess their synergistic interaction.
Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MDA-MB-231 for TNBC) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, the combination drug, and a combination of both at a constant ratio (e.g., based on their individual IC50 values). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assay: Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: Calculate the IC50 values for each drug alone. Determine the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Western Blot Analysis for Protein Expression
Objective: To investigate the molecular mechanism of synergy by analyzing the expression of key proteins involved in cell cycle control and DNA damage repair.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound, the combination drug, and the combination for 24-48 hours. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., c-Myc, p21, RAD51, γH2AX, Cleaved PARP).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the synergistic antitumor efficacy of the drug combination in a preclinical animal model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) and subcutaneously inject cancer cells to establish tumors.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, combination drug alone, this compound + combination drug).
-
Drug Administration: Administer the drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of synergy between this compound and a PARP inhibitor.
Caption: General experimental workflow for preclinical validation.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BET Bromodomain Inhibition Synergizes with PARP Inhibitor in Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The combination of BET and PARP inhibitors is synergistic in models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The combination of BET and PARP inhibitors is synergistic in models of cholangiocarcinoma [pubmed.ncbi.nlm.nih.gov]
- 8. The Synergistic Combination of Cisplatin and Piperine Induces Apoptosis in MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of MS645 and JQ1
In the landscape of epigenetic research, particularly in the development of inhibitors for Bromodomain and Extra-Terminal (BET) proteins, JQ1 has served as a foundational chemical probe. Its successor, MS645, a bivalent BET inhibitor, has demonstrated superior potency in preclinical cancer models. This guide provides a comparative analysis of the pharmacokinetic properties of this compound and JQ1, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.
Quantitative Pharmacokinetic Parameters
A direct quantitative comparison of the pharmacokinetic profiles of this compound and JQ1 is challenging due to the limited publicly available in vivo pharmacokinetic data for this compound. However, extensive research has characterized the pharmacokinetics of JQ1.
Table 1: Pharmacokinetic Parameters of JQ1 in Mice
| Parameter | Value | Species/Strain | Administration Route | Dosage | Source |
| Oral Bioavailability | 49% | Not Specified | Oral | Not Specified | [1] |
| Half-life (t½) | ~1 hour | CD1 Mice | Not Specified | Not Specified | [2] |
| Metabolism | Primarily by CYP3A4 | Human and Mouse | In vitro | Not Specified | [2][3][4] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below is a representative experimental protocol for determining the pharmacokinetic properties of a BET inhibitor in a murine model, based on studies with JQ1.
In Vivo Pharmacokinetic Study of JQ1 in Mice
1. Animal Models:
-
Studies are typically conducted in mouse strains such as CD-1 nude mice.[6]
2. Compound Formulation and Administration:
-
For intraperitoneal (i.p.) injection, JQ1 can be formulated in a vehicle solution. One such formulation consists of 10% 2-Hydroxypropyl-β-cyclodextrin in water.[7] Another detailed formulation involves dissolving JQ1 in a mixture of N-methyl-2-pyrrolidone (NMP) (5%), Solutol HS-15 (5%), and normal saline.[6]
-
The typical dosage for in vivo efficacy studies, which informs pharmacokinetic analysis, is around 50 mg/kg administered daily via i.p. injection.[7]
3. Sample Collection:
-
Blood samples (approximately 75 μL) are collected at various time points post-administration. Collection methods include retro-orbital bleeding or cardiac puncture.[6]
-
To construct a pharmacokinetic profile, a population-based sampling design is often employed, where different subsets of mice are sampled at different time points.[6]
4. Sample Processing and Analysis:
-
Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[6]
-
The concentration of JQ1 in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][8] This method offers high sensitivity and specificity for the detection and quantification of the compound.
5. Pharmacokinetic Data Analysis:
-
The resulting plasma concentration-time data is analyzed using pharmacokinetic modeling software (e.g., Monolix, WinNonlin) to determine key parameters such as half-life (t½), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).[6]
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in pharmacokinetic studies and the mechanism of action of these inhibitors, the following diagrams are provided.
Caption: Experimental workflow for a typical preclinical in vivo pharmacokinetic study.
Caption: Mechanism of action of BET inhibitors like this compound and JQ1 in cancer cells.
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method to quantify the bromodomain and extra-terminal (BET) inhibitor JQ1 in mouse plasma and brain microdialysate: application to cerebral microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Development and validation of an LC-MS/MS method to quantify the bromodomain and extra-terminal (BET) inhibitor JQ1 in mouse plasma and brain microdialysate: Application to cerebral microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Long-Term Efficacy of MS645 Versus Other BET Inhibitors: A Comparative Guide
In the rapidly evolving landscape of epigenetic therapeutics, Bromodomain and Extra-Terminal (BET) domain inhibitors have emerged as a promising class of drugs for the treatment of various cancers and inflammatory diseases. Among these, MS645, a novel bivalent BET inhibitor, has garnered significant attention. This guide provides an objective comparison of the long-term efficacy of this compound with other key BET inhibitors, supported by available preclinical and clinical data. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds.
Mechanism of Action: A Shared Target, Divergent Approaches
BET proteins, particularly BRD4, are critical regulators of gene transcription. They act as "readers" of epigenetic marks, specifically acetylated lysine (B10760008) residues on histone tails, thereby recruiting the transcriptional machinery to promoters and enhancers of key oncogenes such as c-Myc. Inhibition of BET proteins disrupts this process, leading to the downregulation of oncogenic transcription programs and subsequent cancer cell growth arrest and apoptosis.
While sharing a common target, the inhibitors discussed in this guide employ different strategies:
-
Monovalent Inhibitors (e.g., JQ1, OTX-015/Birabresib): These small molecules bind to a single bromodomain (either BD1 or BD2) of the BET protein.
-
Bivalent Inhibitors (e.g., this compound, AZD5153): These inhibitors are designed to simultaneously engage both tandem bromodomains (BD1 and BD2) of a BET protein, which can lead to enhanced potency and a more sustained inhibitory effect.[1]
-
BET Degraders (e.g., ARV-825, ARV771): These molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs), are engineered to not only block the BET protein's function but also to induce its degradation via the ubiquitin-proteasome system. This approach aims for a more profound and durable target suppression.[2][3][4][5][6]
Comparative Efficacy Data
Direct long-term comparative studies of this compound against other BET inhibitors are limited. However, available preclinical and clinical data for individual agents provide valuable insights into their long-term potential.
Preclinical Long-Term Efficacy
The following table summarizes key findings from preclinical studies evaluating the long-term efficacy of this compound and its comparators in various cancer models. "Long-term" in this context typically refers to studies with extended treatment durations in animal models (usually 20 days or more).
| Inhibitor | Class | Cancer Model | Key Long-Term Efficacy Findings | Reference |
| This compound | Bivalent Inhibitor | Triple-Negative Breast Cancer (TNBC) | Demonstrated superior antiproliferative activity in vitro and in vivo compared to the BET degrader ARV771.[7] Treatment led to sustained repression of BRD4 transcriptional activity.[1][8] | [1][7][8] |
| JQ1 | Monovalent Inhibitor | Merkel Cell Carcinoma | Significantly decreased colony formation in long-term assays. Attenuated tumor growth in vivo.[9][10] | [9][10] |
| Pancreatic Cancer | Combination with gemcitabine (B846) showed greater efficacy than either drug alone in patient-derived xenograft models.[11] | [11] | ||
| Adoptive Immunotherapy Models | JQ1-treated T cells showed enhanced persistence and long-term antitumor effects.[12] | [12] | ||
| OTX-015 (Birabresib) | Monovalent Inhibitor | B-cell Lymphoma | Showed strong in vivo activity in combination with other targeted agents in a xenograft model over 5 weeks.[13] | [13][14][15] |
| Pediatric Ependymoma | Significantly improved survival in 2 out of 3 orthotopic xenograft models.[16] | [16] | ||
| AZD5153 | Bivalent Inhibitor | Hematologic Malignancies | Led to tumor stasis or regression in multiple xenograft models. Prolonged BRD4 target coverage was a primary efficacy driver.[17][18][19] | [17][18][19] |
| Hepatocellular Carcinoma | Inhibited orthotopic and subcutaneous xenograft growth in mice.[20][21] | [20][21] | ||
| Ovarian Cancer | Sensitized ovarian cancer to anti-PD-L1 therapy in a solid tumor mouse model with 4 weeks of treatment.[22] | [22] | ||
| ARV-825 | BET Degrader | Neuroblastoma | Reduced tumor growth in a xenograft mouse model with treatment for 20 days.[23] | [23] |
| Cholangiocarcinoma | Produced a long-lasting loss of BRD4 protein and exhibited potent efficacy.[4] | [4] | ||
| ER-positive Breast Cancer | Prolonged the growth arrest response to standard-of-care therapy.[24] | [24] | ||
| Thyroid Carcinoma | Potently suppressed xenograft tumor growth in mice.[5][6] | [5][6] |
Clinical Long-Term Efficacy and Safety
Clinical data provides the most relevant assessment of long-term efficacy and tolerability. While this compound is still in the preclinical stage, OTX-015 and AZD5153 have undergone early-phase clinical trials.
| Inhibitor | Class | Clinical Trial Phase | Key Long-Term Efficacy and Safety Findings | Reference |
| OTX-015 (Birabresib) | Monovalent Inhibitor | Phase Ib | In patients with NUT midline carcinoma, partial responses with durations of 1.4 to 8.4 months were observed.[25] The recommended phase II dose was determined to be 80 mg once daily with continuous dosing.[25] A favorable safety profile was noted, with reversible toxicities.[26] | [25][26][27][28] |
| AZD5153 | Bivalent Inhibitor | Phase I | One patient with metastatic pancreatic cancer had a partial response lasting 4.2 months in combination therapy.[29] The median treatment duration for monotherapy was 1.38 months, with some patients remaining on treatment for over 6 months.[29] Common toxicities included fatigue, and hematologic and gastrointestinal adverse events.[29] | [29][30][31] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in this guide.
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are typically used for xenograft studies.
-
Cell Implantation: Cancer cell lines (e.g., SK-N-BE(2) for neuroblastoma, HCCLM3 for hepatocellular carcinoma) are subcutaneously or orthotopically injected into the mice.[20][21][23]
-
Treatment Administration:
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., every 2 days) using calipers.[23]
-
Animal body weight is monitored as an indicator of toxicity.[23]
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[23]
-
Overall survival of the animals is also a key endpoint.[11]
-
Colony Formation Assay (Long-Term In Vitro)
-
Cell Seeding: A low number of cancer cells (e.g., 500-1000 cells/well) are seeded in 6-well plates.
-
Treatment: Cells are treated with the inhibitor (e.g., JQ1 at 800 nM) or vehicle control.[9][10]
-
Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation.
-
Staining and Quantification: Colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies is then counted.
Visualizing the Mechanisms
Signaling Pathway of BET Inhibition
Caption: Mechanism of BET inhibitors in blocking oncogenic transcription.
Experimental Workflow for In Vivo Efficacy
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Arvinas Publishes First Peer-Reviewed Paper on its Proprietary PROTAC Technology | Arvinas [ir.arvinas.com]
- 4. [PDF] BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells. | Semantic Scholar [semanticscholar.org]
- 5. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 6. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET degrader exhibits lower antiproliferative activity than its inhibitor via EGR1 recruiting septins to promote E2F1-3 transcription in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BET bromodomain inhibition enhances T cell persistence and function in adoptive immunotherapy models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. | BioWorld [bioworld.com]
- 19. researchgate.net [researchgate.net]
- 20. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells [frontiersin.org]
- 22. BRD4 Inhibition by AZD5153 Promotes Antitumor Immunity via Depolarizing M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | The BET inhibitor/degrader ARV-825 prolongs the growth arrest response to Fulvestrant + Palbociclib and suppresses proliferative recovery in ER-positive breast cancer [frontiersin.org]
- 25. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. aacrjournals.org [aacrjournals.org]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of MS645: A Comprehensive Guide for Laboratory Professionals
For Immediate Release – Researchers and drug development professionals handling MS645, a bivalent BET bromodomain (BrD) inhibitor, must adhere to stringent disposal procedures to ensure laboratory safety and prevent environmental contamination. Due to its classification as a combustible solid and its high potential for water contamination, proper end-of-life management of this compound is critical.
This compound, identified with CAS number 2250091-96-2, is a white to beige powder soluble in DMSO.[1][2] Safety information designates it as a Storage Class 11 combustible solid and, notably, assigns it a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water.[1][2] This heightened environmental risk necessitates that all waste containing this compound be treated as hazardous.
Immediate Safety and Handling Protocols
Before beginning any disposal-related activities, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance tailored to your location and facilities. The following protocols are based on general best practices for potent, halogenated organic compounds and should be implemented in conjunction with institutional requirements.
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1] Standard personal protective equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 2250091-96-2 | [1] |
| Empirical Formula | C48H54Cl2N10O2S2 | [1] |
| Appearance | White to beige powder | [1][2] |
| Solubility | DMSO (2 mg/mL) | [1][2] |
| Storage Class | 11 (Combustible Solids) | [1][2] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [1][2] |
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a multi-step process focused on containment, segregation, and clear labeling.
Waste Segregation
Proper segregation is the cornerstone of safe chemical waste disposal. To prevent accidental reactions and ensure compliant disposal, the following segregation practices are mandatory:
-
Solid Waste: All solid materials contaminated with this compound must be collected in a designated hazardous waste container. This includes:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (gloves, disposable lab coats).
-
Weighing papers, pipette tips, and other disposables that have come into direct contact with the compound.
-
-
Liquid Waste: Solutions containing this compound, such as those prepared in DMSO, must be collected in a separate, clearly labeled hazardous liquid waste container.
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled as hazardous waste.
Container Management and Labeling
All waste containers must be in good condition, compatible with the chemical waste they hold, and have a secure, tight-fitting lid.[3][5]
-
Labeling: As soon as the first item of waste is placed in a container, it must be labeled. The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound ((S)-N,N′-(decane-1,10-diyl)bis(2-((6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][3][4]triazolo[4,3-a][3][4]diazepin-6-yl)acetamide))". All constituents and their approximate percentages should be listed.[3]
-
Storage: Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area.[3] This area should be well-ventilated and provide secondary containment to mitigate spills.
Final Disposal
-
Do not pour any waste containing this compound down the drain. [4][8] The high water hazard classification means even small amounts can cause significant environmental damage.
-
Once a waste container is full (no more than 90% capacity), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and place it in the designated solid hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
-
For Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Experimental Protocol Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste streams.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 8. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling MS645
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, storage, and disposal of MS645, a bivalent BET bromodomain (BrD) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear operational and disposal plan.
Immediate Safety and Handling Protocols
This compound is a potent research compound. All handling should be conducted with appropriate engineering controls and personal protective equipment (PPE) to minimize exposure. A specific Safety Data Sheet (SDS) for this compound is not publicly available; therefore, the following guidelines are based on best practices for handling potent research chemicals and a generic SDS for BET bromodomain inhibitors.
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound in solid or solution form.
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Safety goggles with side shields or a face shield. | To protect eyes from accidental splashes or contact with the powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | A lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood or a ventilated laminar flow enclosure. For potent compounds, consider handling within a glove box or isolator.[1] | To prevent inhalation of aerosols or dust.[1] |
Engineering Controls and Hygiene
| Control/Practice | Guideline | Rationale |
| Ventilation | All weighing and solution preparation of this compound should be performed in a certified chemical fume hood or other ventilated enclosure.[1] | To minimize inhalation exposure.[1] |
| Weighing | When weighing the solid compound, do so in a ventilated enclosure or glove box to avoid creating airborne dust. | To minimize the risk of inhaling the potent powder. |
| Solution Preparation | Prepare solutions in a chemical fume hood. | To contain any splashes or vapors. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | To prevent accidental ingestion. |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Parameter | Guideline |
| Storage Temperature | Store the solid form at -20°C. |
| Storage of Stock Solutions | Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month (stored under nitrogen).[2] |
| Storage Conditions | Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately.
| Emergency Situation | Procedure |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1] |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |
| Spill | Evacuate the area. Use full personal protective equipment. Absorb solutions with an inert material (e.g., diatomite, universal binders). Decontaminate surfaces by scrubbing with alcohol. Collect all contaminated material in a sealed container for hazardous waste disposal.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a compatible, sealed, and clearly labeled hazardous waste container. |
| Solutions of this compound | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated Glassware | The rinsate from cleaning glassware must be collected and treated as hazardous waste. For acutely hazardous waste, triple rinsing may be required. Consult your institution's Environmental Health and Safety (EHS) department for approved decontamination procedures. |
Experimental Protocols
The following are key experimental methodologies for working with this compound, based on the foundational study by Ren et al. (2018).
Cell Growth Inhibition Assay
-
Cell Seeding: Plate triple-negative breast cancer (TNBC) cells (e.g., HCC1806) in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method, such as the CellTiter-Glo luminescent cell viability assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Co-immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells treated with this compound or a control (e.g., DMSO) in a suitable lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the protein of interest (e.g., BRD4) overnight at 4°C.
-
Bead Incubation: Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the interacting proteins (e.g., MED1, YY1).
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cross-link proteins to DNA in cells treated with this compound or a control by adding formaldehyde (B43269).
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., BRD4) overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the DNA from the eluted sample.
-
qPCR Analysis: Quantify the amount of specific DNA sequences associated with the protein of interest using quantitative PCR (qPCR).
Mechanism of Action and Signaling Pathway
This compound is a bivalent BET bromodomain inhibitor that targets the tandem bromodomains (BD1 and BD2) of BRD4.[3] This bivalent binding locks BRD4 in an inactive conformation, leading to a sustained repression of its transcriptional activity. A key mechanism of this compound is its ability to block the interaction of BRD4 with essential transcriptional machinery components, such as the Mediator complex subunit MED1 and the transcription factor YY1.[3] This disruption leads to the downregulation of key genes involved in cell cycle control and DNA damage repair, ultimately inhibiting the proliferation of cancer cells.
Caption: Mechanism of action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
